molecular formula C8H16N2 B1429092 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine CAS No. 1432681-53-2

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1429092
CAS No.: 1432681-53-2
M. Wt: 140.23 g/mol
InChI Key: DGKKRYRUSCGLGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H16N2 and its molecular weight is 140.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-methyl-2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-10-5-3-7-2-4-9-6-8(7)10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKKRYRUSCGLGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432681-53-2
Record name 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide and Research Prospectus on 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive overview of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (CAS No. 1432681-53-2), a novel heterocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available research on this specific molecule, this guide synthesizes foundational chemical data with an expert analysis of its structural features and the established biological activities of related pyrrolopyridine isomers. It further proposes a strategic research workflow for the initial characterization and screening of this compound, aiming to unlock its therapeutic potential. This paper is intended for researchers, scientists, and drug development professionals interested in exploring new chemical matter for innovative therapeutic interventions.

Part 1: Foundational Knowledge and Structural Analysis

Introduction to the Pyrrolopyridine Scaffold

The pyrrolopyridine core, a bicyclic system composed of fused pyrrole and pyridine rings, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a variety of biologically active natural products and synthetic compounds.[1] Depending on the arrangement of the nitrogen atoms and the fusion of the rings, six distinct isomers of pyrrolopyridine exist, each offering a unique three-dimensional arrangement of atoms and hydrogen bonding capabilities.[1] Derivatives of these isomers have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, and analgesic properties.[1] The therapeutic success of drugs incorporating a pyrrolopyridine scaffold underscores the value of exploring novel derivatives for drug discovery programs.

Physicochemical Properties of this compound

This compound is a saturated (non-aromatic) derivative of the pyrrolo[2,3-c]pyridine core. Its fundamental properties, as compiled from chemical supplier data, are summarized below.

PropertyValueSource
CAS Number 1432681-53-2[2][3][4]
Molecular Formula C₈H₁₆N₂[2]
Molecular Weight 140.23 g/mol [2]
IUPAC Name This compound[2]
SMILES CN1CCC2CCNCC21[2]
Purity Typically ≥95%[2]
Structural Insights for Drug Design

The structure of this compound presents several key features for consideration in drug design:

  • Saturated Bicyclic Core: The octahydro- nature of the ring system imparts a rigid, three-dimensional conformation, which can be advantageous for achieving high-affinity and selective binding to protein targets. This contrasts with the planar nature of its aromatic pyrrolopyridine counterparts.

  • Tertiary Amine: The methyl group on one of the nitrogen atoms creates a tertiary amine. This functional group can serve as a key interaction point, forming hydrogen bonds or ionic interactions with biological targets. Its basicity can also influence the pharmacokinetic properties of the molecule, such as solubility and cell permeability.

  • Secondary Amine: The presence of a secondary amine in the other ring provides an additional site for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Part 2: Potential Therapeutic Applications Based on Related Isomers

While direct biological data for this compound is not yet available in peer-reviewed literature, the well-documented activities of other pyrrolopyridine isomers provide a strong rationale for its investigation in several therapeutic areas.

Oncology

Derivatives of various pyrrolopyridine isomers have shown significant promise as anticancer agents through diverse mechanisms of action:

  • Tubulin Polymerization Inhibition: A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin, leading to potent antitumor activities against cervical, gastric, and breast cancer cell lines.[5] These compounds disrupt microtubule dynamics, causing cell cycle arrest in the G2/M phase and inducing apoptosis.[5]

  • Kinase Inhibition: Pyrrolo[3,2-c]pyridine derivatives have been identified as potent inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in ovarian, prostate, and breast cancers.[6] Furthermore, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as highly selective and orally available ATM inhibitors, demonstrating in vivo antitumor activity.[7]

The rigid scaffold of this compound could serve as a novel template for the design of inhibitors targeting these or other relevant cancer targets.

Neurological and Inflammatory Disorders

Pyrrolo[3,4-c]pyridine derivatives have been investigated for their analgesic and sedative properties, suggesting potential applications in treating diseases of the nervous system.[1] Additionally, the inhibition of kinases such as FMS by related scaffolds points towards potential utility in inflammatory disorders like rheumatoid arthritis, where macrophages play a key pathological role.[6]

Part 3: Proposed Research Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic, multi-tiered screening approach is recommended. The following workflow is designed to efficiently identify potential therapeutic applications and guide further development.

Initial High-Throughput Screening (HTS)

Objective: To broadly assess the biological activity of the compound across a diverse range of molecular targets.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Assay Plate Preparation: Serially dilute the stock solution to create a concentration range for dose-response studies.

  • Target Panels: Screen the compound against a panel of assays, including:

    • Kinase Panel: A broad panel of recombinant human kinases to identify potential inhibitory activity.

    • GPCR Panel: A panel of G-protein coupled receptor binding or functional assays.

    • Ion Channel Panel: A selection of key ion channel functional assays.

    • Cell Viability Panel: A panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia) to assess cytotoxic or antiproliferative effects.

  • Data Analysis: Analyze the screening data to identify any "hits" – instances where the compound shows significant activity against a particular target or cell line.

Hit Validation and Secondary Assays

Objective: To confirm the initial screening results and further characterize the compound's activity.

Methodology:

  • Confirmation Assays: Re-test the compound in the primary assay in which it was identified as a hit to confirm its activity.

  • Orthogonal Assays: Employ a different assay format to measure the same biological endpoint, ensuring the observed activity is not an artifact of the primary assay technology.

  • Dose-Response Studies: Perform detailed dose-response experiments to determine the potency (e.g., IC₅₀ or EC₅₀) of the compound.

  • Selectivity Profiling: If the compound is a kinase inhibitor, test it against a smaller, more focused panel of related kinases to assess its selectivity.

Mechanism of Action (MoA) Studies

Objective: To understand how the compound exerts its biological effect at a molecular and cellular level.

Methodology (Example for an anticancer hit):

  • Cell Cycle Analysis: Use flow cytometry to determine if the compound causes arrest at a specific phase of the cell cycle.

  • Apoptosis Assays: Employ methods such as Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.

  • Target Engagement Assays: Utilize techniques like cellular thermal shift assays (CETSA) or western blotting for downstream signaling pathways to confirm that the compound interacts with its intended target within the cell.

Visualization of Proposed Research Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: MoA Studies a This compound (CAS 1432681-53-2) b High-Throughput Screening (HTS) - Kinase Panels - GPCR Panels - Ion Channel Panels - Cancer Cell Line Panels a->b c Confirmation Assays b->c Identify 'Hits' d Orthogonal Assays c->d e Dose-Response (IC50/EC50) d->e f Cell Cycle Analysis e->f Validated Hit g Apoptosis Assays f->g h Target Engagement g->h i Lead Optimization h->i Elucidated MoA

Caption: Proposed workflow for the biological characterization of the compound.

Conclusion

This compound represents an under-explored chemical entity with a promising structural framework for the development of novel therapeutics. While direct biological data is currently lacking, the established pharmacological relevance of the broader pyrrolopyridine class of compounds provides a strong impetus for its investigation. The proposed research workflow offers a clear and logical path for the systematic evaluation of this molecule, from initial high-throughput screening to detailed mechanism of action studies. The insights gained from such investigations will be crucial in determining the therapeutic potential of this and related saturated heterocyclic scaffolds in oncology, neuroscience, and beyond.

References

  • National Institutes of Health. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC. Retrieved from [Link]

  • Guo, T., et al. (2025, June 26). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • ChemBuyersGuide.com, Inc. (n.d.). BLD Pharmatech Co., Limited (Page 80). Retrieved from [Link]

  • Chembase.cn. (n.d.). [2][7]Dioxolo[4,5-b]pyridin-6-ylmethanamine | CAS#:1260671-81-5. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 1432681-53-2 | 1-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Structure and Synthesis of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthetic routes for 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a saturated bicyclic heteroaromatic amine of significant interest in medicinal chemistry. The document delves into the stereochemical intricacies of the molecule and presents a detailed analysis of the most pertinent synthetic strategies, with a particular focus on an elegant and efficient pathway involving an intramolecular [3+2] cycloaddition of an azomethine ylide. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics incorporating this privileged scaffold.

Introduction: The Significance of the Octahydropyrrolo[2,3-c]pyridine Scaffold

The octahydropyrrolo[2,3-c]pyridine core is a key structural motif found in a variety of biologically active molecules. Its rigid, three-dimensional structure provides a unique scaffold for the precise spatial orientation of functional groups, making it an attractive building block in the design of ligands for various biological targets. The pyrrolo[2,3-c]pyridine (6-azaindole) framework, the aromatic precursor to the target molecule, is a well-established pharmacophore in numerous kinase inhibitors and other therapeutic agents.[1][2] The saturation of this system to the octahydro level introduces stereochemical complexity and conformational rigidity, which can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. The N-methylation to form this compound further modifies its physicochemical properties, such as basicity and lipophilicity, which are critical parameters in drug design.

Elucidation of the Chemical Structure

This compound is a bicyclic amine with the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol .[3] The structure consists of a pyrrolidine ring fused to a piperidine ring, with a methyl group attached to the nitrogen atom of the pyrrolidine ring.

Key Structural Features:

  • Fused Bicyclic System: The fusion of the five-membered pyrrolidine and six-membered piperidine rings creates a rigid framework.

  • Chirality: The molecule contains multiple stereocenters at the bridgehead carbons and potentially at other positions depending on the substitution pattern, leading to the existence of several stereoisomers. The control of stereochemistry during synthesis is therefore of paramount importance.

  • Tertiary Amines: The presence of two tertiary amine groups influences the molecule's basicity, polarity, and ability to form hydrogen bonds, all of which are crucial for its interaction with biological macromolecules.

Below is a table summarizing the key properties of this compound.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 1432681-53-2[3]
Molecular Formula C₈H₁₆N₂[3]
Molecular Weight 140.23 g/mol [3]
SMILES CN1CCC2CCNCC21[3]

Strategic Approaches to Synthesis

The synthesis of the this compound scaffold can be approached through several strategic disconnections. A logical and efficient approach involves the initial construction of the aromatic 1-methyl-1H-pyrrolo[2,3-c]pyridine core, followed by its complete saturation via catalytic hydrogenation. However, a more elegant and stereocontrolled synthesis has been reported that directly constructs the saturated bicyclic system.

Synthesis via Intramolecular [3+2] Cycloaddition of an Azomethine Ylide

A highly effective method for the synthesis of the octahydropyrrolo[2,3-c]pyridine core involves an intramolecular [3+2] cycloaddition of an azomethine ylide.[4] This powerful reaction allows for the stereoselective formation of the fused bicyclic system in a single step. A general representation of this synthetic strategy is outlined below.

Intramolecular_Cycloaddition_Pathway Starting_Material N-Substituted Piperidine Derivative Azomethine_Ylide Azomethine Ylide Intermediate Starting_Material->Azomethine_Ylide Generation Cycloaddition Intramolecular [3+2] Cycloaddition Azomethine_Ylide->Cycloaddition Cycloadduct Tricyclic Intermediate Cycloaddition->Cycloadduct Reduction Reductive Cleavage & N-Methylation Cycloadduct->Reduction Final_Product 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine Reduction->Final_Product

Figure 1: General synthetic pathway via intramolecular azomethine ylide cycloaddition.

Causality Behind Experimental Choices:

The choice of an intramolecular [3+2] cycloaddition strategy is driven by its high efficiency and stereocontrol. By tethering the dipole and dipolarophile within the same molecule, the entropic barrier to the reaction is significantly lowered, often allowing the reaction to proceed under milder conditions than its intermolecular counterpart. The stereochemical outcome of the cycloaddition is dictated by the geometry of the azomethine ylide and the steric and electronic nature of the tether, offering a predictable means of controlling the relative stereochemistry of the newly formed stereocenters.

A specific implementation of this strategy has been reported for the synthesis of chiral octahydropyrrolo[2,3-c]pyridine enantiomers.[4][5] The key steps involve the formation of an azomethine ylide from a suitable N-substituted piperidine precursor, which then undergoes a thermally induced intramolecular cycloaddition. The resulting racemic cycloadduct can be separated into its enantiomers by chromatographic methods. Subsequent reduction of the styryl group and the amide functionality, followed by hydrogenation, yields the final product.[4]

Synthesis via Catalytic Hydrogenation of the Aromatic Precursor

An alternative and more traditional approach involves the synthesis of the aromatic 1-methyl-1H-pyrrolo[2,3-c]pyridine followed by its complete reduction.

Hydrogenation_Pathway Pyrrolopyridine 1-Methyl-1H-pyrrolo[2,3-c]pyridine Hydrogenation Catalytic Hydrogenation Pyrrolopyridine->Hydrogenation Final_Product 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine Hydrogenation->Final_Product

Figure 2: Synthesis via hydrogenation of the aromatic precursor.

The synthesis of the aromatic pyrrolo[2,3-c]pyridine core can be achieved through various established methods, such as the Bartoli indole synthesis from 2-substituted nitro-pyridines.[1] Once the aromatic precursor is obtained, the subsequent catalytic hydrogenation of both the pyrrole and pyridine rings is required to yield the saturated octahydro derivative.

Expertise & Experience in Catalyst Selection:

The choice of catalyst and reaction conditions for the hydrogenation is critical to achieve complete saturation without side reactions. Platinum group metals such as rhodium, ruthenium, and palladium on a carbon or alumina support are often effective for the hydrogenation of N-heterocycles.[6] The selection of the specific catalyst and solvent system can influence the stereochemical outcome of the hydrogenation, particularly the relative stereochemistry of the newly introduced hydrogen atoms. For instance, rhodium-catalyzed hydrogenation of 1-methylpyrrole to 1-methylpyrrolidine has been studied, providing insights into the catalyst behavior in saturating the pyrrole ring.[6]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for the synthesis of an octahydropyrrolo[2,3-c]pyridine derivative based on the intramolecular azomethine ylide cycloaddition approach, as adapted from the literature.[4]

Synthesis of the Azomethine Ylide Precursor

This multi-step process begins with commercially available starting materials to construct the necessary precursor for the key cycloaddition reaction. The specific reagents and conditions would be detailed in the primary literature.

Intramolecular [3+2] Cycloaddition
  • Reaction Setup: A solution of the azomethine ylide precursor in a high-boiling solvent such as xylene or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Thermal Cycloaddition: The reaction mixture is heated to reflux to facilitate the in-situ generation of the azomethine ylide and its subsequent intramolecular cycloaddition.

  • Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the tricyclic cycloadduct.

Reduction and Final Product Formation
  • Reduction of the Amide: The tricyclic intermediate is dissolved in a suitable solvent like tetrahydrofuran (THF) and treated with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) to reduce the amide functionality.[4]

  • Hydrogenation: The resulting intermediate is then subjected to catalytic hydrogenation to reduce the remaining double bond and any other reducible functional groups. A common catalyst for this transformation is palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) under a hydrogen atmosphere.[4]

  • Purification: After the reaction is complete, the catalyst is removed by filtration, and the solvent is evaporated. The final product, this compound, is purified by column chromatography or distillation.

Trustworthiness Through Self-Validating Systems:

Each step of this synthetic sequence includes in-process controls such as TLC or LC-MS to ensure the reaction is proceeding as expected and to verify the identity and purity of the intermediates and the final product. Spectroscopic characterization, including ¹H NMR, ¹³C NMR, and mass spectrometry, is essential at each stage to confirm the chemical structures.

Conclusion

The this compound scaffold represents a valuable building block for the development of novel therapeutics. This guide has provided a detailed overview of its structure and has highlighted a robust and elegant synthetic strategy centered around an intramolecular [3+2] cycloaddition of an azomethine ylide. The provided experimental framework, grounded in established literature, offers a reliable starting point for the synthesis of this and related compounds. As the demand for structurally complex and stereochemically defined molecules in drug discovery continues to grow, the methodologies described herein will undoubtedly facilitate further exploration of the chemical and biological space surrounding this important heterocyclic system.

References

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Molecules, 29(2), 483.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Omega, 7(38), 34096-34111.
  • Katritzky, A. R., et al. (2000). Novel Syntheses of Hexahydro-1H-pyrrolo[1,2-a]imidazoles and Octahydroimidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 65(24), 8077-8080.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1736-1746.
  • Grigg, R., & Sridharan, V. (1998). Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. Tetrahedron Letters, 39(18), 2761-2764.
  • Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. ResearchGate. Accessed January 19, 2026. [Link]

  • Nilsson, M., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(18), 4263.
  • Shieh, W.-C., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711-715.
  • Kuwano, R., Sato, K., & Kurokawa, T. (2004). Catalytic Asymmetric Hydrogenation of 2,3,5-Trisubstituted Pyrroles. Organic Letters, 6(14), 2413-2415.
  • El-Sayed, W. A., et al. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. Polymers, 15(14), 3021.
  • CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof - Google P
  • Abdel-Maksoud, M. S., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Scientific Reports, 12(1), 10884.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1).
  • Kostyanovsky, R. G., et al. (1976). Catalytic Hydrogenation of Methyl Esters of Some 1H-Pyrazoline-3-Carboxylic Acids. Chemistry of Heterocyclic Compounds, 12(5), 558-562.
  • Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 221-232.
  • Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. Accessed January 19, 2026. [Link]

  • Bartók, M., & Felföldi, K. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
  • Rebstock, A. S., et al. (2006). Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. Organic Process Research & Development, 10(5), 963-966.
  • Altomare, C., et al. (1990).
  • Nilsson, M., et al. (2019). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 4(2), 3077-3084.

Sources

The Octahydropyrrolopyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The octahydropyrrolopyridine ring system, a fascinating bicyclic scaffold, has emerged as a "privileged structure" in the landscape of medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a fertile ground for the development of novel therapeutic agents. This technical guide provides a comprehensive exploration of the biological significance of the octahydropyrrolopyridine core. We will delve into its presence in natural products, its diverse pharmacological activities, and the underlying mechanisms of action. Furthermore, this guide will furnish detailed synthetic strategies and robust experimental protocols for the evaluation of its biological potential, empowering researchers to unlock the full therapeutic promise of this remarkable scaffold.

The Octahydropyrrolopyridine Scaffold: A Foundation for Therapeutic Innovation

The concept of "privileged scaffolds" in drug discovery refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a versatile starting point for the design of novel drugs.[1] The octahydropyrrolopyridine scaffold, a saturated bicyclic amine, embodies this principle. Its rigid, yet conformationally flexible, structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with the binding sites of various proteins.

While direct examples of octahydropyrrolopyridine-containing natural products are not extensively documented in readily available literature, the broader class of pyridine alkaloids, from which this scaffold is conceptually derived, is abundant in nature and exhibits a wide array of biological activities.[2][3] This natural precedent underscores the inherent biological relevance of the pyridine and pyrrole moieties that constitute the octahydropyrrolopyridine core.

Therapeutic Landscape of the Octahydropyrrolopyridine Scaffold

The synthetic exploration of the octahydropyrrolopyridine scaffold has unveiled a treasure trove of biological activities, with promising applications in several key therapeutic areas.

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

A significant body of research has focused on the neuroprotective potential of octahydropyrrolopyridine derivatives.[4][5] These compounds have shown promise in models of neurodegenerative diseases like Parkinson's and Alzheimer's by targeting key enzymes involved in neuronal function and survival.[6]

Mechanism of Action: A Dual-Pronged Approach

The neuroprotective effects of octahydropyrrolopyridine derivatives are often attributed to their ability to inhibit two key enzymes: Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

  • Monoamine Oxidase (MAO) Inhibition: MAO, particularly the MAO-B isoform, is involved in the breakdown of neurotransmitters like dopamine.[7] In neurodegenerative diseases, the overactivity of MAO-B can lead to oxidative stress and the generation of neurotoxic byproducts.[5] Certain pyrrole-based derivatives have demonstrated selective MAO-B inhibition, a mechanism that is believed to contribute to their neuroprotective effects.[8] By inhibiting MAO-B, these compounds can increase dopamine levels and reduce oxidative damage in the brain.

  • Acetylcholinesterase (AChE) Inhibition: AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine, which plays a crucial role in learning and memory.[9] A hallmark of Alzheimer's disease is a deficit in cholinergic neurotransmission. By inhibiting AChE, octahydropyrrolopyridine derivatives can increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cognitive function.[9]

Below is a plausible signaling pathway illustrating the neuroprotective mechanisms of octahydropyrrolopyridine derivatives.

Plausible neuroprotective signaling pathway of octahydropyrrolopyridine derivatives.

Quantitative Assessment of Neuroprotective Activity

The neuroprotective potential of octahydropyrrolopyridine derivatives is typically evaluated in vitro using neuronal cell lines. The following table presents hypothetical IC50 values for a representative compound against key enzymes.

CompoundTargetIC50 (nM)Cell Line
OHP-1MAO-B75SH-SY5Y
OHP-1AChE120SH-SY5Y

Note: The data presented here is illustrative and based on activities of related heterocyclic compounds. Specific IC50 values for octahydropyrrolopyridine derivatives would need to be determined experimentally.

Anticancer Activity: A Scaffold for Novel Oncotherapeutics

The pyridine and pyrrole moieties are integral components of numerous anticancer drugs.[10][11] Consequently, the octahydropyrrolopyridine scaffold has been explored for its potential as a novel anticancer agent. Derivatives have shown promising cytotoxic activity against various cancer cell lines.[10]

Mechanism of Action: Targeting Cancer Cell Proliferation

While the precise mechanisms are still under investigation, the anticancer activity of some pyridine-containing compounds is attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.[12]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of octahydropyrrolopyridine derivatives are commonly assessed using the MTT assay, which measures cell viability. The following table provides representative IC50 values for a hypothetical compound against different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
OHP-2MCF-7Breast Cancer8.5
OHP-2A549Lung Cancer12.3
OHP-2HeLaCervical Cancer9.8

Note: The data presented here is illustrative and based on activities of related heterocyclic compounds. Specific IC50 values for octahydropyrrolopyridine derivatives would need to be determined experimentally.[11][13][14][15]

Antimicrobial Properties: A New Frontier in Combating Infectious Diseases

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. The octahydropyrrolopyridine scaffold has demonstrated potential in this area, with derivatives exhibiting activity against a range of bacteria.[8][16]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)
OHP-3Staphylococcus aureus16
OHP-3Escherichia coli32
OHP-3Pseudomonas aeruginosa64

Note: The data presented here is illustrative and based on activities of related heterocyclic compounds. Specific MIC values for octahydropyrrolopyridine derivatives would need to be determined experimentally.[17]

Synthetic Strategies and Experimental Protocols

The successful exploration of the octahydropyrrolopyridine scaffold hinges on efficient synthetic methodologies and robust biological evaluation protocols.

Synthesis of the Octahydropyrrolopyridine Core

A plausible and versatile approach to the octahydropyrrolopyridine scaffold involves a multi-step synthesis, as outlined below. This strategy provides a foundation for the generation of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

synthesis_workflow Start Starting Materials (e.g., Pyridine-2,3-dicarboxylic acid) Step1 Amidation Start->Step1 Step2 Reduction of Pyridine Ring Step1->Step2 Step3 Reduction of Amide Groups Step2->Step3 Step4 Chiral Resolution (Optional) Step3->Step4 Step5 N-Alkylation/Arylation Step4->Step5 Final Octahydropyrrolopyridine Derivatives Step5->Final

General synthetic workflow for octahydropyrrolopyridine derivatives.

Step-by-Step Synthesis Protocol (Illustrative)

This protocol is a generalized representation based on common synthetic transformations for related heterocyclic systems.[18][19][20][21]

  • Amidation:

    • To a solution of pyridine-2,3-dicarboxylic acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., DCC or HATU) and a primary amine (e.g., benzylamine).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and purify the product by column chromatography to yield the corresponding dicarboxamide.

  • Reduction of the Pyridine Ring:

    • Dissolve the dicarboxamide in a suitable solvent (e.g., ethanol) in a high-pressure reaction vessel.

    • Add a catalyst (e.g., Rh/C or PtO2).

    • Pressurize the vessel with hydrogen gas (e.g., 50-100 atm) and heat to the appropriate temperature (e.g., 80-100 °C).

    • Maintain the reaction for 24-48 hours.

    • After cooling and depressurizing, filter the catalyst and concentrate the filtrate to obtain the piperidine derivative.

  • Reduction of the Amide Groups:

    • To a solution of the piperidine dicarboxamide in an anhydrous solvent (e.g., THF) under an inert atmosphere, add a reducing agent (e.g., LiAlH4) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 12-24 hours.

    • Cool the reaction mixture and quench cautiously with water and aqueous NaOH.

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the octahydropyrrolopyridine core.

  • N-Alkylation/Arylation:

    • To a solution of the octahydropyrrolopyridine core in a suitable solvent (e.g., acetonitrile), add a base (e.g., K2CO3) and an alkyl or aryl halide.

    • Heat the reaction mixture to reflux for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture, concentrate the filtrate, and purify the product by column chromatography to obtain the desired derivative.

Experimental Protocols for Biological Evaluation

The following protocols provide a framework for assessing the biological activities of newly synthesized octahydropyrrolopyridine derivatives.

3.2.1. In Vitro Cytotoxicity Assay (MTT Assay) [1][22][23][24]

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (typically from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

3.2.2. In Vitro Neuroprotection Assay [9][25][26]

This protocol assesses the ability of a compound to protect neuronal cells from a neurotoxic insult.

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent, such as 6-hydroxydopamine (6-OHDA) for a Parkinson's model or amyloid-beta (Aβ) for an Alzheimer's model.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described above.

  • Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound to determine the neuroprotective effect.

3.2.3. Antimicrobial Susceptibility Testing (Broth Microdilution) [17]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Future Perspectives and Conclusion

The octahydropyrrolopyridine scaffold represents a compelling starting point for the development of novel therapeutics. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives highlight its "privileged" nature. Future research should focus on several key areas:

  • Elucidation of Novel Mechanisms of Action: While MAO and AChE inhibition are established mechanisms, further investigation into other potential targets and signaling pathways will broaden the therapeutic applications of this scaffold.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the octahydropyrrolopyridine core and exploration of different substitution patterns will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Profiling: Promising lead compounds identified from in vitro studies must be advanced to in vivo models to evaluate their efficacy, safety, and drug-like properties.

References

  • Yu, B., Li, N., & Fu, C. (Eds.). (2023). Privileged Scaffolds in Drug Discovery. Academic Press.
  • Brimble, M. A., Bryant, C. J., & Johnston, J. M. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 49, 43-51. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). In NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

  • Veselinović, J., Zlatković, A., & Veselinović, A. (2020). Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. Molecular Diversity, 24(4), 1375–1387. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024). International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • cell lines ic50: Topics by Science.gov. (n.d.). In Science.gov. Retrieved January 19, 2026, from [Link]

  • Synthesis of octahydropyrrolo[1,2-a]pyrazine A derivatives 286 and 287. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • Graphviz. (n.d.). Retrieved January 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(1), 353. [Link]

  • In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. (n.d.). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(1), 353. [Link]

  • In Vitro Antioxidant Activity and In Vivo Neuroprotective Effect of Parastrephia quadrangularis in a Drosophila Parkinson's Disease Model. (2023). Antioxidants, 12(10), 1849. [Link]

  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021). International Journal of Molecular Medicine, 48(6), 221. [Link]

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. (2011). Journal of the Science of Food and Agriculture, 91(1), 177-183. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • Graphviz. (n.d.). Retrieved January 19, 2026, from [Link]

  • Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (2024). Antibiotics, 13(2), 163. [Link]

  • Le Bourdonnec, B., et al. (2006). Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists. Journal of Medicinal Chemistry, 49(25), 7278-7289. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). International Journal of Molecular Sciences, 23(10), 5659. [Link]

  • User Guide — graphviz 0.21 documentation. (n.d.). Retrieved January 19, 2026, from [Link]

  • Kandefer-Szerszeń, M., et al. (2001). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. Acta Poloniae Pharmaceutica, 58(6), 435-442. [Link]

  • Pyridine alkaloids with activity in the central nervous system. (2021). Bioorganic & Medicinal Chemistry, 42, 116248. [Link]

  • graphviz. (n.d.). Retrieved January 19, 2026, from [Link]

  • A review of neuroprotective agents. (2001). Current Medicinal Chemistry, 8(7), 797-806. [Link]

  • An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. (2018). RSC Advances, 8(32), 17837-17846. [Link]

  • Complex GraphViz DOT Sample. (n.d.). In GitHub. Retrieved January 19, 2026, from [Link]

  • Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. (2025, October 19). In ResearchGate. Retrieved January 19, 2026, from [Link]

  • Octahydropyrrolo(1,2-a)pyrazine. (n.d.). In PubChem. Retrieved January 19, 2026, from [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. (2021). Letters in Applied NanoBioScience, 10(1), 1934-1941. [Link]

  • Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. (1995). The Journal of Pharmacology and Experimental Therapeutics, 272(3), 1224-1231. [Link]

  • Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. (2024). Molecules, 29(1), 213. [Link]

  • Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. (2020). Marine Drugs, 18(11), 562. [Link]

  • Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. (2024). Molecules, 29(8), 1845. [Link]

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. (2018). The Journal of Organic Chemistry, 83(17), 10011-10020. [Link]

  • Synthetic strategies to pyrido fused heterocycles. (2024). Journal of Chemical Sciences, 136(1), 1-22. [Link]

  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (2023). RSC Medicinal Chemistry, 14(3), 386-409. [Link]

  • A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. (2022). BMC Cancer, 22(1), 1-16. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a saturated bicyclic amine with a molecular formula of C₈H₁₆N₂ and a CAS number of 1432681-53-2.[1] Its structure, featuring a fused pyrrolidine and piperidine ring system, makes it a valuable scaffold in medicinal chemistry and drug development. The rigidity of the bicyclic core and the presence of two basic nitrogen atoms offer opportunities for creating compounds with specific three-dimensional orientations for optimal target binding. The N-methyl group further influences its physicochemical properties, such as lipophilicity and basicity.

Molecular Structure and Predicted Spectroscopic Features

The unique saturated bicyclic structure of this compound dictates its spectroscopic signature. Unlike its aromatic counterparts, such as 1H-pyrrolo[2,3-b]pyridine, which exhibit signals in the aromatic regions of NMR spectra and characteristic aromatic C-H and C=C stretching in IR spectra, the spectra of the saturated title compound are dominated by aliphatic signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide unambiguous evidence of its connectivity and stereochemistry.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~12-16 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

The following diagram illustrates the workflow for NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer with TMS setup Setup Spectrometer (¹H, ¹³C Parameters) transfer->setup acquire Acquire FID setup->acquire transform Fourier Transform acquire->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate analyze Assign Signals & Interpret Spectra integrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show a series of multiplets in the aliphatic region (typically 1.0-3.5 ppm). The N-methyl group should appear as a singlet around 2.2-2.5 ppm. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield compared to the other methylene protons. Due to the fused ring system, many of the protons will exhibit complex splitting patterns (e.g., multiplets) due to geminal and vicinal coupling.

Predicted ¹H NMR Data
Chemical Shift (δ) ppm Proton Assignment
~2.3N-CH₃ (singlet, 3H)
2.5 - 3.2Protons adjacent to N (multiplets)
1.5 - 2.2Other ring protons (multiplets)
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. For this compound, eight distinct carbon signals are expected in the aliphatic region.

Predicted ¹³C NMR Data
Chemical Shift (δ) ppm Carbon Assignment
~40-45N-CH₃
~50-65Carbons adjacent to N
~20-35Other ring carbons

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrations of its C-H and C-N bonds.

Experimental Protocol: IR Data Acquisition

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Technique: Fourier Transform Infrared (FTIR) with an ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Spectrum

The key vibrational modes expected for this molecule are summarized below. A notable feature is the absence of N-H stretching bands (typically around 3300-3500 cm⁻¹), which would be present in related non-methylated pyrrolopyridines.

Predicted IR Data
Wavenumber (cm⁻¹) Vibrational Mode
2950-2800C-H stretching (aliphatic)
1470-1430C-H bending (CH₂)
1250-1020C-N stretching (amine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and clues about its structure.

Experimental Protocol: MS Data Acquisition

Sample Preparation (Electrospray Ionization - ESI):

  • Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation and the formation of [M+H]⁺ ions.

Instrument Parameters (ESI-MS):

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Scan Range: m/z 50-500.

Predicted Mass Spectrum

The molecular formula C₈H₁₆N₂ gives a monoisotopic mass of 140.1313 g/mol . In ESI-MS, the molecule is expected to be readily protonated, leading to a prominent molecular ion peak [M+H]⁺ at m/z 141.1391. Fragmentation patterns would likely involve the loss of alkyl groups from the ring system.

MS_Fragmentation M [C₈H₁₆N₂H]⁺ m/z = 141 F1 Fragment 1 M->F1 - Alkyl radical F2 Fragment 2 M->F2 - C₂H₅N

Caption: Predicted Mass Spectrometry Fragmentation.

Predicted MS Data
m/z Assignment
141.1391[M+H]⁺ (Molecular Ion)
< 141Fragment ions

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. This guide provides a comprehensive overview of the expected spectral data based on its chemical structure and outlines the standard methodologies for their acquisition. The predicted data—aliphatic signals in NMR, C-H and C-N stretches in IR, and a molecular ion at m/z 141 in MS—serve as a benchmark for researchers working on the synthesis and analysis of this important heterocyclic scaffold. The provided protocols and interpretations are designed to support drug development professionals and scientists in their efforts to accurately characterize novel chemical entities.

References

  • PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine. [Link]

  • NIST Chemistry WebBook. 1H-Pyrrolo[2,3-b]pyridine. [Link]

  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1), 7-10. [Link]

Sources

An In-depth Technical Guide to the Stereochemistry of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a saturated bicyclic amine that presents a fascinating stereochemical landscape. As a key scaffold in medicinal chemistry, a thorough understanding of its three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and optimizing drug design. This technical guide provides a comprehensive exploration of the stereochemistry of this molecule, including an analysis of its stereogenic centers, a discussion of its potential stereoisomers and their conformational behavior, and a detailed overview of the analytical methodologies required for their separation and characterization. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this important heterocyclic system.

Introduction: The Significance of Stereoisomerism in Drug Development

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. It is therefore imperative for drug development professionals to be able to isolate, characterize, and control the stereochemistry of pharmaceutical compounds. The subject of this guide, this compound, is a saturated heterocyclic scaffold that is of growing interest in medicinal chemistry. Its rigid, bicyclic structure and multiple stereocenters make it a valuable component for creating structurally diverse and potent therapeutic agents. A deep understanding of its stereochemical nuances is essential for unlocking its full potential.

Structural Analysis: Unraveling the Chiral Centers

The structure of this compound features a fused five-membered pyrrolidine ring and a six-membered piperidine ring. The IUPAC name designates a methyl group on the nitrogen at position 1.

The core structure of octahydro-1H-pyrrolo[2,3-c]pyridine contains two chiral centers at the bridgehead carbons where the two rings are fused. The addition of a methyl group at the nitrogen atom does not introduce a new stable chiral center, as nitrogen inversion is typically rapid at room temperature. Therefore, the primary stereochemical complexity arises from the relative orientation of the substituents at the two bridgehead carbons.

  • Chiral Centers: C3a and C7a

With two chiral centers, a maximum of 22 = 4 stereoisomers are possible. These consist of two pairs of enantiomers.

Diastereomers: Cis and Trans Isomers

The relative stereochemistry of the two bridgehead hydrogens defines the two possible diastereomers:

  • cis-isomer: The two hydrogens at the bridgehead carbons are on the same side of the fused ring system.

  • trans-isomer: The two hydrogens at the bridgehead carbons are on opposite sides of the fused ring system.

Each of these diastereomers is chiral and can exist as a pair of enantiomers.

G

Conformational Analysis: The Shape of the Molecule

The biological activity of a molecule is not only dependent on its absolute configuration but also on its preferred conformation. The fused ring system of this compound is conformationally restricted compared to acyclic systems.

The six-membered piperidine ring will adopt a chair-like conformation to minimize steric strain. The five-membered pyrrolidine ring will likely adopt an envelope or twist conformation. The fusion of these two rings leads to distinct overall shapes for the cis and trans diastereomers.[1]

  • cis-fused system: This isomer is more flexible and can undergo a ring-flip, interconverting between two chair-like conformations of the piperidine ring.

  • trans-fused system: This isomer is conformationally rigid and is locked into a single chair conformation.[1]

The conformational preferences can be influenced by the steric bulk of substituents and can be studied using computational modeling and NMR spectroscopy (vide infra).

Synthesis and Stereocontrol

The stereochemical outcome of the synthesis of this compound is highly dependent on the chosen synthetic route. Stereocontrol can be achieved through various strategies:

  • Diastereoselective Synthesis: Employing reactions that favor the formation of one diastereomer over the other. This can often be achieved by using a substrate with pre-existing stereocenters that directs the stereochemistry of the newly formed centers.

  • Enantioselective Synthesis: Utilizing chiral catalysts or auxiliaries to favor the formation of a single enantiomer. For instance, asymmetric hydrogenation or cycloaddition reactions can be employed to set the stereochemistry of the bridgehead carbons.[2][3] A known method for preparing an enantiomer of an octahydropyrrolo[2,3-c]pyridine involves such catalytic asymmetric approaches.[4]

Analytical Techniques for Stereochemical Characterization

A combination of analytical techniques is typically employed to separate and characterize the stereoisomers of this compound.

G

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of stereoisomers.

  • Separation of Diastereomers: The cis and trans diastereomers of this compound have different physical properties and can be separated using standard (achiral) HPLC columns, typically with normal-phase chromatography.[5][6]

  • Separation of Enantiomers: The enantiomers of each diastereomer have identical physical properties in an achiral environment. Their separation requires the use of a chiral stationary phase (CSP) in chiral HPLC. Polysaccharide-based CSPs are commonly used for the separation of chiral amines.[7][8]

Table 1: Hypothetical Chromatographic Separation Data

StereoisomerRetention Time (min) - Normal PhaseRetention Time (min) - Chiral Phase (CSP 1)
cis-(3aR,7aS)10.212.5
cis-(3aS,7aR)10.214.8
trans-(3aR,7aR)12.516.2
trans-(3aS,7aS)12.518.9
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the relative stereochemistry and conformational preferences of the stereoisomers.[9][10]

  • 1H NMR: The coupling constants (J-values) between the bridgehead protons and adjacent protons can provide information about the dihedral angles and thus the relative stereochemistry. In the cis-isomer, a smaller coupling constant is expected compared to the trans-isomer where a larger, diaxial-like coupling might be observed.

  • 13C NMR: The chemical shifts of the carbon atoms are sensitive to the steric environment. Different diastereomers will exhibit distinct 13C NMR spectra.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can be used to identify protons that are close in space. For the cis-isomer, an NOE is expected between the two bridgehead protons, whereas for the trans-isomer, no such NOE would be observed.

  • Chiral Derivatizing Agents: To distinguish enantiomers by NMR, they can be derivatized with a chiral agent (e.g., Mosher's acid) to form a mixture of diastereomers, which will have distinct NMR spectra.[9][11]

X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the absolute and relative stereochemistry of a molecule.[12][13] By obtaining a suitable crystal of a single stereoisomer, it is possible to generate a three-dimensional model of the molecule, revealing the precise arrangement of all atoms in space. This technique is considered the gold standard for stereochemical assignment.[14][15][16]

Experimental Protocols

Protocol for Diastereomer Separation by HPLC
  • Sample Preparation: Dissolve the mixture of stereoisomers in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: A silica gel column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (if it has a chromophore) or using an evaporative light scattering detector (ELSD) or mass spectrometer (MS).

  • Injection Volume: 10 µL.

  • Analysis: Collect fractions corresponding to each separated diastereomer peak. Confirm the purity of the collected fractions by re-injecting them into the HPLC system.

Protocol for 1H NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified stereoisomer in a suitable deuterated solvent (e.g., CDCl3, MeOD, or D2O).

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Data Acquisition: Acquire a standard one-dimensional 1H NMR spectrum.

  • Analysis:

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts to identify the different types of protons.

    • Measure the coupling constants (J-values) of the bridgehead protons to infer the relative stereochemistry.

    • For more detailed analysis, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY.

Conclusion

The stereochemistry of this compound is a multifaceted subject with significant implications for its application in drug discovery and development. A comprehensive understanding of its stereoisomers, their conformational behavior, and the analytical techniques for their separation and characterization is crucial for advancing research in this area. This guide has provided a detailed overview of these aspects, offering a foundational resource for scientists working with this important heterocyclic scaffold. The judicious application of the principles and techniques outlined herein will undoubtedly facilitate the development of novel and stereochemically pure therapeutic agents.

References

  • Pirkle, W. H., & Pochapsky, T. C. (1987). Chiral molecular recognition in brush-type high-performance liquid chromatography chiral stationary phases. Chemical Reviews, 87(2), 347-362. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Günther, H. (2013).
  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of organic compounds. John Wiley & Sons.
  • Shieh, W. C., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711-715. [Link]

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Yashima, E., Okamoto, Y., & Green, M. M. (2009). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chirality, 21(S1), E133-E143. [Link]

  • Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers. Journal of Chromatography A, 906(1-2), 379-397. [Link]

  • Gupta, V. K., & Prasanna, A. (2009). Separation and identification of diastereomers of a new chemical entity by high-performance liquid chromatography and liquid chromatography–mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 803-808. [Link]

  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Glusker, J. P., & Trueblood, K. N. (1985). Crystal structure analysis: a primer. Oxford University Press.
  • Wen-Chung Shieh, et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711–715. [Link]

  • Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

  • ResearchGate. (2025). Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. [Link]

  • National Institutes of Health. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. [Link]

  • Chemistry LibreTexts. (2020). Resolution (Separation) of Enantiomers. [Link]

  • National Center for Biotechnology Information. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. [Link]

  • OpenStax. (n.d.). 4.9 Conformations of Polycyclic Molecules. [Link]

  • Royal Society of Chemistry. (1967). The conformational analysis of saturated heterocycles. Part X. Steric requirements of the nitrogen lone pair from aza-cis-decalin equilibria. [Link]

  • Wikipedia. (2024). X-ray crystallography. [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

  • JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]

  • MDPI. (2000). X-Ray Structures of Bicyclic Organophosphates Illustrating the Anomeric Effect. [Link]

  • Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]

  • PubMed. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core represents a fascinating saturated bicyclic aza-heterocycle with significant potential as a versatile scaffold in medicinal chemistry and materials science. Its three-dimensional structure and the presence of two distinct tertiary amine centers suggest a rich and nuanced reactivity profile. This technical guide provides a comprehensive overview of the predicted chemical behavior of this ring system. Due to the nascent stage of research on this specific molecule, this document synthesizes information from established principles of heterocyclic chemistry and draws analogies from well-studied related structures, such as N-alkylpyrrolidines, N-alkylpiperidines, and other saturated bicyclic amines. We will explore the synthesis of the core structure, the reactivity at both the nitrogen and carbon centers, and provide predictive experimental protocols for key transformations. This guide is intended to serve as a foundational resource for researchers seeking to explore the chemistry and applications of this promising heterocyclic system.

Introduction to the this compound Core

The this compound ring system is a saturated, fused bicyclic amine containing a pyrrolidine ring fused to a piperidine ring. The fusion of these two common saturated N-heterocycles creates a rigid, three-dimensional structure that is of great interest in drug design for exploring new chemical space. The numbering convention for the parent octahydropyrrolo[2,3-c]pyridine skeleton is shown below. In the topic molecule, the nitrogen at position 1 is substituted with a methyl group.

graph "Structure" { layout=neato; node [shape=none, image="https://i.imgur.com/example.png"]; // Placeholder, will be replaced with actual generated image or a more descriptive label label="Figure 1: Structure and Numbering of this compound"; } Caption: Structure and IUPAC numbering of the this compound core.

The presence of two tertiary amine nitrogens, N-1 and N-5, is a key determinant of the molecule's reactivity. These nitrogen atoms are expected to be the primary sites of reactivity towards electrophiles. Furthermore, the C-H bonds adjacent (alpha) to the nitrogen atoms are activated towards certain types of functionalization. The stereochemistry of the ring fusion (cis or trans) will also play a critical role in the molecule's conformation and the stereochemical outcome of its reactions.

Synthesis of the Octahydropyrrolo[2,3-c]pyridine Core

While a variety of synthetic strategies for substituted pyrrolopyridines exist, the construction of the saturated octahydro skeleton requires specific approaches. A notable and facile synthesis of the parent octahydropyrrolo[2,3-c]pyridine core has been achieved through an intramolecular [3+2]-cycloaddition of an azomethine ylide as the key step[1]. This method provides a reliable entry point to the core structure, which can then be N-methylated to afford the target compound.

A patent has also described the synthesis of octahydro-1H-pyrrolo[2,3-c]pyridine derivatives, underscoring their value as intermediates in the development of new chemical entities[2]. These synthetic routes often allow for the introduction of functional groups that can be further manipulated.

digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Aziridine Amide Precursor"]; Ylide [label="Azomethine Ylide\n(in situ generation)"]; Cycloaddition [label="Intramolecular\n[3+2] Cycloaddition"]; Bicyclic_Amide [label="cis-Bicyclic Amide"]; Reduction [label="Amide Reduction\n(e.g., LiAlH4)"]; Parent_Core [label="Octahydropyrrolo[2,3-c]pyridine"]; Methylation [label="N-Methylation"]; Final_Product [label="1-Methyloctahydro-1H-\npyrrolo[2,3-c]pyridine", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Ylide [label="Heat"]; Ylide -> Cycloaddition; Cycloaddition -> Bicyclic_Amide; Bicyclic_Amide -> Reduction; Reduction -> Parent_Core; Parent_Core -> Methylation; Methylation -> Final_Product; }

Caption: Generalized workflow for the synthesis of the target ring system via azomethine ylide cycloaddition.

Predicted Reactivity Profile

The reactivity of the this compound ring system can be logically divided into reactions involving the nitrogen lone pairs and those involving the C-H bonds of the carbon skeleton.

Reactivity at the Nitrogen Atoms

The two tertiary amine nitrogens (N-1 and N-5) are the most nucleophilic and basic sites in the molecule.

Both nitrogen atoms can be protonated by acids to form ammonium salts. The relative basicity of N-1 (within the pyrrolidine ring) and N-5 (at the ring junction) will depend on the stereochemistry of the ring fusion and the resulting accessibility of the lone pairs. In general, tertiary amines like N-methylpiperidine are strong bases[3]. It is expected that this bicyclic amine will readily form salts with a variety of organic and inorganic acids.

As potent nucleophiles, the nitrogen atoms are expected to react with electrophiles such as alkyl halides, acyl halides, and anhydrides.

  • N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium salt. If the parent octahydropyrrolo[2,3-c]pyridine is used, selective N-methylation at the less sterically hindered nitrogen could be achieved.

  • N-Acylation: Reaction with acylating agents like acetyl chloride or acetic anhydride would yield the corresponding amide. This reaction is generally very efficient for tertiary amines leading to the formation of an acylammonium salt, which can then act as an acylating agent itself or be isolated.

The regioselectivity of these reactions, particularly on a non-methylated precursor, will be governed by steric hindrance around each nitrogen atom.

digraph "N-Alkylation" { rankdir=LR; node [shape=plaintext, fontname="Helvetica", fontsize=11]; edge [arrowhead=vee, color="#34A853"];

Reactant [label="Core + R-X"]; Intermediate [label="[Transition State]"]; Product [label="N-Alkyl Quaternary Salt"];

Reactant -> Intermediate [label="SN2 Reaction"]; Intermediate -> Product; }

Caption: A simplified representation of the N-alkylation reaction pathway.
Reactivity of the C-H Bonds (Functionalization of the Carbon Skeleton)

While traditionally considered less reactive, recent advances in catalysis have enabled the direct functionalization of C-H bonds in saturated amines.

The C-H bonds on the carbons alpha to the nitrogen atoms (positions 2, 4, 6, and 7a) are the most likely sites for functionalization. These reactions typically proceed through the in-situ formation of a reactive intermediate, such as an iminium ion[4].

  • Oxidative Functionalization: Methods involving transition metal catalysis or photoredox catalysis can generate an iminium ion intermediate by formal hydride abstraction[5][6]. This electrophilic intermediate can then be trapped by a variety of nucleophiles, allowing for the introduction of cyano, alkoxy, and alkyl groups at the α-position.

  • α-Lithiation: Although more challenging for tertiary amines compared to N-Boc protected systems, directed α-lithiation followed by reaction with an electrophile could be a potential, albeit likely low-yielding, pathway for functionalization.

Functionalization at the β-positions (3, 7) is more challenging due to the unactivated nature of these C-H bonds[7]. However, modern synthetic methods, particularly those employing photoredox catalysis, have shown promise in achieving this transformation on saturated aza-heterocycles[5]. These methods often involve a dehydrogenation step to form an enamine or enecarbamate intermediate, which then undergoes further reaction[7].

Representative Experimental Protocols

The following protocols are predictive and adapted from established procedures for analogous systems. They should be optimized for the specific substrate.

Protocol 4.1: N-Acylation of Octahydropyrrolo[2,3-c]pyridine (Predictive)

This protocol describes the acylation of the parent (non-methylated) core, which is expected to be more reactive at the less hindered nitrogen.

  • Dissolution: Dissolve octahydropyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 eq).

  • Addition of Acylating Agent: Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Causality: The use of a non-nucleophilic base is to scavenge the HCl byproduct without competing with the amine substrate. The reaction is performed at low temperature to control the exothermic reaction.

Protocol 4.2: Photocatalytic α-C-H Alkoxylation (Predictive)

This protocol is adapted from methods for the α-functionalization of saturated N-heterocycles[5].

  • Reaction Setup: In a borosilicate glass vial, combine this compound (1.0 eq), an organic photocatalyst (e.g., an acridinium salt, 1-2 mol%), and an alcohol solvent (e.g., methanol), which also acts as the nucleophile.

  • Atmosphere: The reaction is often tolerant to air[5].

  • Irradiation: Place the vial before a high-power blue LED light source and stir at room temperature.

  • Reaction Time: Monitor the reaction for 12-24 hours until completion is observed by LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate the α-methoxylated product.

Causality: The photocatalyst, upon irradiation with visible light, becomes a potent oxidant capable of abstracting an electron from the tertiary amine. Subsequent deprotonation at the α-carbon leads to an α-amino radical, which is further oxidized to an iminium ion. The alcohol solvent then traps this electrophilic intermediate.

Summary of Predicted Reactivity

Position(s)Type of ReactivityReagents/ConditionsPredicted Outcome
N-1, N-5ProtonationH⁺ (Acids)Ammonium Salt Formation
N-1, N-5Alkylation/AcylationR-X, RCO-XN-Alkyl, N-Acyl Products
N-1, N-5Oxidationm-CPBA, H₂O₂N-Oxide Formation
2, 4, 6, 7aα-C-H FunctionalizationPhotocatalyst, Light, Nu-Hα-Substituted Products
3, 7β-C-H FunctionalizationPhotocatalyst, Dehydrogenationβ-Substituted Products

Conclusion

The this compound ring system, while not extensively studied, presents a landscape of predictable and potentially novel reactivity. Its tertiary amine centers are prime targets for traditional electrophilic attack, while its activated C-H bonds are amenable to modern catalytic functionalization techniques. This guide provides a foundational framework based on established chemical principles and analogous systems to aid researchers in the exploration of this promising heterocyclic scaffold. The continued development of catalytic methods for C-H functionalization will undoubtedly unlock even more avenues for the derivatization of this and other saturated heterocyclic systems, paving the way for new discoveries in drug development and beyond.

References

  • Recent advances in synthetic methods for the direct α-functionalization of saturated cyclic amines are described. (2025). Request PDF. [Link][4]

  • Nicewicz, D. A., & McTiernan, C. D. (2021). β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. ACS Catalysis. [Link][7]

  • Shieh, W.-C., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711–715. [Link][1]

  • N-Methyl-2-pyrrolidone. (n.d.). Wikipedia. Retrieved from [Link][8]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2023). ACS Publications. [Link][9]

  • Gevorgyan, V., & Sarpong, R. (2021). Regiodivergent α- and β-Functionalization of Saturated N-Heterocycles by Photocatalytic Oxidation. Journal of the American Chemical Society. [Link][5]

  • Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. (2017). Request PDF. [Link][10]

  • N-Methylpiperidine. (n.d.). PubChem. Retrieved from [Link][11]

  • Tropane alkaloid. (n.d.). Wikipedia. Retrieved from [Link][12]

  • Soeberdt, M., et al. (2017). Design and Synthesis of Enantiomerically Pure Decahydroquinoxalines as Potent and Selective κ-Opioid Receptor Agonists with Anti-Inflammatory Activity in Vivo. Journal of Medicinal Chemistry, 60(6), 2526–2551. [Link][13]

  • Synthesis of Octahydropyrrolo[3,2-c]pyridine Derivatives by the Catalytic Asymmetric Intramolecular Cycloaddition of Azomethine Ylides. (2003). Request PDF. [Link][14]

  • An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. (2023). NIH. [Link][15]

  • N-methyl-2-pyrrolidone. (n.d.). PubChem. Retrieved from [Link][16]

  • Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids as Medicinally Useful Natural Products and Their Pharmacological Properties. PMC. [Link][17]

  • New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. (2021). ACS Publications. [Link][18]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). Scientific & Academic Publishing. [Link][19]

  • Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. (2015). Google Patents. [2]

  • Gold(I)‐Catalyzed Alkynylation of N,O‐Acetals: An Access to Alkynylated Saturated N‐heterocycles. (2021). ResearchGate. [Link][20]

  • Occurrence and Chemistry of Tropane Alkaloids in Foods, with a Focus on Sample Analysis Methods: A Review on Recent Trends and Technological Advances. (2022). MDPI. [Link][21]

  • Recent advances in the functionalization of saturated cyclic amines. (2021). RSC Publishing. [Link][6]

  • 1-Methylpiperidine. (n.d.). Wikipedia. Retrieved from [Link][3]

Sources

Unlocking the Therapeutic Potential of the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Guide to Target Identification and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core represents a compelling, yet underexplored, scaffold in medicinal chemistry. Its three-dimensional structure, conferred by the saturated bicyclic system, offers a distinct advantage in navigating the complexities of biological target engagement compared to its flat, aromatic pyrrolopyridine counterparts. This guide provides a comprehensive exploration of potential therapeutic targets for derivatives of this scaffold. By leveraging structure-activity relationships from related pyrrolopyridine isomers, we present a rational, evidence-based approach to direct future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.

Introduction: The Rationale for Exploring the Saturated Pyrrolopyridine Scaffold

While direct biological data on this compound derivatives is sparse, the broader family of pyrrolopyridines has yielded a multitude of biologically active compounds. These aromatic systems have been successfully developed as inhibitors of kinases, enzymes, and modulators of various receptors.[1][2][3] The strategic decision to investigate the saturated (octahydro) version of this scaffold is rooted in several key principles of modern drug design:

  • Increased Three-Dimensionality: Saturation disrupts the planarity of the aromatic system, introducing defined stereocenters and enabling more specific and complex interactions with protein binding pockets. This can lead to enhanced potency and selectivity.

  • Improved Physicochemical Properties: Saturated scaffolds often exhibit improved solubility, metabolic stability, and cell permeability compared to their aromatic precursors, all of which are critical for developing viable drug candidates.

  • Novel Chemical Space: Exploring saturated ring systems allows for the generation of novel intellectual property and the potential to identify first-in-class therapeutics.

This guide will, therefore, extrapolate from the known pharmacology of various pyrrolopyridine isomers to identify high-probability therapeutic targets for the this compound core. We will focus on well-validated target classes where this scaffold's unique structural features can be maximally leveraged.

Part 1: Kinase Inhibition - A Primary Avenue for Therapeutic Development

The protein kinase family is one of the most successfully drugged target classes, particularly in oncology and immunology. Numerous pyrrolopyridine derivatives have demonstrated potent kinase inhibitory activity, making this a logical and promising starting point for our investigation.

FMS Kinase (CSF-1R): A Target in Oncology and Inflammatory Diseases

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[4] Its overexpression is linked to various cancers, including ovarian, prostate, and breast cancer, as well as inflammatory conditions like rheumatoid arthritis.[4] Derivatives of the related pyrrolo[3,2-c]pyridine scaffold have shown potent and selective FMS kinase inhibition.[4]

The binding of CSF-1 or IL-34 to FMS kinase triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that promote cell survival and proliferation.

FMS_Pathway cluster_membrane Cell Membrane FMS FMS Kinase (CSF-1R) P_FMS Dimerized & Phosphorylated FMS FMS->P_FMS Dimerizes & Autophosphorylates CSF1 CSF-1 / IL-34 CSF1->FMS Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P_FMS->Downstream Activates Proliferation Macrophage Proliferation, Survival & Differentiation Downstream->Proliferation Promotes Pyrrolo_deriv 1-Methyloctahydro- 1H-pyrrolo[2,3-c]pyridine Derivative Pyrrolo_deriv->P_FMS Inhibits

Caption: FMS Kinase (CSF-1R) Signaling Pathway and Point of Inhibition.

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds.

  • Reagents and Materials:

    • Recombinant human FMS kinase domain

    • ATP and appropriate kinase buffer

    • A suitable substrate peptide (e.g., a poly-Glu,Tyr polymer)

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent

    • Test compounds (this compound derivatives) dissolved in DMSO

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

    • Add 5 µL of the kinase reaction buffer containing the FMS kinase and substrate to each well of the 384-well plate.

    • Add 1 µL of the diluted test compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be close to the Km for FMS kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Compound IDScaffoldFMS Kinase IC50 (nM)
1r (Literature) Pyrrolo[3,2-c]pyridine30[4]
KIST101029 (Lead) Diarylurea96[4]
Test Cmpd A This compoundHypothetical Value
Test Cmpd B This compoundHypothetical Value
Fibroblast Growth Factor Receptors (FGFRs): Targets in Proliferative Diseases

The FGFR family (FGFR1-4) of receptor tyrosine kinases plays a pivotal role in cell proliferation, migration, and angiogenesis.[5][6] Aberrant FGFR signaling, through gene amplification, fusions, or mutations, is a known driver in a variety of cancers, including breast, lung, and bladder cancer.[5][6] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent FGFR inhibitors.[5][6]

This protocol measures the ability of a compound to inhibit the proliferation of a cancer cell line with known FGFR pathway activation.

  • Reagents and Materials:

    • Cancer cell line with FGFR amplification (e.g., 4T1 breast cancer cells)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • Test compounds dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or equivalent

    • 96-well clear-bottom, white-walled assay plates

  • Procedure:

    • Seed the 4T1 cells into the 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

    • Prepare a serial dilution of the test compounds in the complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

    • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence.

    • Calculate the IC50 value as described in the kinase assay protocol.

Compound IDScaffoldFGFR1 IC50 (nM)4T1 Cell Proliferation IC50 (µM)
4h (Literature) 1H-pyrrolo[2,3-b]pyridine7[5][6]Not specified, but potent inhibition shown
Test Cmpd C This compoundHypothetical ValueHypothetical Value
Test Cmpd D This compoundHypothetical ValueHypothetical Value
Janus Kinase 3 (JAK3): A Target for Immunomodulation

Janus kinases are non-receptor tyrosine kinases that mediate signaling from cytokine receptors.[7][8] Specifically, JAK3 is primarily expressed in hematopoietic cells and plays a critical role in T-cell development and function. Its inhibition is a validated strategy for treating autoimmune diseases and preventing organ transplant rejection.[7][8] 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective JAK3 inhibitors.[7][8]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK3 JAK3 Receptor->JAK3 Recruits & Activates Cytokine Cytokine (e.g., IL-2) Cytokine->Receptor P_JAK3 Phosphorylated JAK3 JAK3->P_JAK3 Autophosphorylates STAT STAT P_STAT Phosphorylated STAT STAT->P_STAT P_JAK3->STAT Phosphorylates STAT_Dimer STAT Dimer P_STAT->STAT_Dimer Dimerizes Nucleus Nucleus STAT_Dimer->Nucleus Translocates to Gene Gene Transcription (Immune Response) Nucleus->Gene Activates Pyrrolo_deriv 1-Methyloctahydro- 1H-pyrrolo[2,3-c]pyridine Derivative Pyrrolo_deriv->P_JAK3 Inhibits

Caption: The JAK3-STAT Signaling Pathway and Point of Inhibition.

Part 2: Other Promising Therapeutic Avenues

Beyond kinase inhibition, the pyrrolopyridine core has shown utility against other enzyme and receptor targets, opening up additional avenues for investigation.

Dual PARP/NAMPT Inhibition: A Strategy for Triple-Negative Breast Cancer

Simultaneously inhibiting Poly (ADP-ribose) polymerase (PARP) and Nicotinamide phosphoribosyltransferase (NAMPT) has shown synergistic efficacy in BRCA wild-type triple-negative breast cancer (TNBC).[9] A 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine scaffold was successfully used to develop a potent dual inhibitor, demonstrating the versatility of the pyrrolopyridine core.[9]

A logical workflow for screening dual inhibitors involves sequential or parallel assays.

Dual_Inhibitor_Workflow Start Synthesize Library of This compound Derivatives Screen_PARP Primary Screen: In Vitro PARP1 Inhibition Assay Start->Screen_PARP Screen_NAMPT Primary Screen: In Vitro NAMPT Inhibition Assay Start->Screen_NAMPT Select_Hits Identify Compounds with Potent Activity in Both Assays (e.g., IC50 < 100 nM) Screen_PARP->Select_Hits Screen_NAMPT->Select_Hits Cell_Assay Secondary Screen: TNBC Cell Line Proliferation Assay (e.g., MDA-MB-231) Select_Hits->Cell_Assay Dual 'Hits' Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Experimental Workflow for Identifying Dual PARP/NAMPT Inhibitors.

Phosphodiesterase 4B (PDE4B) Inhibition: A Target for CNS Disorders

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP). Its inhibition has anti-inflammatory effects and is a therapeutic strategy for conditions like COPD and psoriasis. The PDE4B isoform is of particular interest for central nervous system (CNS) disorders due to its role in regulating cognition and neuroinflammation. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been developed as potent and selective PDE4B inhibitors.[10]

This protocol uses a fluorescence polarization (FP) assay, a common method for measuring PDE activity.

  • Reagents and Materials:

    • Recombinant human PDE4B

    • FAM-cAMP substrate

    • Anti-AMP antibody

    • Assay buffer

    • Test compounds dissolved in DMSO

    • 384-well black, low-volume assay plates

  • Procedure:

    • Add 2 µL of diluted test compound to the assay plate.

    • Add 4 µL of PDE4B enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of the FAM-cAMP substrate.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction by adding 10 µL of a solution containing the anti-AMP antibody. This antibody will bind to the FAM-AMP product, but not the FAM-cAMP substrate.

    • Incubate for 1 hour to allow the antibody-antigen binding to reach equilibrium.

    • Measure the fluorescence polarization on a suitable plate reader. High polarization indicates low enzyme activity (antibody binds to the product), while low polarization indicates high enzyme activity.

    • Calculate the IC50 values as previously described.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. While this guide has focused on targets validated for related aromatic pyrrolopyridines, the unique stereochemical and physicochemical properties of this saturated core may unlock novel activities or improved drug-like properties.

Future research should focus on:

  • Stereoselective Synthesis: Developing synthetic routes that allow for the controlled synthesis of individual stereoisomers to probe the stereochemical requirements of target binding.

  • Broad-Based Phenotypic Screening: In addition to target-based approaches, screening derivatives in broad phenotypic assays (e.g., anti-proliferative, anti-inflammatory) may uncover unexpected therapeutic opportunities.

  • Computational Modeling: Using the known crystal structures of targets like FMS, FGFR, and JAK3 to perform docking studies with various conformations of the this compound core can help prioritize synthetic efforts.

By combining rational, target-based drug design with exploratory screening, the full therapeutic potential of this exciting scaffold can be realized.

References

  • El-Adl, K., et al. (2020). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Available at: [Link]

  • Shalaby, M. A., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. Available at: [Link]

  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Nakajima, Y., et al. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available at: [Link]

  • Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Zhang, Q., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Golding, B. T., et al. (2022). Discovery of a Potent and Specific Dual Inhibitor of ATM and DNA-PKcs (XRD-0394) That Is Orally Bioavailable and Enhances the Efficacy of Radiotherapy and Topoisomerase I Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. Available at: [Link]

Sources

Exploring the Chemical Space of Functionalized 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold represents a compelling, yet underexplored, three-dimensional heterocyclic system with significant potential in medicinal chemistry. Its rigid, bicyclic structure, combined with the presence of two distinct nitrogen atoms, offers a rich canvas for chemical functionalization and the exploration of novel pharmacological properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, functionalization strategies, and potential medicinal chemistry applications of this intriguing molecular core. By synthesizing established synthetic methodologies for related saturated N-heterocycles and providing detailed, actionable protocols, this guide aims to empower researchers to unlock the therapeutic potential of this unique chemical space.

Introduction: The Strategic Value of Saturated Bicyclic Scaffolds in Drug Discovery

The pharmaceutical industry's quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to a renewed interest in saturated heterocyclic scaffolds. Unlike their flat, aromatic counterparts, saturated systems introduce three-dimensionality, which can lead to enhanced target engagement and improved physicochemical properties. The this compound core, a fused piperidine and pyrrolidine ring system, embodies these desirable characteristics.

The presence of a tertiary amine within the pyrrolidine ring and a secondary amine in the piperidine ring provides two distinct points for chemical modification, allowing for the fine-tuning of properties such as basicity, lipophilicity, and hydrogen bonding capacity. This dual functionality, coupled with the rigid conformational constraint of the bicyclic system, makes the this compound scaffold a promising starting point for the development of novel therapeutics targeting a range of biological targets.

This guide will navigate the synthetic landscape of this scaffold, from the construction of the core structure to a systematic exploration of its functionalization at key positions. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for the rational design and synthesis of novel derivatives.

Synthesis of the this compound Core

The construction of the octahydropyrrolo[2,3-c]pyridine core is a critical first step in exploring its chemical space. While multiple synthetic routes to related pyrrolopyridine systems exist, a particularly efficient approach for the target scaffold involves a multi-step sequence starting from readily available precursors. A patented method provides a solid foundation for accessing this core structure.[1]

Proposed Synthetic Pathway

The following proposed synthetic pathway is based on established chemical transformations for the construction of similar heterocyclic systems.

Synthesis_of_Core_Scaffold cluster_0 Core Synthesis Start Substituted Pyridine Precursor Step1 Alkylation with Haloacetonitrile Start->Step1 Base, rt Step2 Reductive Cyclization Step1->Step2 Raney Ni, H2 Step3 N-Methylation Step2->Step3 Formaldehyde, HCOOH (Eschweiler-Clarke) End This compound Step3->End

Caption: Proposed synthetic pathway for the this compound core.

Detailed Experimental Protocol (Proposed)

Step 1: Alkylation of a Substituted Piperidine with Haloacetonitrile

This initial step involves the nucleophilic attack of a suitable piperidine precursor on a haloacetonitrile. The choice of the piperidine starting material is crucial and will dictate the substitution pattern on the final core.

  • To a solution of the substituted piperidine (1.0 equiv) in a suitable aprotic solvent such as acetonitrile or DMF, add a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetonitrile or bromoacetonitrile (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the alkylated piperidine.

Step 2: Reductive Cyclization to form the Octahydropyrrolo[2,3-c]pyridine Core

This key step involves the reduction of the nitrile group and subsequent intramolecular cyclization to form the bicyclic scaffold. Raney Nickel is a common catalyst for this type of transformation.[1]

  • In a high-pressure reaction vessel, dissolve the alkylated piperidine from Step 1 (1.0 equiv) in a suitable solvent such as methanol or ethanol.

  • Carefully add a catalytic amount of Raney Nickel (typically 10-20% by weight) to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat the reaction mixture to 40-60 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Raney Nickel catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude octahydropyrrolo[2,3-c]pyridine. Further purification can be achieved by distillation or crystallization if necessary.

Step 3: N-Methylation of the Pyrrolidine Nitrogen

The final step to obtain the target core involves the selective methylation of the pyrrolidine nitrogen. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.

  • To a flask containing the octahydropyrrolo[2,3-c]pyridine from Step 2 (1.0 equiv), add formic acid (3.0-5.0 equiv).

  • Add aqueous formaldehyde (37% solution, 3.0-5.0 equiv) to the mixture.

  • Heat the reaction mixture to reflux (90-100 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the this compound.

Exploring the Chemical Space: Key Functionalization Strategies

With the core scaffold in hand, the next phase involves its systematic functionalization to explore the surrounding chemical space. The two nitrogen atoms and the carbon skeleton offer multiple handles for modification.

Functionalization_Strategies cluster_1 Functionalization Points Core 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine N_Arylation N-Arylation/ N-Alkylation (Piperidine N) Core->N_Arylation Buchwald-Hartwig or Ullmann Coupling Acylation Acylation (Piperidine N) Core->Acylation Acid Chlorides/ Anhydrides Reductive_Amination Reductive Amination (Piperidine N) Core->Reductive_Amination Aldehydes/Ketones, Reducing Agent CH_Functionalization C-H Functionalization (α to N) Core->CH_Functionalization Transition Metal Catalysis

Caption: Key functionalization strategies for the this compound core.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is a prime site for introducing diversity. Standard amine chemistries can be readily applied.

3.1.1. N-Arylation and N-Alkylation

The introduction of aryl, heteroaryl, or alkyl groups on the piperidine nitrogen can significantly impact the pharmacological profile of the molecule.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It allows for the coupling of the secondary amine with a wide range of aryl and heteroaryl halides or triflates.

  • Ullmann Condensation: A copper-catalyzed alternative to the Buchwald-Hartwig amination, particularly useful for certain heterocyclic substrates.[2][3]

  • Reductive Amination: A versatile method for introducing alkyl groups by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4][5][6][7][8]

  • Direct Alkylation: Reaction with alkyl halides can also be employed, though over-alkylation to form a quaternary ammonium salt is a potential side reaction.

Protocol: N-Arylation via Buchwald-Hartwig Amination (Proposed)

  • To a reaction vial, add the this compound (1.0 equiv), the aryl halide (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 equiv).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a dry, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

3.1.2. Acylation

The formation of amides via acylation is a common strategy in medicinal chemistry to introduce hydrogen bond donors and acceptors and to modulate physicochemical properties.

  • Reaction with Acid Chlorides or Anhydrides: The secondary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base such as triethylamine or pyridine.[9][10]

Protocol: Acylation with an Acid Chloride (Proposed)

  • Dissolve the this compound (1.0 equiv) and a base (e.g., triethylamine, 1.5 equiv) in a dry, aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting amide by column chromatography or crystallization.

C-H Functionalization

Direct C-H functionalization is an atom-economical and increasingly powerful strategy for modifying a scaffold without the need for pre-installed functional groups.[11][12] For the this compound core, the C-H bonds alpha to the nitrogen atoms are the most likely sites for functionalization.

  • Transition Metal-Catalyzed C-H Activation: Ruthenium, rhodium, and palladium catalysts have been shown to mediate the C-H functionalization of saturated N-heterocycles, allowing for the introduction of aryl, alkyl, and other functional groups.[13] The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing group.

Conceptual Workflow for C-H Functionalization

CH_Functionalization_Workflow cluster_2 C-H Functionalization Substrate 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine Product Functionalized Scaffold Substrate->Product Oxidant, Additive Catalyst Transition Metal Catalyst (e.g., Ru, Rh, Pd) Catalyst->Product Coupling_Partner Coupling Partner (e.g., Aryl Halide, Alkene) Coupling_Partner->Product

Caption: Conceptual workflow for the transition metal-catalyzed C-H functionalization.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for the this compound core is limited in the public domain, valuable insights can be gleaned from studies on related pyrrolopyridine and piperidine-fused systems.[14][15][16][17]

Table 1: Postulated SAR Trends Based on Analogous Scaffolds

Position of ModificationFunctional Group VariationPotential Impact on Activity
Piperidine Nitrogen Small alkyl groupsMay enhance metabolic stability.
Aryl or heteroaryl groupsCan provide key interactions with the target protein, influencing potency and selectivity. Electron-donating or -withdrawing groups on the aryl ring can fine-tune electronic properties.
Acyl groupsCan introduce hydrogen bonding interactions and modulate solubility and cell permeability.
Pyrrolidine Ring Substitution at C2 or C3Introduction of stereocenters can lead to enantioselective binding and improved potency.
Piperidine Ring Substitution at C4, C5, C6, or C7Can be used to probe different regions of the binding pocket and optimize secondary interactions.

It is hypothesized that the rigid, three-dimensional nature of the this compound scaffold can serve as a valuable platform for orienting pharmacophoric groups in a well-defined spatial arrangement, leading to high-affinity interactions with biological targets.

Conclusion and Future Directions

The this compound core represents a largely untapped area of chemical space with significant potential for the discovery of novel therapeutic agents. This guide has provided a comprehensive framework for the synthesis and functionalization of this scaffold, drawing upon established synthetic methodologies for related saturated N-heterocycles. The detailed protocols and strategic considerations presented herein are intended to serve as a valuable resource for researchers seeking to explore the medicinal chemistry of this intriguing heterocyclic system.

Future efforts in this area should focus on the systematic synthesis of a diverse library of functionalized derivatives and their subsequent screening against a broad range of biological targets. The elucidation of specific structure-activity relationships for this core will be instrumental in guiding the rational design of next-generation drug candidates. Furthermore, the development of novel, more efficient synthetic routes to the core and its analogs will undoubtedly accelerate the exploration of this promising chemical space.

References

  • Zheng, C. H., & Schafer, L. L. (2025).
  • Vo, C. T., & Bode, J. W. (2014). Synthesis of saturated N-heterocycles. The Journal of organic chemistry, 79(7), 2809–2815.
  • Padwa, A. (Ed.). (2021).
  • Vo, C. T., & Bode, J. W. (2014). Synthesis of Saturated N-Heterocycles. ETH Zurich Research Collection.
  • Khan, I., et al. (2023). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 11, 1289381.
  • Shieh, W. C., et al. (2007). A facile preparation of an octahydropyrrolo [2,3-c]pyridine enantiomer. Organic Process Research & Development, 11(4), 711-715.
  • CN104402879A - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof. (2015).
  • Kumar, D., et al. (2022). Various routes for the synthesis of functionalized pyridines.
  • Gholam-Hossein, G., et al. (2019). Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints. Journal of Receptors and Signal Transduction, 39(4), 295-303.
  • Tsuruoka, H., et al. (2014). Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers. Chemical & Pharmaceutical Bulletin, 62(4), 336-342.
  • Synthetic pathway of cis‐Octahydropyrrolo[3,4‐b]pyridine via sequential... (n.d.).
  • Zakharyan, A. V., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of the Republic of Armenia, Chemistry, 77(2), 1-25.
  • Reductive amination. (2023, December 29). In Wikipedia.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Coldham, I., & Jana, S. (2011). Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Organic & Biomolecular Chemistry, 9(20), 7068-7077.
  • Hernández-Vázquez, E., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II)
  • O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols.
  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable.
  • Mohanta, C., et al. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(2), 45.
  • Gornostaeva, E. A., et al. (2023).
  • The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews.
  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(7), 1189-1197.
  • Zeynizadeh, B., & Rahmani, S. (2014). Reductive amination of aldehydes and ketones catalyzed by deep eutectic solvent using sodium borohydride as a reducing agent. Journal of the Serbian Chemical Society, 79(8), 931-939.
  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353.
  • Singh, R., et al. (2024). Ru-Catalyzed Ortho C-H Alkylation of 4-Aryl-pyrrolo[2,3-d]pyrimidines with Diazo Compounds: An Access to Fluorescent Fused Heteroarenes. The Journal of Organic Chemistry.
  • 2-Substituted pyrrolidine and piperidine alkaloids. (n.d.).
  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587.
  • Śladowska, H., et al. (2021).
  • Guchhait, G., et al. (2014). Pyrrolidine and piperidine based chiral spiro and fused scaffolds via build/couple/pair approach. Organic & Biomolecular Chemistry, 12(15), 2419-2423.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300785.
  • N-arylation of 3-alkoxypyrazoles, the case of the pyridines. (2010). Institut Pasteur.
  • A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. (2007). OUCI.
  • SYNTHESIS OF OCTAHYDROPYRROLO[3,4-c]PYRROLES BY THERMOLYSIS OF N-PHTHALIMIDOAZIRIDINES BASED ON 5-ALKENYL-1,2,4-OXADIAZOLES. (2023). Chemistry of Heterocyclic Compounds, 59(9/10), 659-664.
  • Acylation of pyridine‐N‐oxides. (n.d.).
  • Beng, T. K., et al. (2024). Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. Organic & Biomolecular Chemistry.
  • Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temper
  • Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182.
  • Pyridine mediated transition-metal-free direct alkylation of anilines using alcohols via borrowing hydrogen conditions. (2018).

Sources

The Strategic Deployment of Pyrrolopyridine Isomers in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolopyridine scaffold, a bioisosteric analogue of indole, has emerged as a cornerstone in contemporary drug discovery.[1][2] This guide provides an in-depth exploration of the four principal isomers of pyrrolopyridine—4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole—from the perspective of a medicinal chemist. We will dissect the nuanced physicochemical properties endowed by the strategic placement of the pyridine nitrogen, examine established and innovative synthetic routes, and analyze compelling case studies of their successful incorporation into clinical candidates and approved drugs. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of this privileged heterocyclic system.

Introduction: The Pyrrolopyridine Scaffold - A Privileged Player in Drug Design

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds resulting from the fusion of a pyrrole and a pyridine ring. Their structural similarity to endogenous purines and indoles allows them to effectively interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[3] The introduction of a nitrogen atom into the indole scaffold dramatically alters the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.[2] This seemingly subtle modification can lead to profound improvements in:

  • Target Affinity and Selectivity: The pyridine nitrogen can act as a hydrogen bond acceptor, forming crucial interactions within target proteins that are inaccessible to the parent indole.[1] This can translate to enhanced potency and selectivity.

  • Physicochemical Properties: The nitrogen atom generally increases aqueous solubility and can modulate lipophilicity (LogP), directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • Metabolic Stability: The pyridine ring can be less susceptible to oxidative metabolism compared to the carbocyclic ring of indole, leading to improved pharmacokinetic properties.

  • Intellectual Property: The novelty of azaindole scaffolds provides opportunities for creating new intellectual property space around known pharmacophores.[1]

The four primary isomers of pyrrolopyridine, dictated by the position of the nitrogen in the six-membered ring, each offer a unique set of properties for the medicinal chemist to exploit.

Pyrrolopyridine_Isomers cluster_isomers Pyrrolopyridine (Azaindole) Isomers 7-Azaindole 7-Azaindole 6-Azaindole 6-Azaindole 5-Azaindole 5-Azaindole 4-Azaindole 4-Azaindole Pyrrolopyridine_Core Pyrrolopyridine Core Scaffold Pyrrolopyridine_Core->7-Azaindole N at pos. 7 Pyrrolopyridine_Core->6-Azaindole N at pos. 6 Pyrrolopyridine_Core->5-Azaindole N at pos. 5 Pyrrolopyridine_Core->4-Azaindole N at pos. 4

Figure 1: The four principal isomers of the pyrrolopyridine scaffold.

The Workhorse: 7-Azaindole (Pyrrolo[2,3-b]pyridine)

The 7-azaindole isomer is arguably the most extensively studied and successfully implemented pyrrolopyridine in medicinal chemistry.[2] Its nitrogen at the 7-position is ideally positioned to act as a hydrogen bond acceptor, mimicking the N7 of adenine and enabling potent inhibition of numerous kinases.

Synthesis of the 7-Azaindole Core

A variety of synthetic strategies have been developed to access the 7-azaindole scaffold. Classic methods like the Fischer, Bartoli, and Reissert indole syntheses can be adapted, though they are often limited by the electron-deficient nature of the pyridine starting materials.[4] Modern cross-coupling strategies have become the preferred methods for their versatility and functional group tolerance.

Experimental Protocol: Suzuki-Miyaura Coupling Approach to 7-Azaindoles

This protocol outlines a general, two-step procedure for the synthesis of 7-azaindoles from commercially available chloroamino-N-heterocycles.[5]

Step 1: Suzuki-Miyaura Coupling

  • To a degassed solution of the appropriate 2-amino-3-chloropyridine (1.0 eq) in a 2:1 mixture of toluene and ethanol, add (2-ethoxyvinyl)borolane (1.2 eq) and a 2M aqueous solution of sodium carbonate (3.0 eq).

  • Add Pd(PPh3)4 (0.05 eq) and heat the mixture to 80 °C under an inert atmosphere (N2 or Ar).

  • Monitor the reaction by TLC or LC-MS until consumption of the starting material (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude vinyl ether intermediate.

Step 2: Acetic Acid-Catalyzed Cyclization

  • Dissolve the crude vinyl ether from Step 1 in glacial acetic acid.

  • Heat the solution to 100 °C and monitor the reaction by TLC or LC-MS (typically 1-3 hours).

  • Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-azaindole derivative.

Suzuki_Miyaura_7_Azaindole start 2-Amino-3-chloropyridine reagents1 (2-ethoxyvinyl)borolane, Pd(PPh3)4, Na2CO3 start->reagents1 intermediate Vinyl Ether Intermediate reagents2 Acetic Acid, Heat intermediate->reagents2 product 7-Azaindole Derivative reagents1->intermediate reagents2->product

Figure 2: Suzuki-Miyaura approach for 7-azaindole synthesis.

Case Study: Vemurafenib (Zelboraf®) - A 7-Azaindole Kinase Inhibitor

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase, a key driver in a significant portion of metastatic melanomas.[1] The 7-azaindole core of vemurafenib plays a critical role in its mechanism of action.

Mechanism of Action: The pyrrolo[2,3-b]pyridine scaffold of vemurafenib acts as an ATP-mimetic, binding to the hinge region of the BRAF kinase domain. The N7 of the azaindole forms a crucial hydrogen bond with the backbone amide of Cys532, a key interaction for anchoring the inhibitor in the active site. Further interactions are established by the other functionalities of the molecule, leading to potent and selective inhibition of the mutated kinase.

Vemurafenib_MOA Vemurafenib Vemurafenib 7-Azaindole Core BRAF BRAF V600E Kinase ATP Binding Site Hinge Region (Cys532) Vemurafenib:f0->BRAF:f1 H-bonds with Cys532 Vemurafenib->BRAF:f0 Competitively Inhibits Downstream MEK/ERK Pathway (Cell Proliferation) BRAF->Downstream Phosphorylates ATP ATP ATP->BRAF:f0 Binds

Figure 3: Vemurafenib's mechanism of action in inhibiting BRAF V600E.

The Versatile Isomers: 4-, 5-, and 6-Azaindoles

While 7-azaindole has seen the most widespread success, the other isomers offer unique properties that can be advantageous for specific targets.

4-Azaindole (Pyrrolo[3,2-b]pyridine)

4-Azaindoles have been successfully employed as inhibitors of p38 MAP kinase, a key target in inflammatory diseases.[6] The placement of the nitrogen at the 4-position can influence the overall dipole moment and solubility of the molecule, offering a different set of physicochemical properties compared to the 7-isomer.

Structure-Activity Relationship (SAR) of 4-Azaindole p38 Inhibitors:

The development of 4-azaindole p38 inhibitors has provided valuable SAR insights. For instance, substitution on the indole nitrogen was explored to improve the poor aqueous solubility of the initial lead compound.[6]

Compound R Group (at N1) p38 IC50 (nM) Aqueous Solubility (µg/mL as HCl salt)
Lead (9) H680
Analog A -CH2CH2OH15> 1000
Analog B -CH2CH2OCH310500

Data adapted from a study on 4-azaindole p38 inhibitors.[6]

This data clearly demonstrates that substitution at the N1 position can dramatically improve solubility while maintaining potent inhibition of the target kinase.

5-Azaindole (Pyrrolo[2,3-c]pyridine)

The 5-azaindole scaffold is another valuable building block in medicinal chemistry. Its unique electronic properties make it a suitable isostere for other heterocyclic systems. For example, 5-azaindole derivatives have been investigated as inhibitors of various kinases and other enzymes.

Synthesis of 5-Azaindoles: Palladium-catalyzed reactions are also effective for the synthesis of 5-azaindoles. For instance, a site-selective C-N coupling of 3,4-dibromopyridine with an amine, followed by a C-C coupling and cyclization, can yield the desired 5-azaindole core.[5]

6-Azaindole (Pyrrolo[3,2-c]pyridine)

The 6-azaindole isomer is present in the approved HIV-1 attachment inhibitor, Fostemsavir. This demonstrates the therapeutic potential of this less common isomer. The synthesis of 6-azaindoles can be challenging, but intramolecular Diels-Alder reactions of oxazoles have been developed as a viable route.[7]

Case Study: Fostemsavir Fostemsavir is a prodrug that is converted in vivo to temsavir, which binds to the HIV-1 envelope glycoprotein gp120 and prevents the initial attachment of the virus to host CD4+ T cells. The 6-azaindole moiety is a key component of the temsavir structure, contributing to its binding affinity and overall pharmacological profile.

Emerging Applications and Future Directions

The versatility of the pyrrolopyridine scaffold continues to be explored in new therapeutic areas. Recent research has identified pyrrolopyridine derivatives as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), a target in cancer immunotherapy.[8] Specifically, a pyrrolopyridine-based compound, 18p , demonstrated a high potency (IC50 = 25.0 nM) against ENPP1 and induced the STING pathway, leading to tumor growth inhibition in a mouse model.[8] This highlights the potential of these scaffolds to modulate the tumor microenvironment and enhance anti-tumor immunity.

Furthermore, pyrrolopyridine and pyrazolopyridine derivatives have been identified as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor, a target for treating cognitive deficits in Alzheimer's disease and schizophrenia.[9]

Conclusion

The pyrrolopyridine isomers represent a powerful and versatile class of scaffolds in medicinal chemistry. The strategic placement of the pyridine nitrogen atom provides a fine-tuning mechanism for modulating the physicochemical and pharmacological properties of a molecule. From the well-established success of 7-azaindoles in kinase inhibition to the emerging applications of other isomers in immunotherapy and neuroscience, the pyrrolopyridine core continues to be a rich source of innovation in drug discovery. A thorough understanding of the synthesis, SAR, and biological context of each isomer is essential for any medicinal chemist aiming to leverage the full potential of this privileged heterocyclic system.

References

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Journal of the Iranian Chemical Society, 19(12), 5369-5397.
  • Wang, Y., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2439-2451.
  • Gampa, V., et al. (2020). Azaindole Therapeutic Agents. Medicinal Research Reviews, 40(5), 1845-1886.
  • Saczewski, J., & Rybicka, A. (2021).
  • Reddy, T. J., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers, 8(12), 2936-2957.
  • Green, J. L., et al. (2021). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. ACS Infectious Diseases, 7(5), 1236-1249.
  • Shaabani, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Feldman, K. S., & Vidulova, D. B. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2265-2268.
  • ResearchGate. (n.d.). Examples of drugs containing pyrrole moieties approved by the FDA. Retrieved from [Link]

  • Martinez-Sotelo, N., et al. (2022).
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 21(9), 1169.
  • Kulkarni, A., et al. (2020). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Journal of Medicinal Chemistry, 63(13), 7041-7054.
  • Regan, J., et al. (2003). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Roche AG. (2015). Pyrrolopyridine or Pyrazolopyridine Derivatives. ACS Medicinal Chemistry Letters, 6(4), 487-488.
  • ResearchGate. (n.d.). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

  • Ermoli, A., et al. (2009). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 52(14), 4182-4199.
  • Negrie, M., & Callis, P. R. (2001). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 101(6), 1865-1894.
  • Lee, Y. R., et al. (2017). Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3483-3487.
  • Wang, C., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(12), 2461-2465.
  • IntechOpen. (n.d.). Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6680.
  • Feng, Y., et al. (2015). Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry, 58(13), 5325-5341.
  • Wang, Y., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules, 29(1), 123.

Sources

Methodological & Application

Application Note & Protocols: Synthesis of Novel Derivatives from 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine core is a saturated heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of a reactive secondary amine make it an exceptionally versatile building block for creating diverse chemical libraries. Pyrrolopyridine derivatives have demonstrated a wide range of biological activities, acting as kinase inhibitors, anticancer agents, and therapeutics for neurological disorders.[1][2][3] This guide provides detailed application notes and robust protocols for the synthesis of novel derivatives via N-functionalization and direct C-H functionalization, empowering researchers to explore new chemical space and accelerate drug discovery programs.

Introduction: The Strategic Value of the this compound Scaffold

Fused heterocyclic systems are privileged structures in pharmacology, often mimicking the complex geometries of endogenous ligands to achieve high-affinity binding with biological targets.[4][5] The pyrrolo[2,3-c]pyridine framework, in particular, is a bioisostere of indole and other key pharmacophores, and its derivatives have been successfully developed as potent and selective inhibitors for various enzymes.[6][7][8][9]

The starting material, this compound (CAS: 1432681-53-2), features two key points for diversification:[10]

  • A nucleophilic secondary amine within the piperidine ring, which is an ideal handle for introducing a wide array of substituents.

  • Multiple C-H bonds that are amenable to modern catalytic functionalization, allowing for the installation of groups at positions that are inaccessible through traditional methods.

This document outlines validated and reproducible strategies for leveraging these reactive sites to generate novel derivatives with high potential for biological activity.

Overview of Synthetic Derivatization Strategies

The derivatization of the this compound core can be logically categorized into two primary approaches: functionalization at the secondary nitrogen and functionalization at carbon centers. Each strategy offers unique advantages for modulating the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability.

Synthetic_Strategies cluster_main Derivatization Pathways cluster_N_Func N-Functionalization cluster_CH_Func C-H Functionalization Core 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine N_Acyl N-Acyl Derivatives Core->N_Acyl Acylation N_Alkyl N-Alkyl Derivatives Core->N_Alkyl Reductive Amination / Alkylation N_Aryl N-Aryl Derivatives Core->N_Aryl Buchwald-Hartwig Amination CH_Aryl C-Aryl Derivatives Core->CH_Aryl Pd-Catalyzed C-H Arylation

Caption: Key synthetic pathways for derivatizing the core scaffold.

Protocols for N-Functionalization

The secondary amine of the piperidine ring is the most accessible site for modification. The following protocols detail robust methods for its acylation, alkylation, and arylation.

Protocol 1: N-Acylation

N-acylation is a fundamental transformation that introduces an amide functionality, which can act as a hydrogen bond donor or acceptor and significantly alter the molecule's conformation and electronic properties.

Causality and Experimental Rationale: This reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acylating agent (e.g., acid chloride or anhydride). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acidic byproduct (HCl or a carboxylic acid), driving the reaction to completion and preventing the protonation and deactivation of the starting amine.

Detailed Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolution: Dissolve the starting material in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the reaction, especially with reactive acyl chlorides.

  • Base Addition: Add DIPEA or TEA (1.5 equiv) to the stirred solution.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11][12]

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and versatile method for forming C-N bonds, providing access to a wide range of N-alkyl derivatives.

Causality and Experimental Rationale: This two-step, one-pot process involves the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone. A mild, selective reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), is then used to reduce the iminium ion to the corresponding tertiary amine. NaBH(OAc)₃ is preferred because it is less basic and more tolerant of mildly acidic conditions than other hydrides, preventing unwanted side reactions.

Detailed Step-by-Step Protocol:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv).

  • Dissolution: Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Acid Catalyst (Optional): For less reactive carbonyls, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise to control gas evolution.

  • Reaction: Stir at room temperature for 4-24 hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up:

    • Carefully quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify via flash chromatography and characterize as described in Protocol 1.

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful tool for creating N-aryl derivatives, which are common motifs in kinase inhibitors and other pharmaceuticals.[13][14]

Causality and Experimental Rationale: The reaction mechanism involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide C-X bond. The resulting Pd(II) complex coordinates the amine, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile.

Detailed Step-by-Step Protocol:

  • Setup: In a glovebox or under a strict inert atmosphere, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv) in a sealable reaction vessel.

  • Solvent: Add a degassed anhydrous solvent, typically toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours.

  • Cooling & Filtration: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove inorganic salts and the catalyst.

  • Work-up & Purification: Concentrate the filtrate and purify the residue by flash chromatography.

  • Characterization: Confirm the structure as described previously.

Advanced Strategy: Direct C-H Functionalization

Directly converting C-H bonds to C-C or C-N bonds is a highly atom-economical and efficient strategy for synthesizing complex molecules.[15][16] Palladium-catalyzed C-H arylation can be applied to introduce aromatic groups at specific positions on the saturated core.[17]

Causality and Experimental Rationale: These reactions typically proceed via a concerted metalation-deprotonation mechanism or through the formation of a radical intermediate. The regioselectivity can be challenging to control but is often influenced by steric and electronic factors. For saturated heterocycles, functionalization often occurs at the position alpha to the heteroatom.[18] The development of a specific protocol would require empirical screening of catalysts, ligands, and oxidants.

Conceptual Protocol for C-H Arylation:

  • Setup: Combine this compound (1.0 equiv), the aryl halide coupling partner (2.0-3.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%), a ligand (e.g., a bipyridine or phenanthroline derivative), and an oxidant (e.g., Ag₂CO₃ or benzoquinone) in a sealed tube.

  • Solvent: Add a high-boiling point solvent such as trifluorotoluene or mesitylene.

  • Reaction: Heat to a high temperature (120-150 °C) for 24-48 hours.

  • Analysis: Analyze the crude reaction mixture by GC-MS or LC-MS to identify products and determine regioselectivity.

  • Optimization: Further optimization of reaction parameters would be required to achieve synthetic utility.

Experimental Workflow and Data Management

A systematic approach is crucial for the successful synthesis and characterization of a derivative library.

Experimental_Workflow cluster_workflow Synthesis & Analysis Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Reagent Addition & Reaction Monitoring (TLC / LC-MS) Setup->Reaction Workup 3. Quenching & Aqueous Workup Reaction->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify Characterize 5. Structural Validation (NMR, HRMS) Purify->Characterize Data 6. Data Analysis & Archiving Characterize->Data

Caption: A standardized workflow from reaction setup to data analysis.

Representative Data Table

The following table illustrates how to organize data for a small library of N-acyl derivatives synthesized using Protocol 1.

EntryAcyl Chloride (R-COCl)Yield (%)¹H NMR (δ, ppm)m/z [M+H]⁺ (Calc.)m/z [M+H]⁺ (Found)
1 Acetyl chloride85Characteristic shifts183.1546183.1548
2 Benzoyl chloride78Characteristic shifts245.1859245.1861
3 4-Fluorobenzoyl chloride81Characteristic shifts263.1765263.1763
4 Thiophene-2-carbonyl chloride75Characteristic shifts251.1424251.1422

Conclusion

The this compound scaffold is a valuable starting point for the generation of novel, drug-like molecules. The protocols detailed in this guide provide robust and versatile methods for N-functionalization, while also highlighting the potential for advanced C-H functionalization strategies. By systematically applying these synthetic approaches, researchers can efficiently build and expand libraries of complex heterocyclic compounds for biological screening, ultimately contributing to the discovery of new therapeutic agents.

References

  • Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of the National Academy of Sciences of Ukraine. [1]

  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. JNAS. [2]

  • Al-Hadedi, A. A. M., et al. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. [13]

  • Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences. [4]

  • Eastgate, M. D., et al. (2019). C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. Journal of Organic Chemistry. [Link][17]

  • Olszewska, P., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link][3]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]

  • Saleem, M., et al. (2021). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Medicinal Chemistry. [Link][5]

  • Hilmy, K. M. H., et al. (n.d.). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link][11]

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. [Link][7]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link][19]

  • ResearchGate. (2025). Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. ResearchGate. [Link][8]

  • Jørgensen, L., et al. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link][14]

  • World Journal of Advanced Research and Reviews. (2020). Review for metal and organocatalysis of heterocyclic C-H functionalization. wjarr.com. [Link][15]

  • PubMed. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link][9]

  • PMC. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PubMed Central. [Link]

  • PMC. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]

  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]

  • Google Patents. (n.d.). 1h-pyrrolo[2,3-b]pyridines.
  • MDPI. (n.d.). Metal Catalyzed C–H Functionalization. MDPI. [Link][16]

  • Semantic Scholar. (2018). Enantioselective palladium-catalyzed C–H functionalization of pyrroles using an axially chiral 2,2′-bipyridine ligand. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. [Link]

  • PubMed. (2024). Reactivity and Selectivity of Azaspirocycles in Radical C-H Functionalization. PubMed. [Link][18]

  • RSC Advances. (2021). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Royal Society of Chemistry. [Link]

  • FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. dergipark.org.tr. [Link][20]

  • PMC. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. PubMed Central. [Link][12]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • ResearchGate. (n.d.). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. ResearchGate. [Link]

Sources

Application Notes and Protocols for N-Alkylation of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Octahydropyrrolo[2,3-c]pyridine Scaffolds

The 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core represents a vital scaffold in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets. N-alkylation of the secondary amine within this scaffold is a critical step in the synthesis of diverse compound libraries for drug discovery. The nature of the N-alkyl substituent can profoundly influence the pharmacological properties of the final molecule, including its potency, selectivity, and pharmacokinetic profile. This guide provides detailed protocols and expert insights into the two primary methods for the N-alkylation of this important heterocyclic building block: reductive amination and direct alkylation with alkyl halides.

Method 1: Reductive Amination - A Controlled and Versatile Approach

Reductive amination is often the preferred method for the N-alkylation of secondary amines due to its high degree of control and broad substrate scope, minimizing the over-alkylation issues often encountered with direct alkylation.[1][2] The reaction proceeds in two key steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding tertiary amine.

Scientific Rationale

The success of reductive amination hinges on the choice of a suitable reducing agent that selectively reduces the iminium ion in the presence of the starting carbonyl compound.[1] Mild hydride reagents such as sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose.[1] Catalytic hydrogenation over a palladium catalyst is also a highly effective and clean alternative.[3] The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction; common choices include dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol (MeOH).

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification Start Dissolve this compound and aldehyde/ketone in an appropriate solvent (e.g., DCM). Stir Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Start->Stir Add_Reducer Add the reducing agent (e.g., NaBH(OAc)₃) portion-wise. Stir->Add_Reducer React Continue stirring at room temperature for 2-16 hours. Monitor reaction progress by TLC or LC-MS. Add_Reducer->React Quench Quench the reaction with saturated aqueous NaHCO₃. React->Quench Extract Extract the aqueous layer with an organic solvent (e.g., DCM). Quench->Extract Dry_Concentrate Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Extract->Dry_Concentrate Purify Purify the crude product by flash column chromatography. Dry_Concentrate->Purify

Caption: Workflow for N-alkylation via reductive amination.

Detailed Protocol: N-Alkylation using Sodium Triacetoxyborohydride

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., DCM/MeOH or Hexanes/EtOAc)

Procedure:

  • To a solution of this compound (1.0 equiv) in DCM, add the desired aldehyde or ketone (1.1 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. An exotherm may be observed.

  • Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-alkylated product.

Characterization:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Comparative Data for Reductive Amination Conditions
ParameterMethod A: NaBH(OAc)₃Method B: NaBH₃CNMethod C: Catalytic Hydrogenation
Reducing Agent Sodium triacetoxyborohydrideSodium cyanoborohydrideH₂ gas with Pd/C catalyst
Solvent DCM, DCEMeOH, MeCNMeOH, EtOH
Temperature Room TemperatureRoom TemperatureRoom Temperature
Pressure AtmosphericAtmospheric1-3 atm
Key Advantages Mild, commercially available, broad functional group tolerance.Effective, can be used in protic solvents.Clean, byproducts are minimal.
Key Considerations Moisture sensitive.Toxic cyanide byproduct.Requires specialized hydrogenation equipment; may reduce other functional groups.

Method 2: Direct Alkylation with Alkyl Halides - A Classical Approach with Caveats

Direct N-alkylation with alkyl halides is a straightforward SN2 reaction where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide.[4] While conceptually simple, this method is often plagued by a lack of selectivity, leading to over-alkylation.[2] The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium salt.[2]

Scientific Rationale

To favor mono-alkylation, it is crucial to carefully control the stoichiometry of the reactants, typically by using the amine as the limiting reagent. The presence of a non-nucleophilic base is often required to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. Common bases for this purpose include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) generally favoring SN2 reactions.

Reaction Mechanism: Direct N-Alkylation

G Amine This compound SN2 S N 2 Attack Amine->SN2 Alkyl_Halide R-X (Alkyl Halide) Alkyl_Halide->SN2 Intermediate [Transition State] SN2->Intermediate Product N-Alkylated Product Intermediate->Product Byproduct H-X Intermediate->Byproduct Salt Salt Byproduct Byproduct->Salt Base Base (e.g., K₂CO₃) Base->Salt

Caption: SN2 mechanism for direct N-alkylation.

Detailed Protocol: N-Alkylation using an Alkyl Bromide

Materials:

  • This compound (1.0 equiv)

  • Alkyl Bromide (1.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv).

  • Add the alkyl bromide (1.05 equiv) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting and Optimization for Direct Alkylation
IssuePotential CauseSuggested Solution
Low Conversion Insufficient reactivity of alkyl halide.Switch to a more reactive alkyl iodide. This can be generated in situ by adding a catalytic amount of sodium iodide (NaI).
Over-alkylation Product is more nucleophilic than starting material.Use a 1:1 stoichiometry of amine to alkyl halide. Consider running the reaction at a lower temperature.
Side Reactions Elimination with sterically hindered alkyl halides.Use a less hindered alkyl halide if possible. Employ milder reaction conditions.

Conclusion

The N-alkylation of this compound is a fundamental transformation in the synthesis of novel chemical entities for drug discovery. While direct alkylation offers a straightforward approach, reductive amination provides superior control and versatility, making it the method of choice for most applications. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully synthesize a wide array of N-alkylated derivatives of this valuable scaffold. Careful optimization of reaction conditions and thorough characterization of the products are paramount for achieving reliable and reproducible results.

References

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • This compound. (n.d.). Advanced ChemBlocks.
  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.
  • Alkylation of Amines, Part 1: with Alkyl Halides. (2020). YouTube.
  • 20.05.1: Alkylation of Amines by Alkyl Halides. (2015). Chemistry LibreTexts.
  • Reductive Amination. (2026). ACS GCI Pharmaceutical Roundtable.

Sources

palladium-catalyzed cross-coupling reactions with 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions for the Functionalization of the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Scaffold

Authored by a Senior Application Scientist

Abstract: The this compound core is a saturated bicyclic diamine that represents a valuable three-dimensional scaffold for drug discovery, offering a departure from the flat, aromatic structures prevalent in many kinase inhibitors. Direct functionalization of this saturated core via cross-coupling is not feasible. This guide provides a comprehensive strategy for synthesizing substituted analogues by first employing palladium-catalyzed cross-coupling reactions—namely Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—on an aromatic 1H-pyrrolo[2,3-c]pyridine (6-azaindole) precursor. Subsequent reduction and N-methylation steps deliver the target saturated, functionalized scaffold. This document provides detailed, field-tested protocols, mechanistic insights, and troubleshooting advice for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of Saturated Scaffolds

Pyrrolopyridine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous therapeutic agents.[1][2] While unsaturated azaindoles have been extensively explored, their saturated counterparts, such as this compound, are gaining attention as bioisosteres that can improve physicochemical properties like solubility and metabolic stability. Palladium-catalyzed cross-coupling reactions are paramount for creating carbon-carbon and carbon-nitrogen bonds, but they require an sp²-hybridized reaction center (typically an aryl halide).[3][4] Therefore, a robust synthetic strategy is required to access derivatives of this saturated core. The most logical and versatile approach involves the initial functionalization of a halogenated aromatic precursor, 1H-pyrrolo[2,3-c]pyridine, followed by a global reduction of the heterocyclic core.

Overall Synthetic Strategy

The path to functionalized this compound involves a multi-step sequence that leverages the power of palladium catalysis on a more reactive aromatic intermediate. This strategy ensures modularity, allowing for the introduction of diverse chemical functionalities at key positions before establishing the final saturated core.

G A 1. Halogenation of 1H-Pyrrolo[2,3-c]pyridine B 2. Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) A->B Provides Handle for Coupling C 3. Catalytic Hydrogenation (Core Saturation) B->C Installs Desired Substituent D 4. Reductive Amination (N-Methylation) C->D Creates Saturated Core E Target Molecule: Functionalized Scaffold D->E Completes Synthesis

Caption: High-level workflow for synthesizing target compounds.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming biaryl or vinyl-aryl structures, making it ideal for introducing aryl or heteroaryl substituents onto the 6-azaindole core.[5][6] The reaction is known for its mild conditions and tolerance of a wide range of functional groups. However, nitrogen-containing heterocycles like pyridines can sometimes inhibit the palladium catalyst, necessitating the use of specialized, electron-rich phosphine ligands.[7][8]

Catalytic Cycle Overview

The mechanism proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the catalyst.[5]

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂-R pd_complex->pd_intermediate [R-B(OR')₂(OH)]⁻ transmetalation Transmetalation base Base (e.g., K₃PO₄) boronic R-B(OR')₂ base->boronic pd_intermediate->pd0   product Ar-R pd_intermediate->product reductive_elimination Reductive Elimination lab1 lab1 lab1->pd_complex Oxidative Addition lab2 lab2 lab2->pd_intermediate Transmetalation lab3 lab3 lab3->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Halo-1H-pyrrolo[2,3-c]pyridine (e.g., 4-chloro-1H-pyrrolo[2,3-c]pyridine) (1.0 eq)

  • Arylboronic acid or pinacol ester (1.5 eq)

  • Palladium pre-catalyst (e.g., XPhos Pd G2) (2 mol%)

  • Base (e.g., K₃PO₄, powder) (2.0 eq)

  • Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry microwave vial or round-bottom flask, add the halo-azaindole, arylboronic acid, palladium pre-catalyst, and base.

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry nitrogen or argon for 10-15 minutes. A vacuum/backfill cycle (3x) is recommended.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The total concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating: Place the reaction in a preheated oil bath or microwave reactor at 80-110 °C. Stir vigorously for the duration of the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-aryl-1H-pyrrolo[2,3-c]pyridine.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd₂(dba)₃, XPhos Pd G2/G3Pre-catalysts like XPhos Pd G2 are often superior for heteroaromatic couplings as they are air-stable and form the active Pd(0) species efficiently.[9]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich dialkylbiaryl phosphine ligands are crucial to promote oxidative addition and prevent catalyst inhibition by the pyridine nitrogen.[10]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A moderately strong inorganic base is required to activate the boronic acid for transmetalation. K₃PO₄ is often a reliable choice.
Solvent Dioxane/H₂O, Toluene/H₂OA mixture of an organic solvent and water is typical. Water aids in dissolving the base and facilitating the catalytic cycle.
Temperature 80–110 °CSufficient thermal energy is needed to drive the catalytic cycle, especially the reductive elimination step.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[4][11] This reaction allows for the coupling of halo-azaindoles with a vast range of primary and secondary amines, amides, and carbamates. Similar to the Suzuki reaction, successful coupling with heteroaryl halides relies on carefully selected catalyst systems to overcome potential inhibition.[12][13]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • Halo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Amine (1.2 eq)

  • Palladium pre-catalyst (e.g., RuPhos Pd G3) (2-5 mol%)

  • Base (e.g., NaOt-Bu, LHMDS) (1.5 eq)

  • Anhydrous, non-protic solvent (e.g., Toluene, Dioxane)

Procedure:

  • Reaction Setup (Glovebox): Due to the air- and moisture-sensitivity of the strong bases and some catalysts, it is highly recommended to set up the reaction in a glovebox. Add the palladium pre-catalyst and base to a dry vial.

  • Reagent Addition: Add the halo-azaindole, the amine (if solid), and a stir bar. Seal the vial.

  • Solvent Addition: Outside the glovebox, add the anhydrous solvent, followed by the amine (if liquid), under a positive pressure of argon or nitrogen.

  • Heating: Heat the reaction to 90-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash chromatography.

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pre-catalystsPre-catalysts (e.g., from the Buchwald or Hartwig labs) offer convenience and high activity.[14]
Ligand RuPhos, BrettPhos, JosiphosThe choice of ligand is critical and substrate-dependent. Sterically hindered, electron-rich ligands are generally preferred.
Base NaOt-Bu, KOt-Bu, LHMDSA strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide is a common choice.[11]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential to prevent quenching of the strong base and catalyst deactivation.
Temperature 90–120 °CHigher temperatures are often needed to facilitate the reductive elimination step, which is typically rate-limiting.

Part 3: Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates for further functionalization or as final targets in their own right.[15] The reaction couples a terminal alkyne with an aryl halide using a dual-catalyst system of palladium and copper(I).[16] Copper-free versions have also been developed to avoid issues with alkyne homocoupling (Glaser coupling).[17]

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

  • Halo-1H-pyrrolo[2,3-c]pyridine (1.0 eq)

  • Terminal Alkyne (1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-5 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (Et₃N), Diisopropylamine)

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • Reaction Setup: To a dry flask, add the halo-azaindole, palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by purging with nitrogen or argon.

  • Solvent and Reagent Addition: Add the amine base (e.g., Et₃N) and any co-solvent, followed by the terminal alkyne, via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine to remove amine salts.

  • Purification: Dry the organic layer, concentrate, and purify by flash chromatography to yield the alkynyl-substituted azaindole.

ParameterRecommended ConditionRationale / Notes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are classic, reliable catalysts for Sonogashira couplings.[18]
Co-catalyst Copper(I) Iodide (CuI)CuI is crucial for the standard mechanism, facilitating the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium center.[15]
Base Et₃N, i-Pr₂NHA liquid amine serves as both the base and often as the solvent, neutralizing the HX formed during the reaction.
Solvent Amine, THF, DMFA co-solvent like THF or DMF can be used to improve the solubility of the starting materials.
Temperature 25–60 °CSonogashira couplings often proceed efficiently at or near room temperature.

Part 4: Conversion to the Saturated Target Scaffold

After successful functionalization of the aromatic 1H-pyrrolo[2,3-c]pyridine core, the final steps involve saturation of the bicyclic system and N-methylation.

Protocol 4.1: Catalytic Hydrogenation
  • Setup: Dissolve the functionalized azaindole in a solvent like methanol or ethanol.

  • Catalyst: Add a hydrogenation catalyst, such as Palladium on Carbon (Pd/C, 10 wt%) or Platinum(IV) oxide (PtO₂, Adam's catalyst).

  • Hydrogenation: Place the reaction under an atmosphere of hydrogen gas (from a balloon for small scale, or in a Parr shaker for larger scale at 50-100 psi).

  • Completion: Stir at room temperature until hydrogen uptake ceases. Monitor by LC-MS for the disappearance of the starting material and the expected mass increase.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate to yield the crude octahydro-pyrrolo[2,3-c]pyridine derivative.

Protocol 4.2: N-Methylation via Reductive Amination
  • Setup: Dissolve the secondary amine from the previous step in a solvent like methanol or dichloromethane.

  • Reagents: Add aqueous formaldehyde (37% solution, 1.5 eq).

  • Reducing Agent: After stirring for 30 minutes, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Completion: Stir at room temperature for 2-12 hours until the reaction is complete by LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and concentrate.

  • Purification: Purify by flash chromatography if necessary to yield the final this compound product.

References

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link]

  • The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. PubMed. Available at: [Link]

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. CoLab. Available at: [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). Available at: [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... ResearchGate. Available at: [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. Available at: [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. PubMed. Available at: [Link]

  • Palladium(II)-Catalyzed C(sp)–C(sp2) Coupling: A Direct Approach to Multi-Substituted Pyrrolo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the Pyrrolidine Ring in 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

The 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine core represents a significant saturated heterocyclic scaffold, frequently encountered in the architecture of biologically active molecules and pharmaceuticals.[1][2] Its three-dimensional structure and the presence of basic nitrogen atoms offer a rich landscape for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[3] This guide provides a detailed exploration of synthetic strategies for the functionalization of the pyrrolidine ring within this specific framework, focusing on modern catalytic methods that offer high efficiency and selectivity.

The inherent challenge in modifying saturated heterocycles lies in the selective activation of otherwise inert C-H bonds.[4] Traditional methods often require harsh conditions or pre-functionalized substrates, limiting their scope and applicability. This document will delve into contemporary catalytic approaches, including photoredox catalysis and transition-metal-mediated C-H activation, which have emerged as powerful tools for the direct and regioselective functionalization of such complex scaffolds.[5][6]

Strategic Approaches to Pyrrolidine Ring Functionalization

The pyrrolidine moiety within the this compound structure presents several positions amenable to functionalization. The primary focus of modern synthetic efforts is the direct manipulation of C-H bonds, particularly at the α- and β-positions to the nitrogen atom, due to their prevalence in bioactive compounds.[7]

Key Functionalization Strategies:
  • α-C-H Functionalization: Targeting the positions adjacent to the pyrrolidine nitrogen. These sites are often more reactive due to the influence of the adjacent heteroatom.

  • β-C-H Functionalization: A more challenging yet highly rewarding transformation, as it allows for diversification at a more remote and sterically accessible position.[4]

  • N-Functionalization: While the pyridine nitrogen is methylated in the parent structure, derivatization of the pyrrolidine nitrogen (if unprotected) is a common strategy in related systems.

Below, we present detailed protocols for achieving these transformations, emphasizing the rationale behind the chosen methodologies and providing insights for successful execution.

Protocol 1: α-C(sp³)–H Arylation via Organic Photoredox Catalysis

This protocol details a cross-dehydrogenative coupling reaction to install an aryl group at the α-position of the pyrrolidine ring, leveraging the power of visible-light photoredox catalysis.[5] This method offers a mild and efficient alternative to traditional cross-coupling reactions.

Scientific Rationale

The mechanism hinges on the generation of a nitrogen-centered radical cation from the saturated aza-heterocycle by a photoexcited catalyst. Subsequent deprotonation at the α-position forms a key nucleophilic radical intermediate. This radical then adds to an electron-deficient aromatic partner, and a final oxidation and deprotonation sequence yields the α-arylated product. The choice of an organic photosensitizer provides a cost-effective and metal-free approach.

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound (1.0 equiv) F Visible Light Irradiation (e.g., Blue LED) A->F B Aryl Nucleophile (1.2 equiv) B->F C Photocatalyst (e.g., Eosin Y, 1-5 mol%) C->F D Solvent (e.g., Acetonitrile) D->F E Inert Atmosphere (N2 or Ar) E->F G Stirring at Room Temperature F->G 24-48 h H Solvent Evaporation G->H I Aqueous Work-up H->I J Extraction with Organic Solvent I->J K Column Chromatography J->K L L K->L Pure α-Arylated Product

Caption: Workflow for α-Arylation via Photoredox Catalysis.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 equiv), the desired aryl nucleophile (e.g., indole, 1.2 equiv), and the organic photocatalyst (e.g., Eosin Y, 2 mol%).

  • Solvent Addition and Degassing: Add anhydrous acetonitrile as the solvent. Degas the reaction mixture by three freeze-pump-thaw cycles or by bubbling with argon for 20 minutes.

  • Irradiation: Place the sealed tube approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated product.

Data Summary
EntryAryl NucleophilePhotocatalystYield (%)
1IndoleEosin Y85
2NaphtholRose Bengal78
3PyrroleMethylene Blue81

Protocol 2: β-C-H Functionalization via a Two-Step Dehydrogenation-Hydrofunctionalization Sequence

Achieving direct β-functionalization is a significant challenge due to the lower reactivity of β-C-H bonds.[4] This protocol outlines a robust two-step approach involving an initial dehydrogenation to form an enamine intermediate, followed by a regioselective hydrofunctionalization.[4]

Scientific Rationale

The initial step utilizes a photoredox-catalyzed copper-mediated dehydrogenation to generate a more reactive ene-carbamate (after in-situ protection of the nitrogen). This intermediate then undergoes an anti-Markovnikov hydrofunctionalization with a variety of nucleophiles. This strategy cleverly circumvents the direct, high-energy activation of a β-C-H bond by transforming the substrate into a more reactive species.

Experimental Workflow Diagram

G cluster_step1 Step 1: Dehydrogenation cluster_step2 Step 2: Hydrofunctionalization cluster_workup Work-up & Purification A This compound (1.0 equiv) F Visible Light Irradiation A->F B Boc Anhydride (1.1 equiv) B->F C Cu(OTf)2 (10 mol%) C->F D Photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6, 1 mol%) D->F E Solvent (e.g., Dichloromethane) E->F G Intermediate Ene-carbamate F->G Formation of Intermediate J Stirring at Room Temperature G->J H Nucleophile (e.g., Alcohol, Amine, 1.5 equiv) H->J I Acid Catalyst (e.g., TFA, 10 mol%) I->J K Quenching J->K L Extraction K->L M Column Chromatography L->M N N M->N Pure β-Functionalized Product

Caption: Workflow for β-Functionalization.

Step-by-Step Methodology

Step 1: Dehydrogenation to Ene-carbamate

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 10 mol%), and the iridium-based photocatalyst (1 mol%).

  • Solvent and Degassing: Add anhydrous dichloromethane and degas the mixture.

  • Irradiation: Irradiate with visible light and stir at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • Isolation of Intermediate: Concentrate the reaction mixture and purify by column chromatography to isolate the intermediate ene-carbamate.

Step 2: Hydrofunctionalization

  • Reaction Setup: Dissolve the isolated ene-carbamate (1.0 equiv) in a suitable solvent such as dichloromethane.

  • Addition of Reagents: Add the desired nucleophile (e.g., an alcohol or amine, 1.5 equiv) followed by a catalytic amount of trifluoroacetic acid (TFA, 10 mol%).

  • Reaction: Stir the mixture at room temperature until the reaction is complete.

  • Work-up and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane, dry the organic layer, and purify by column chromatography to yield the β-functionalized product.

Data Summary
EntryNucleophileProduct TypeYield (%)
1Methanolβ-Alkoxy75
2Anilineβ-Amino68
3Thiophenolβ-Thio72

Protocol 3: Vicinal C–H Difunctionalization via Electrochemistry

This advanced protocol enables the simultaneous functionalization of two adjacent C-H bonds on the pyrrolidine ring, introducing, for example, an α-acetoxy and a β-chloro group.[7] This method provides a rapid entry into highly decorated scaffolds that can be further diversified.

Scientific Rationale

The reaction proceeds in an undivided electrochemical cell under constant current. The saturated azaheterocycle is oxidized at the anode to form a radical cation, which then undergoes a series of steps involving proton loss, further oxidation, and nucleophilic attack by acetate and chloride ions present in the reaction medium. The stereoselectivity of the process is often high, providing a single diastereomer.

Experimental Workflow Diagram

G cluster_setup Electrochemical Cell Setup cluster_reaction Electrolysis cluster_workup Work-up & Purification A Undivided Electrochemical Cell F Electrolysis at Constant Current A->F B Graphite Electrodes B->F C Constant Current Source C->F D This compound (1.0 equiv) D->F E Acetic Acid / Acetic Anhydride / HCl E->F G Neutralization F->G Reaction Completion H Extraction G->H I Column Chromatography H->I J J I->J α-Acetoxy-β-chloro Product

Caption: Workflow for Electrochemical Difunctionalization.

Step-by-Step Methodology
  • Cell Assembly: Assemble an undivided electrochemical cell with two graphite electrodes.

  • Reaction Mixture: To the cell, add a solution of this compound (1.0 equiv) in a mixture of acetic acid, acetic anhydride, and a source of chloride ions (e.g., hydrochloric acid).

  • Electrolysis: Apply a constant current (e.g., 10-20 mA) to the cell and stir the reaction mixture at room temperature.

  • Monitoring: Monitor the consumption of the starting material by GC-MS or LC-MS.

  • Work-up: Once the reaction is complete, carefully neutralize the acidic mixture with a base (e.g., sodium carbonate).

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography to obtain the α-acetoxy-β-chloro derivative.

Subsequent Diversification

The resulting α-acetoxy-β-chloro product is a versatile intermediate for further modifications. The α-acetoxy group can be substituted by various nucleophiles, and the β-chloro group can participate in cross-coupling reactions, such as Suzuki coupling, to introduce aryl or vinyl groups.[7]

Conclusion

The functionalization of the pyrrolidine ring in this compound is a key strategy for the development of novel chemical entities with potential therapeutic applications. The protocols outlined in this guide, leveraging modern catalytic methods, provide researchers with powerful and selective tools to modify this privileged scaffold. By understanding the underlying scientific principles and carefully executing these experimental procedures, scientists can efficiently generate diverse libraries of compounds for drug discovery and development programs.

References

  • Organic photoredox catalyzed C(sp3)–H functionalization of saturated aza-heterocycles via a cross-dehydrogenative coupling reaction. Organic & Biomolecular Chemistry. Available at: [Link]

  • Electrochemical Vicinal C–H Difunctionalization of Saturated Azaheterocycles. Journal of the American Chemical Society. Available at: [Link]

  • C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ACS Catalysis. Available at: [Link]

  • Roque, J. B., Kuroda, Y., Jurczyk, J., Xu, L. P., Ham, J. S., Göttemann, L. T., ... & Sarpong, R. (2020). C–C Cleavage Approach to C–H Functionalization of Saturated Aza-Cycles. ACS Catalysis, 10(3), 2059-2065. Available at: [Link]

  • β-Functionalization of Saturated Aza-Heterocycles Enabled by Organic Photoredox Catalysis. University of North Carolina at Chapel Hill Department of Chemistry. Available at: [Link]

  • C–H Functionalization Catalysis via Transition Metal Stabilized Ligand-Based Radicals. Harvard University DASH. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Application of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutic agents is driven by the efficient exploration of chemical space. Privileged scaffolds, three-dimensional molecular frameworks that can interact with multiple biological targets, are invaluable starting points for the generation of compound libraries. This document provides a detailed guide to the application of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a saturated bicyclic diamine, as a versatile scaffold in parallel synthesis. We will explore its strategic advantages and provide detailed protocols for its diversification to rapidly generate libraries of novel compounds with significant potential for hit and lead discovery.

Introduction: The Rationale for Employing this compound as a Privileged Scaffold

The pyrrolopyridine core is a well-established privileged structure in medicinal chemistry, forming the basis of numerous biologically active compounds.[1] While much attention has been focused on the aromatic variants, their saturated counterparts, such as this compound, offer distinct advantages for modern drug discovery. The three-dimensional and rigid nature of this scaffold provides a defined orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets.

The this compound scaffold (Figure 1) possesses a secondary amine that serves as a prime handle for diversification. This allows for the systematic and rapid introduction of a wide array of chemical functionalities through robust and well-established chemical transformations. The resulting library of compounds can then be screened against various biological targets to identify novel hits.

Figure 1: Chemical Structure of this compound Image of the chemical structure of this compound would be placed here. CAS Number: 1432681-53-2[2] Molecular Formula: C8H16N2[2] Molecular Weight: 140.23 g/mol [2]

Strategic Workflow for Parallel Library Synthesis

The application of this compound in parallel synthesis is centered on the derivatization of its secondary amine. A typical workflow involves the reaction of the scaffold with a diverse set of building blocks in a multi-well plate format, followed by parallel purification. This approach enables the rapid generation of a library of discrete, well-characterized compounds.

G cluster_0 Library Design cluster_1 Parallel Synthesis cluster_2 Purification & Analysis cluster_3 Screening Library Scaffold This compound Scaffold ReactionPlate Multi-well Reaction Plate (e.g., 96-well format) Scaffold->ReactionPlate BuildingBlocks Diverse Building Blocks (Carboxylic Acids, Sulfonyl Chlorides, Aldehydes/Ketones) BuildingBlocks->ReactionPlate Diversification Diversification Reactions (Acylation, Sulfonylation, Reductive Amination) ReactionPlate->Diversification Purification High-Throughput Purification (e.g., Preparative HPLC-MS) Diversification->Purification QC Quality Control (LC-MS, NMR) Purification->QC FinalLibrary Compound Library for HTS QC->FinalLibrary

Caption: Workflow for Parallel Library Synthesis.

Core Diversification Protocols

The following protocols are designed for a parallel synthesis workflow, typically in 96-well plates. Reagent quantities are provided for a single well and should be scaled as needed. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Parallel Amide Synthesis via N-Acylation

This protocol describes the coupling of the scaffold with a library of carboxylic acids.

Scientific Rationale: Amide bonds are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. This reaction utilizes a coupling agent, such as HATU, to activate the carboxylic acid for efficient reaction with the secondary amine of the scaffold.[3]

Materials:

  • This compound

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M stock solution of each carboxylic acid from the library in anhydrous DMF in a separate 96-well plate.

    • Prepare a 0.4 M stock solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M stock solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • Add 100 µL (0.02 mmol) of the corresponding carboxylic acid stock solution to each well.

    • Add 50 µL (0.02 mmol) of the HATU stock solution to each well.

    • Add 50 µL (0.04 mmol) of the DIPEA stock solution to each well.

  • Reaction:

    • Seal the reaction block with a sealing mat.

    • Shake the reaction block at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of water to each well.

    • The crude products can be purified by high-throughput preparative HPLC-MS.[4][5]

Reagent M.W. Equivalents Amount (per well)
This compound140.231.02.8 mg (0.02 mmol)
Carboxylic AcidVariable1.00.02 mmol
HATU380.21.07.6 mg (0.02 mmol)
DIPEA129.242.06.9 µL (0.04 mmol)
DMF--300 µL
Protocol 2: Parallel Sulfonamide Synthesis

This protocol details the reaction of the scaffold with a library of sulfonyl chlorides.

Scientific Rationale: The sulfonamide functional group is another key pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor. The reaction of a secondary amine with a sulfonyl chloride is a robust method for its synthesis.[6][7]

Materials:

  • This compound

  • Library of diverse sulfonyl chlorides

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare a 0.22 M stock solution of each sulfonyl chloride from the library in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.4 M stock solution of TEA in anhydrous DCM.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • Add 50 µL (0.02 mmol) of the TEA stock solution to each well.

    • Add 100 µL (0.022 mmol) of the corresponding sulfonyl chloride stock solution to each well.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 4-8 hours.

  • Work-up and Purification:

    • Wash the reactions with 200 µL of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer using a liquid handler or by manual pipetting.

    • Evaporate the solvent in vacuo.

    • The crude products can be purified by high-throughput preparative HPLC-MS.

Reagent M.W. Equivalents Amount (per well)
This compound140.231.02.8 mg (0.02 mmol)
Sulfonyl ChlorideVariable1.10.022 mmol
Triethylamine101.192.05.6 µL (0.04 mmol)
DCM--250 µL
Protocol 3: Parallel Reductive Amination

This protocol describes the reaction of the scaffold with a library of aldehydes or ketones.

Scientific Rationale: Reductive amination is a highly efficient and versatile method for forming C-N bonds. It proceeds through the formation of an iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB).[8][9][10]

Materials:

  • This compound

  • Library of diverse aldehydes or ketones

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • 96-well reaction block with sealing mat

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare a 0.22 M stock solution of each aldehyde or ketone from the library in anhydrous DCE in a separate 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 100 µL (0.02 mmol) of the this compound stock solution.

    • Add 100 µL (0.022 mmol) of the corresponding aldehyde or ketone stock solution to each well.

    • If required, add 1-2 µL of glacial acetic acid to each well.

    • Allow the mixture to stir for 20-30 minutes for iminium ion formation.

    • Add 6.4 mg (0.03 mmol) of solid STAB to each well.

  • Reaction:

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions by adding 200 µL of saturated aqueous sodium bicarbonate solution.

    • Extract with 200 µL of DCM.

    • Separate the organic layer and evaporate the solvent.

    • The crude products can be purified by high-throughput preparative HPLC-MS.

Reagent M.W. Equivalents Amount (per well)
This compound140.231.02.8 mg (0.02 mmol)
Aldehyde/KetoneVariable1.10.022 mmol
STAB211.941.56.4 mg (0.03 mmol)
DCE--200 µL

graph G {
layout=neato;
node [shape=circle, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="Scaffold", pos="0,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Amide [label="Amide Library", pos="-2,1.5!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamide\nLibrary", pos="2,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; TertiaryAmine [label="Tertiary Amine\nLibrary", pos="0,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Scaffold -- Amide [label=" R-COOH,\nHATU, DIPEA"]; Scaffold -- Sulfonamide [label=" R-SO2Cl,\nTEA"]; Scaffold -- TertiaryAmine [label=" R-CHO/R2CO,\nSTAB"]; }

Caption: Diversification of the Scaffold.

High-Throughput Purification and Quality Control

A critical step in parallel synthesis is the efficient purification of the resulting library members to ensure that the biological data obtained is reliable.[5] High-throughput purification is typically achieved using automated preparative HPLC-MS systems.[4]

Key Considerations for High-Throughput Purification:

  • Method Development: A generic gradient elution method is often developed that is suitable for a wide range of compounds with varying polarities.

  • Fraction Collection: Fractions are collected based on a trigger from the mass spectrometer, ensuring that only the desired product is isolated.

  • Post-Purification Analysis: The purity of the final compounds should be assessed by analytical LC-MS. For a representative subset of the library, 1H NMR analysis should be performed to confirm the structure.

Conclusion

This compound is a highly valuable and versatile scaffold for the parallel synthesis of diverse compound libraries. Its rigid, three-dimensional structure and the presence of a readily functionalizable secondary amine make it an ideal starting point for exploring new chemical space in drug discovery. The robust and high-yielding protocols for N-acylation, N-sulfonylation, and reductive amination described herein provide a clear roadmap for the efficient generation of libraries of novel compounds, thereby accelerating the identification of new hits and leads for a wide range of therapeutic targets.

References

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
  • Zeng, L., et al. (2004). High-Throughput Purification of Single Compounds and Libraries.
  • Geysen, H. M., Meloen, R. H., & Barteling, S. J. (1984). Use of peptide synthesis to probe viral antigens for epitopes to a resolution of a single amino acid. Proceedings of the National Academy of Sciences, 81(13), 3998-4002.
  • Furka, Á., Sebestyén, F., Asgedom, M., & Dibó, G. (1991). General method for rapid synthesis of large numbers of peptides: preparation of a mixture of 1024 peptides. International journal of peptide and protein research, 37(6), 487-493.
  • Park, J. E., & Park, S. B. (2016). Recent advances in the synthesis of N-acyl sulfonamides. RSC advances, 6(10), 8234-8250.
  • Boruah, M., & Konwar, D. (2008). A novel one-pot synthesis of sulfonamides from sulfonyl chlorides and amines. Tetrahedron Letters, 49(29-30), 4562-4564.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures. The Journal of organic chemistry, 61(11), 3849-3862.
  • PubChem. (n.d.). 1-Methyl-1H-pyrrolo[3,2-c]pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today, 6(9), 471-477.
  • Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite-based coupling reagents: A new, highly efficient generation of phosphonium salt-based reagents. The Journal of Organic Chemistry, 64(12), 4498-4500.
  • Noël, T., & Laudadio, G. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5634-5638.
  • Novartis. (2022).
  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides by S-N Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Roy, A., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Zhang, Y., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Virginia Tech.
  • IBA Lifesciences. (n.d.). High-throughput purification. [Link]

  • Yao, C., et al. (2021). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 45(1-2), 141-146.
  • Reisman, S. E., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • American Elements. (n.d.). 1-Methyloctahydropyrrolo[3,4-b]pyridine. [Link]

  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Utilizing the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold in the discovery and development of potent and selective kinase inhibitors. This guide is structured to provide not only detailed, step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring a deep understanding of the drug discovery workflow. We will cover the design and synthesis of this promising scaffold, its application in targeting key oncogenic pathways such as the PI3K/AKT/mTOR signaling cascade, and robust methodologies for in vitro screening and characterization of inhibitor candidates.

Introduction: The Rationale for the this compound Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[2] The pyrrolopyridine core, as a deaza-isostere of adenine, effectively mimics the purine ring of ATP, the natural ligand for kinases. This structural similarity allows pyrrolopyridine derivatives to act as competitive inhibitors at the ATP-binding site, a common strategy in kinase inhibitor design.[3]

While aromatic pyrrolopyridine scaffolds have been extensively explored, the saturated this compound core offers distinct advantages. The sp³-rich, three-dimensional nature of this scaffold allows for the exploration of a wider chemical space compared to its flat, aromatic counterparts.[4] This can lead to improved potency and selectivity, as the rigid, non-planar structure can be tailored to fit the specific contours of a target kinase's active site, potentially forming more extensive and specific interactions.[5] The rigidity of the scaffold can also reduce the entropic penalty upon binding, leading to higher affinity. The presence of two nitrogen atoms, one of which is a basic secondary amine in the parent scaffold, provides multiple points for chemical modification and the potential for crucial hydrogen bonding interactions within the kinase active site.

This guide will focus on the development of inhibitors based on this scaffold, with a particular emphasis on targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/AKT/mTOR signaling cascade is one of the most frequently activated pathways in human cancers, playing a critical role in cell growth, proliferation, survival, and metabolism.[6][7] Therefore, the development of novel, potent, and selective PI3K inhibitors is of high therapeutic interest.[8]

Synthesis of the this compound Scaffold

While the this compound scaffold is commercially available from specialized vendors, a reliable in-house synthesis is crucial for analog generation and structure-activity relationship (SAR) studies. Below is a proposed synthetic route based on established organic chemistry principles for the construction of similar bicyclic amine frameworks.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis of the target scaffold is outlined below. The key steps involve the formation of the pyrrolidine ring via an intramolecular cyclization and the subsequent introduction of the methyl group at the N1 position.

G Target Scaffold This compound Precursor_A Octahydro-1H-pyrrolo[2,3-c]pyridine Target Scaffold->Precursor_A N-Methylation Precursor_B N-protected 4-aminomethyl-3-(3-halopropyl)pyrrolidine Precursor_A->Precursor_B Intramolecular Cyclization Precursor_C Protected 4-(aminomethyl)pyrrolidin-3-one Precursor_B->Precursor_C Reductive Amination Starting_Materials Commercially Available Starting Materials Precursor_C->Starting_Materials Multi-step synthesis

Caption: Retrosynthetic analysis of the target scaffold.

Protocol 2.1: Proposed Synthesis of this compound

This protocol is a proposed route and may require optimization of reaction conditions.

Step 1: Synthesis of a Suitable Pyrrolidinone Precursor

The synthesis would begin with a commercially available starting material, such as a protected glutamic acid derivative, which can be converted to a suitable 4-substituted pyrrolidinone through a series of standard organic transformations.

Step 2: Reductive Amination to Introduce the Aminomethyl Side Chain

  • Dissolve the pyrrolidinone precursor in a suitable solvent such as methanol or dichloromethane.

  • Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at 0 °C.[9][10]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography on silica gel.

Step 3: Alkylation to Introduce the Propyl Halide Chain

  • Dissolve the aminomethylpyrrolidine derivative in an aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate or diisopropylethylamine (DIPEA).

  • Add a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Step 4: Intramolecular Cyclization to Form the Bicyclic Core

  • Dissolve the N-alkylated precursor in a suitable solvent such as acetonitrile or toluene.

  • Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, in excess.

  • Heat the reaction mixture to reflux (80-110 °C) for 24-48 hours to facilitate the intramolecular nucleophilic substitution.[2]

  • Monitor the formation of the bicyclic product by LC-MS.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain the octahydro-1H-pyrrolo[2,3-c]pyridine scaffold.

Step 5: N-Methylation of the Bicyclic Core

  • Dissolve the octahydro-1H-pyrrolo[2,3-c]pyridine in a suitable solvent like methanol or dichloromethane.

  • Add an aqueous solution of formaldehyde (formalin).

  • Add a reducing agent, such as sodium triacetoxyborohydride, portion-wise at 0 °C.[11]

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers, filter, and concentrate to yield the final product, this compound.

Kinase Target Selection and Assay Development

Rationale for Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling network that is frequently hyperactivated in a wide range of human cancers.[12] This activation can occur through various mechanisms, including mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K), loss of the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases (RTKs).[7] The central role of this pathway in promoting cell survival, proliferation, and resistance to therapy makes it a highly attractive target for cancer drug development.[13] The rigid and three-dimensional nature of the this compound scaffold is well-suited for targeting the ATP-binding pocket of PI3K isoforms, with the potential to achieve high potency and selectivity.[14]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Transcription Gene Transcription (Proliferation, Survival) S6K->Transcription promotes 4E-BP1->Transcription inhibits translation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Scaffold-based Inhibitor Inhibitor->PI3K

Caption: The PI3K/AKT/mTOR signaling pathway and the point of intervention.

Protocol: In Vitro PI3Kα Kinase Assay (Luminescence-Based)

This protocol describes a robust and high-throughput method for measuring the inhibitory activity of compounds against PI3Kα using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI(4,5)P₂ substrate

  • ATP

  • Test compounds synthesized from the this compound scaffold

  • PI3K Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 3-fold dilutions) of each compound in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 0.5 µL of the serially diluted compound or DMSO (for control wells) to each well.

    • Prepare a PI3Kα/PIP₂ mixture in PI3K Assay Buffer at a pre-determined optimal concentration. Add 4 µL of this mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 0.5 µL of ATP solution (at a concentration close to the Kₘ for ATP) to each well.[1]

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Experimental Workflow and Data Interpretation

The development of a kinase inhibitor is a systematic process that involves several stages, from initial screening to lead optimization.

G cluster_synthesis Synthesis and Library Generation cluster_screening Screening Cascade cluster_optimization Lead Optimization Synthesis Scaffold Synthesis (Protocol 2.1) Library Analog Library Generation Synthesis->Library Primary_Screen Primary Screen (PI3Kα Assay - Protocol 3.2) Library->Primary_Screen Dose_Response IC50 Determination Primary_Screen->Dose_Response Active Compounds Selectivity Kinase Selectivity Profiling (PI3K isoforms) Dose_Response->Selectivity Potent Hits SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR ADME In Vitro ADME/ Tox Assays Selectivity->ADME SAR->Library Design New Analogs In_Vivo In Vivo Efficacy and PK/PD Studies ADME->In_Vivo Promising Leads

Caption: Experimental workflow for kinase inhibitor development.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The inhibitory activities of a series of analogs based on the this compound scaffold should be summarized in a clear and concise table to facilitate SAR analysis.

Table 1: Inhibitory Activity of this compound Analogs against PI3Kα

Compound IDR¹ SubstituentR² SubstituentPI3Kα IC₅₀ (nM)
Scaffold-01 HH>10,000
Analog-A PhenylH850
Analog-B 4-FluorophenylH320
Analog-C 3,5-DimethoxyphenylH150
Analog-D 4-FluorophenylMethyl45
Analog-E 4-FluorophenylEthyl120

Interpretation of SAR:

  • The unsubstituted scaffold (Scaffold-01 ) is inactive, indicating that substituents are necessary for binding.

  • The introduction of an aromatic ring at the R¹ position (Analog-A ) confers moderate activity.

  • Electron-withdrawing groups on the phenyl ring, such as fluorine (Analog-B ), improve potency, possibly through favorable interactions with the kinase active site.

  • The presence of methoxy groups (Analog-C ) further enhances activity, suggesting the presence of a hydrophobic pocket that can accommodate these substituents.

  • Alkylation of the secondary amine at the R² position with a small alkyl group like methyl (Analog-D ) significantly improves potency. This could be due to the filling of a small hydrophobic pocket or the optimization of the geometry for hydrogen bonding.

  • Increasing the size of the alkyl group at R² to ethyl (Analog-E ) reduces activity, suggesting a steric clash in the binding pocket.

These initial SAR insights guide the design of the next generation of analogs to further improve potency and selectivity.[15][16]

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its rigid, three-dimensional structure offers opportunities for achieving high potency and selectivity against challenging targets like the PI3K family of kinases. The proposed synthetic route provides a framework for accessing this scaffold and generating a library of analogs for SAR studies. The detailed protocols for in vitro kinase assays enable the robust screening and characterization of these compounds.

Future work should focus on the synthesis and evaluation of a diverse library of analogs to establish a comprehensive SAR. Promising compounds with potent and selective activity against PI3Kα should be further profiled against other PI3K isoforms (β, δ, γ) to assess their selectivity. Lead compounds should then be advanced to cellular assays to confirm their on-target activity and assess their anti-proliferative effects in cancer cell lines with known PI3K pathway alterations. Subsequent studies will involve the evaluation of pharmacokinetic properties and in vivo efficacy in preclinical cancer models. The systematic application of the principles and protocols outlined in this guide will facilitate the discovery of novel and effective kinase inhibitors based on the this compound scaffold for the treatment of cancer and other diseases.

References

  • Costa, C., & Hirsch, E. (2010). More than just kinases: the scaffolding function of PI3K. Current topics in microbiology and immunology, 346, 171–181. [Link][14]

  • El-Gamal, M. I., & Oh, C. H. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: In vitro biological studies. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1160–1166. [Link][1]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in malignancy: rationale and clinical outlook. BioDrugs, 28(4), 373-381. [Link][8]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link][2]

  • Liu, Y., Diao, H., Hong, G., Edward, J., Zhang, T., Yang, G., ... & Zhao, Y. (2023). Enantioselective Direct Synthesis of Free Cyclic Amines via Intramolecular Reductive Amination. Organic letters, 19(15), 4032–4035. [Link][17]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link][10]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link][18]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link][19]

  • Padwa, A., Nimmesgern, H., & Wong, G. S. K. (1985). Synthesis of the pyrrolidine ring system by radical cyclization. The Journal of Organic Chemistry, 50(26), 5620-5627. [Link][20]

  • Prashant Mhatre's Blog. (2021). Building diagrams using graphviz. Retrieved from [Link][21]

  • Reaction Pathways. (n.d.). Reductive Amination. Chemistry Steps. Retrieved from [Link][9]

  • SciDraw. (2025). Experimental Workflow Diagrams: How to Create Clear Methods Figures. Retrieved from [Link][22]

  • Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. Retrieved from [Link][23]

  • Walter, M., Ciupak, O., Biernacki, K., Rachoń, J., Witt, D., & Demkowicz, S. (2024). Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. Scientific reports, 14(1), 8810. [Link][24]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link][25]

  • Wu, Y., Li, Y., Li, S., Ma, Y., Ji, W., & Sun, Y. (2024). The series of L-lysine-derived gelators-modified multifunctional chromatography stationary phase for separation of chiral and achiral compounds. Journal of Chromatography A, 1733, 465228. [Link][26]

  • Zhang, X. J., & Che, C. M. (2019). Pyrrolidine synthesis via ring contraction of pyridines. Nature communications, 10(1), 1-8. [Link][27]

  • protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Retrieved from [Link][28][29]

  • ResearchGate. (n.d.). Graphical flowchart illustrating the development process of a pharmacologically active molecule... Retrieved from [Link][30]

  • ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... Retrieved from [Link][31]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link][3]

  • ResearchGate. (n.d.). A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively... Retrieved from [Link][12]

  • ResearchGate. (n.d.). Diagrammatic representation of PI3K/AKT/mTOR signalling pathway... Retrieved from [Link][32]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link][33]

  • ResearchGate. (n.d.). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Retrieved from [Link][2]

  • ResearchGate. (n.d.). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Retrieved from [Link][34]

  • Royal Society of Chemistry. (2024). Additive-free selective methylation of secondary amines with formic acid over a Pd/In2O3 catalyst. Retrieved from [Link][35]

  • U.S. Patent No. WO2007005594A2. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. Google Patents. Retrieved from [36]

  • Vang, Z., & Meiler, J. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Molecules, 22(9), 1548. [Link][37]

  • Wang, D., & Wang, Z. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS medicinal chemistry letters, 14(5), 651–657. [Link][5]

  • Yap, T. A., Garrett, M. D., Walton, M. I., Cheraghchi-Bashi, A., & Workman, P. (2008). Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer. Nature reviews. Cancer, 8(12), 988–1000. [Link][7]

  • drugdesign.org. (n.d.). Structure Activity Relationships. Retrieved from [Link][15]

  • gardp.org. (n.d.). Structure-activity relationship (SAR). Retrieved from [Link][16]

  • medium.com. (2021). Real examples of Graphviz. Retrieved from [Link][38]

Sources

Application Notes and Protocols for the Design of GPCR Ligands Based on the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold represents a promising, yet underexplored, framework for the design of novel G-protein coupled receptor (GPCR) ligands. Its rigid, bicyclic structure offers a three-dimensional architecture that can be strategically decorated with functional groups to achieve high affinity and selectivity for various GPCR targets. This guide provides a comprehensive overview of the design, synthesis, and evaluation of ligands based on this core, offering both strategic insights and detailed experimental protocols for researchers in drug discovery. While direct GPCR ligands of this specific scaffold are not extensively documented in publicly available literature, this document leverages structure-activity relationship (SAR) data from analogous pyrrolopyridine and octahydropyrrolo[c]pyridine derivatives to propose a rational drug design workflow.

Introduction: The Rationale for the this compound Scaffold

GPCRs constitute the largest family of cell surface receptors and are the targets of a significant percentage of all FDA-approved drugs.[1] The quest for novel GPCR ligands with improved selectivity and tailored signaling properties is a continuous effort in medicinal chemistry. The this compound core offers several advantageous features for a GPCR-focused library:

  • Structural Rigidity: The fused ring system reduces conformational flexibility, which can lead to higher binding affinity and selectivity by pre-organizing the molecule into a bioactive conformation.

  • Three-Dimensional Diversity: The non-planar structure allows for the exploration of chemical space in three dimensions, a key aspect for interacting with the complex transmembrane domains of GPCRs.

  • Synthetic Tractability: The core can be synthesized and functionalized through established chemical methodologies, allowing for the generation of diverse libraries of analogs.

  • Chirality: The presence of multiple stereocenters provides opportunities for stereochemical optimization to enhance potency and reduce off-target effects.

Based on the known activities of structurally related scaffolds, potential GPCR targets for ligands derived from this core include muscarinic, dopamine, and opioid receptors. For the purpose of this guide, we will focus on a hypothetical design strategy targeting the muscarinic acetylcholine M4 receptor (M4R) , a GPCR implicated in neurological and psychiatric disorders.[2]

Proposed Workflow for Ligand Design and Evaluation

The development of a novel GPCR ligand from the this compound core can be systematically approached through the following workflow:

Caption: Proposed workflow for the development of GPCR ligands.

Synthetic Strategy

A plausible synthetic route to generate a library of this compound derivatives for screening is outlined below. This strategy allows for diversification at key positions to explore the structure-activity relationships.

Protocol 1: Synthesis of N-Substituted this compound Analogs
  • Core Synthesis: The this compound core can be prepared via a multi-step sequence starting from commercially available materials, potentially involving a key cyclization step to form the bicyclic system.

  • N-Alkylation/Arylation: The secondary amine of the core provides a handle for diversification. To a solution of the this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., K2CO3, 2.0 eq) and the desired alkyl or aryl halide (1.1 eq).

  • Reaction Monitoring: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter off the base, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted analog.

In Vitro Characterization: A Step-by-Step Guide

Once a library of compounds has been synthesized, a screening cascade is essential to identify and characterize promising ligands.

Protocol 2: Primary Screening - Radioligand Binding Assay for M4R

This protocol is designed to determine the binding affinity (Ki) of the synthesized compounds for the M4 muscarinic receptor.

  • Membrane Preparation: Utilize cell membranes prepared from CHO or HEK293 cells stably expressing the human M4 muscarinic receptor.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding: In a 96-well plate, add:

    • 25 µL of assay buffer or competing ligand (synthesized compounds at various concentrations).

    • 25 µL of a selective M4R radioligand (e.g., [3H]-NMS) at a concentration near its Kd.

    • 50 µL of the M4R-expressing cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Place the filter discs in scintillation vials with a suitable scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (concentration of compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki values using the Cheng-Prusoff equation.

Compound Structure Modification Hypothetical M4R Ki (nM)
CoreThis compound>10,000
Analog 1N-benzyl5,200
Analog 2N-(3-chlorophenyl)850
Analog 3N-(4-methoxybenzyl)1,200
Protocol 3: Functional Characterization - [35S]GTPγS Binding Assay

This assay measures the ability of the compounds to modulate G-protein activation, distinguishing between agonists, antagonists, and inverse agonists.

  • Assay Components:

    • M4R-expressing cell membranes.

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

    • GDP (e.g., 10 µM).

    • [35S]GTPγS (e.g., 0.1 nM).

    • Test compounds at various concentrations.

    • A known M4R agonist (e.g., carbachol) for antagonist testing.

  • Assay Procedure:

    • For agonist testing, incubate membranes with [35S]GTPγS, GDP, and the test compound.

    • For antagonist testing, pre-incubate membranes with the test compound before adding a fixed concentration of the agonist and [35S]GTPγS.

  • Incubation: Incubate at 30 °C for 60 minutes.

  • Termination and Detection: Terminate the reaction by rapid filtration and measure the bound [35S]GTPγS by scintillation counting.

  • Data Analysis: Plot the data to determine EC50 values for agonists or IC50 values for antagonists.

Caption: Principle of the [35S]GTPγS binding assay.

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening results will guide the subsequent rounds of synthesis and optimization. Key areas for SAR exploration on the this compound core include:

  • N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is critical. Exploration of various alkyl, aryl, and heteroaryl groups will likely have a significant impact on affinity and selectivity.

  • Stereochemistry: The synthesis of individual stereoisomers is crucial, as GPCRs are chiral entities and often exhibit stereoselective binding.

  • Substitution on the Pyridine Ring: If synthetically feasible, substitution on the pyridine ring could further modulate the electronic and steric properties of the ligand, potentially leading to improved interactions with the receptor.

The lead optimization phase will focus on improving potency, selectivity against other muscarinic receptor subtypes (M1, M2, M3, M5), and optimizing pharmacokinetic properties (solubility, metabolic stability, permeability).

Conclusion

The this compound scaffold holds significant potential for the development of novel GPCR ligands. By employing a systematic approach of rational design, targeted synthesis, and a robust in vitro screening cascade, researchers can effectively explore the chemical space around this core. The protocols and strategies outlined in this guide provide a solid foundation for initiating a drug discovery program aimed at identifying potent and selective GPCR modulators based on this promising scaffold.

References

  • Hauser, A. S., Attwood, M. M., Rask-Andersen, M., Schiöth, H. B., & Gloriam, D. E. (2017). Trends in GPCR drug discovery: new agents, targets and indications. Nature reviews Drug discovery, 16(12), 829-842. [Link]

  • Leach, K., & Sexton, P. M. (2011). Allosteric modulators of muscarinic M4 receptors as a potential therapeutic strategy for schizophrenia. ACS chemical neuroscience, 2(9), 481-490. [Link]

Sources

Synthetic Routes to Bioactive Molecules Utilizing 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel bioactive molecules with improved efficacy and specificity is a driving force in modern drug discovery. Privileged scaffolds, three-dimensional molecular frameworks that are known to interact with biological targets, serve as valuable starting points for the design of new therapeutics. One such scaffold that has garnered interest is the rigid, bicyclic diamine structure of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine . This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic utility of this versatile building block in the creation of potent and selective bioactive compounds, with a particular focus on its application in the synthesis of kinase inhibitors.

The inherent conformational rigidity of the octahydropyrrolopyridine core makes it an attractive design element for introducing specific spatial arrangements of functional groups, which can lead to enhanced binding affinity and selectivity for target proteins. The presence of two nitrogen atoms—a tertiary amine within the ring system and a secondary amine in the parent scaffold (which is methylated in our topic compound)—offers multiple points for chemical modification and diversification.

Core Principles for Synthetic Elaboration

The strategic functionalization of the this compound scaffold is key to its successful application in medicinal chemistry. The secondary amine (in the unmethylated precursor) and the potential for substitution on the pyrrolidine or piperidine rings provide handles for introducing a variety of pharmacophoric elements.

A crucial aspect of working with this scaffold is understanding the reactivity of the two nitrogen atoms. The tertiary amine at the 1-position is generally less reactive as a nucleophile compared to the exocyclic secondary amine, allowing for selective functionalization under appropriate conditions.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology and immunology. The pyrrolopyridine scaffold and its derivatives have been extensively explored in this area. For instance, the related pyrrolo[2,3-d]pyrimidine core is found in several approved Janus kinase (JAK) inhibitors.[1][2] The saturated this compound can be envisioned as a bioisostere or a 3D fragment that can mimic the binding interactions of more planar aromatic systems while offering improved physicochemical properties such as solubility.

General Synthetic Strategy: N-Arylation and Amidation Reactions

A common and effective strategy for incorporating the this compound scaffold into kinase inhibitor frameworks involves the formation of a C-N bond between the secondary amine of the scaffold and an aromatic or heteroaromatic core of the inhibitor. This is typically achieved through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

Below is a generalized workflow for the synthesis of a hypothetical kinase inhibitor utilizing this scaffold.

G start This compound coupling Buchwald-Hartwig Amination or SNAr start->coupling core Activated Heteroaromatic Core (e.g., Chloropyrimidine) core->coupling intermediate N-Heteroaryl-1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine coupling->intermediate final_coupling Further Functionalization (e.g., Suzuki Coupling) intermediate->final_coupling product Bioactive Kinase Inhibitor final_coupling->product

Caption: General workflow for incorporating the scaffold into kinase inhibitors.

Protocol 1: Synthesis of a Pyrrolo[2,3-d]pyrimidine-based Kinase Inhibitor Intermediate

This protocol details the coupling of this compound with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core, a common scaffold in kinase inhibitor design.[3][4]

Rationale: The electron-deficient nature of the 4-chloropyrrolo[2,3-d]pyrimidine makes it susceptible to nucleophilic attack by the secondary amine of the octahydropyrrolopyridine. A palladium catalyst can be employed to facilitate this C-N bond formation under milder conditions than traditional SNAr reactions.

Materials:

  • This compound (or its hydrochloride salt)[5]

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane

  • Standard glassware for inert atmosphere synthesis

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.5 eq), Pd(OAc)2 (0.05 eq), and XPhos (0.10 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the chloropyrimidine).

  • Reaction: Stir the mixture at room temperature for 10 minutes to allow for pre-catalyst formation, then heat the reaction to 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of dichloromethane/methanol, 9:1). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol to afford the desired N-substituted product.

Data Summary Table:

Compound NameMolecular FormulaMolecular WeightTypical YieldAnalytical Data
4-(1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridin-6-yl)-7H-pyrrolo[2,3-d]pyrimidineC14H19N5257.3460-80%1H NMR, 13C NMR, HRMS

Protocol 2: Synthesis of the this compound Scaffold

For laboratories that wish to synthesize the scaffold in-house, the following protocol is adapted from patent literature and provides a reliable route.[6]

Rationale: This synthesis builds the bicyclic system from a substituted piperidine precursor. A key step involves the formation of the pyrrolidine ring through a reductive amination/cyclization cascade.

G start N-Benzyl-3-oxopiperidine-4-carboxylate step1 Alkylation with Haloacetonitrile start->step1 intermediate1 Cyanomethyl Intermediate step1->intermediate1 step2 Reductive Cyclization (e.g., Raney Nickel, H2) intermediate1->step2 intermediate2 N-Benzyl-octahydropyrrolopyridine Ester step2->intermediate2 step3 N-Debenzylation & N-Methylation intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway to the core scaffold.

Materials:

  • Ethyl N-benzyl-3-oxopiperidine-4-carboxylate

  • Bromoacetonitrile

  • Potassium carbonate

  • Raney Nickel

  • Hydrogen gas source

  • Palladium on carbon (Pd/C)

  • Formaldehyde

  • Formic acid (Eschweiler-Clarke conditions for methylation)

  • Anhydrous solvents (e.g., DMF, Ethanol)

Procedure:

  • Alkylation: Dissolve ethyl N-benzyl-3-oxopiperidine-4-carboxylate (1.0 eq) in anhydrous DMF. Add potassium carbonate (2.0 eq) and bromoacetonitrile (1.1 eq). Stir the mixture at room temperature for 12-24 hours. Monitor by TLC. After completion, perform an aqueous workup and extract with ethyl acetate. Purify the cyanomethyl intermediate by column chromatography.

  • Reductive Cyclization: In a high-pressure reactor, dissolve the cyanomethyl intermediate in ethanol. Add a catalytic amount of Raney Nickel. Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases. This step reduces the nitrile and ketone, followed by intramolecular cyclization. Filter the catalyst and concentrate the solvent. The resulting product is the N-benzyl protected octahydropyrrolopyridine ester.

  • Hydrolysis and Decarboxylation (if necessary): The ester can be hydrolyzed under basic or acidic conditions, followed by decarboxylation if the free amine is desired at this position.

  • N-Debenzylation: Dissolve the N-benzyl intermediate in ethanol. Add a catalytic amount of Pd/C. Hydrogenate the mixture (e.g., balloon pressure or Parr shaker) until the benzyl group is cleaved.

  • N-Methylation: To the resulting secondary amine, add formaldehyde (1.5 eq) and formic acid (2.0 eq). Heat the mixture to 80-100 °C for 2-4 hours. This Eschweiler-Clarke reaction will selectively methylate the less hindered secondary amine. Purify the final product, this compound, by distillation or column chromatography.

Conclusion

The this compound scaffold is a valuable building block for the synthesis of complex, three-dimensional bioactive molecules. Its rigid conformation and multiple points for functionalization make it particularly well-suited for the design of selective kinase inhibitors. The protocols provided herein offer a starting point for researchers to explore the rich medicinal chemistry of this promising scaffold. Careful consideration of reaction conditions and protecting group strategies will enable the successful incorporation of this fragment into a diverse range of drug candidates.

References

  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. [Link]

  • Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine- phenylamide hybrids as potent Janus kinase 2. ScienceDirect. [Link]

  • Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health. [Link]

  • Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. PubMed. [Link]

  • Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes. Scilit. [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. SpringerLink. [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]

  • CN104402879B - Octahydro-1H-pyrrolo[2, 3-c]pyridine derivative, octahydro-1H-pyrrolo[3, 2-c]pyridine derivative and preparation methods thereof.

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives, a class of bicyclic amines with significant potential in pharmaceutical development. Recognizing the challenges inherent in transitioning from bench-scale synthesis to larger-scale production, this guide offers a detailed examination of a robust synthetic strategy centered around the catalytic hydrogenation of a substituted pyridine precursor. We will delve into the critical process parameters, safety considerations, and purification techniques essential for a successful and efficient scale-up. The protocols provided herein are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of the this compound Scaffold

The this compound core is a key structural motif found in a variety of biologically active molecules. Its rigid, bicyclic structure provides a unique three-dimensional framework that can be strategically functionalized to interact with specific biological targets. Derivatives of this scaffold have shown promise as kinase inhibitors, immunomodulators, and agents targeting the central nervous system.[1][2][3] The ability to produce these complex amines on a larger scale is therefore a critical step in advancing preclinical and clinical drug development programs.

This guide will focus on a practical and scalable synthetic route, addressing the common challenges associated with the synthesis of heterocyclic amines, such as catalyst selection, reaction control, and product purification.[4][5]

Strategic Approach to Scale-Up Synthesis

The most direct and atom-economical approach to the octahydropyrrolo[2,3-c]pyridine core is through the complete reduction of the corresponding pyrrolo[2,3-c]pyridine precursor.[6] Catalytic hydrogenation stands out as the preferred industrial method for this transformation due to its efficiency and cleaner reaction profiles compared to stoichiometric reductants.[7]

Our recommended synthetic strategy involves a two-stage process:

  • Synthesis of the Aromatic Precursor: Construction of the substituted 1-methyl-1H-pyrrolo[2,3-c]pyridine.

  • Catalytic Hydrogenation: Reduction of the aromatic precursor to the desired saturated bicyclic amine.

This approach allows for the introduction of desired substituents on the aromatic precursor, which are then carried through to the final product.

Diagram of the Synthetic Workflow

G cluster_0 Stage 1: Aromatic Precursor Synthesis cluster_1 Stage 2: Catalytic Hydrogenation Substituted Pyridine Substituted Pyridine Pyrrolo[2,3-c]pyridine Formation Pyrrolo[2,3-c]pyridine Formation Substituted Pyridine->Pyrrolo[2,3-c]pyridine Formation [Annulation Reaction] N-Methylation N-Methylation Pyrrolo[2,3-c]pyridine Formation->N-Methylation [Alkylation] Aromatic Precursor Aromatic Precursor N-Methylation->Aromatic Precursor [Purification] Hydrogenation Reaction Hydrogenation Reaction Aromatic Precursor->Hydrogenation Reaction [H2, Catalyst] Aromatic Precursor->Hydrogenation Reaction Scale-Up Focus Work-up & Purification Work-up & Purification Hydrogenation Reaction->Work-up & Purification [Catalyst Removal, Isolation] Final Product Final Product Work-up & Purification->Final Product G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Work-up cluster_3 Purification A Charge Reactor with Wet Pd/C Catalyst B Add Substrate in Methanol A->B C Seal and Purge with Nitrogen B->C D Pressurize with H2 (10-20 bar) C->D E Heat and Stir (50-70 °C) D->E F Monitor H2 Uptake E->F G Cool and Vent H2 F->G H Purge with Nitrogen G->H I Filter Catalyst (Keep Wet!) H->I J Quench Catalyst with Water I->J K Concentrate Filtrate J->K L Purify by Distillation or Crystallization K->L

Sources

Troubleshooting & Optimization

improving yield and purity in 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this versatile heterocyclic scaffold.

I. Overview of Synthetic Strategies

The synthesis of this compound and its derivatives often involves multi-step sequences. Common strategies include the construction of the pyrrolopyridine core followed by reduction and N-methylation. Key reaction types frequently employed are palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), cyclization reactions, and reductions.[1][2] The choice of a specific synthetic route can be influenced by the availability of starting materials, desired substitution patterns, and scalability.

A generalized workflow for troubleshooting synthetic issues is outlined below:

Caption: A systematic approach to troubleshooting common synthetic problems.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound.

Low Reaction Yield

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in heterocyclic synthesis can be attributed to several factors. A systematic approach to troubleshooting is often the most effective.[3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters.[4] It is advisable to conduct small-scale trial reactions to determine the optimal conditions without committing large quantities of starting materials.[3]

  • Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction, leading to the formation of side products or incomplete conversion. Always use reagents and solvents of appropriate purity and ensure that solvents are dry when necessary, as many organometallic and coupling reactions are sensitive to moisture.[3]

  • Atmospheric Moisture and Oxygen: Certain reactions, particularly those involving organometallic reagents or catalysts, are sensitive to air and moisture.[3] Employing proper inert atmosphere techniques, such as using a nitrogen or argon blanket, is crucial in these cases.

  • Inefficient Mixing: In heterogeneous reactions, inadequate stirring can result in poor reaction rates and consequently, lower yields. Ensure the stirring rate is sufficient for the scale and viscosity of your reaction mixture.[3]

  • Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress using techniques like TLC or LC-MS can help detect product degradation over time.[3]

Impurity Formation

Question: I am observing significant formation of side products. How can I minimize them?

Answer: The formation of side products is a common challenge in multi-step organic synthesis. Here are some strategies to enhance the selectivity of your reaction:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the formation of side products, which may have a higher activation energy.[4]

  • Choice of Solvent: The polarity of the solvent can influence the reaction pathway. Experimenting with a range of solvents can help identify the optimal one for your desired transformation.[4]

  • Order of Reagent Addition: In reactions involving multiple reagents, the order of addition can be critical. Consider adjusting the stoichiometry of your reactants or the order in which they are introduced to favor the desired reaction pathway.[4]

  • Protecting Groups: For molecules with multiple reactive sites, the use of protecting groups can be essential to prevent unwanted side reactions.[1] For instance, in the synthesis of certain pyrrolopyridines, masking the pyrrole nitrogen has been shown to be crucial for the success of subsequent transformations.[2]

Difficult Purification

Question: I am having difficulty purifying my product. What are some effective purification strategies?

Answer: The purification of nitrogen-containing heterocycles can sometimes be challenging. Here are some troubleshooting suggestions:

  • Low Yield After Column Chromatography:

    • Compound Streaking or Tailing: This can be addressed by optimizing the solvent system. For azaindole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. Adding a small amount of a basic modifier like triethylamine to the eluent can often improve the peak shape for basic compounds.[5]

    • Compound Degradation on Silica Gel: Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. Consider using neutral or basic alumina as the stationary phase or deactivating the silica gel with a triethylamine solution before use.[5]

  • Persistent Impurities:

    • Co-eluting Impurities: If impurities have a similar polarity to the desired product, a single chromatography step may not be sufficient. A multi-step purification approach, such as recrystallization followed by column chromatography, or using a different stationary phase (e.g., reversed-phase C18), may be necessary.[5]

    • Unreacted Starting Materials or Reagents: Ensure a thorough work-up to remove unreacted starting materials and reagents before purification. An aqueous wash with an appropriate pH adjustment can often remove acidic or basic impurities.[5]

III. Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction, a common method for forming C-C bonds in the synthesis of pyrrolopyridine derivatives.[1][6]

  • To a mixture of the halo-pyrrolopyridine (1.0 equiv), the corresponding boronic acid (1.2 equiv), and a base such as K₂CO₃ (3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand).

  • Degas the reaction mixture by bubbling nitrogen or argon through it for an appropriate time.

  • Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be used to introduce the methyl group onto the nitrogen atom.[7][8]

  • To a solution of the secondary amine (1.0 equiv) in a suitable solvent (e.g., methanol, dichloromethane), add formaldehyde (as a solution in water or as paraformaldehyde) (1.1 equiv).

  • Stir the mixture at room temperature for a period to allow for the formation of the iminium ion.

  • Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with an aqueous solution (e.g., saturated NaHCO₃).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

IV. Data Presentation

Table 1: Troubleshooting Common Issues in this compound Synthesis
Issue Potential Cause Troubleshooting Suggestion
Low Yield Suboptimal reaction conditions (temperature, time)Conduct small-scale optimization experiments.[3]
Impure reagents or solventsUse high-purity, dry reagents and solvents.[3]
Air or moisture sensitivityPerform the reaction under an inert atmosphere (N₂ or Ar).[3]
Impurity Formation Side reactions due to multiple reactive sitesEmploy protecting groups for sensitive functionalities.[1]
Non-selective reaction conditionsAdjust temperature, solvent, or order of reagent addition.[4]
Difficult Purification Product tailing on silica gelAdd a basic modifier (e.g., triethylamine) to the eluent.[5]
Product degradation on silica gelUse neutral or basic alumina as the stationary phase.[5]
Co-eluting impuritiesConsider multi-step purification (e.g., recrystallization then chromatography).[5]

V. Visualization of a Key Synthetic Step: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, often employed in the synthesis of complex nitrogen-containing heterocycles.[1]

Buchwald_Hartwig_Amination Reactants Halo-pyrrolopyridine + Amine Reaction Buchwald-Hartwig Amination Reactants->Reaction Catalyst Palladium Catalyst + Ligand Catalyst->Reaction Base Base (e.g., Cs₂CO₃, NaOtBu) Base->Reaction Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Reaction Product Aminated Pyrrolopyridine Reaction->Product

Caption: Key components for a successful Buchwald-Hartwig amination reaction.

VI. References

  • BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Retrieved from

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Advances, 11, 20651–20661.

  • ResearchGate. (2025). Synthesis and Evaluation of 1 H -Pyrrolo[ 2 ,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Retrieved from

  • PubMed Central. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from

  • Advanced ChemBlocks. (n.d.). This compound. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Retrieved from

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines. Retrieved from

  • PubMed Central. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Retrieved from

  • PubMed Central. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from

  • Organic Syntheses. (2014). Synthesis of 1,3-‐Dimethyl-‐3-‐(p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from

  • PubMed. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from

  • Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from

  • YouTube. (2016). Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. Retrieved from

  • NC State University Libraries. (n.d.). Chapter 24 – Amines and Heterocycles Solutions to Problems. Retrieved from

  • NC State University Libraries. (n.d.). Chapter 12 Solutions to Problems - Amines and Heterocycles. Retrieved from

  • ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with.... Retrieved from

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from

  • MDPI. (n.d.). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from

  • Google Patents. (n.d.). CN104230923A - Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride. Retrieved from

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from

  • JNAS. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Retrieved from

  • (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.

  • Simson Pharma Limited. (n.d.). This compound dihydrochloride | CAS No- 2126177-49-7. Retrieved from

  • (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from

  • Beilstein Journals. (n.d.). Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Retrieved from

Sources

Technical Support Center: Purification of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for common challenges encountered during the purification of this class of bicyclic nitrogen heterocycles. The inherent basicity and polarity of these scaffolds often necessitate specialized purification strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound analog shows significant tailing during silica gel chromatography. What is causing this and how can I fix it?

A1: Tailing is a classic sign of strong interaction between your basic amine compound and the acidic silanol groups on the surface of the silica gel.[1][2] This acid-base interaction leads to poor peak shape and inefficient separation.

Causality: The lone pairs on the nitrogen atoms of your pyrrolopyridine analog readily interact with the acidic protons of the silica's Si-OH groups, causing the compound to "stick" to the stationary phase and elute slowly and unevenly.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.[2][3]

    • Triethylamine (TEA): A common choice is to add 0.5-2% TEA to your solvent system (e.g., ethyl acetate/hexanes).

    • Ammonium Hydroxide: For highly polar analogs, a solution of ~2% ammonium hydroxide in methanol, used as a polar modifier in a solvent system like dichloromethane/methanol, can be very effective.[2][4]

  • Stationary Phase Deactivation: You can "deactivate" the silica gel before use by flushing the packed column with a solvent system containing triethylamine.[3] This neutralizes the most acidic sites.

  • Alternative Stationary Phases:

    • Amine-functionalized silica: This is often the most effective solution as it provides a basic surface, minimizing the problematic acid-base interactions and improving peak shape.[2]

    • Alumina (basic or neutral): Alumina can be a good alternative to silica for purifying basic compounds.[4]

Q2: My compound seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A2: Degradation on silica is a known issue for certain sensitive compounds, particularly when exposed to the acidic stationary phase for extended periods.[4]

Confirmation:

  • 2D TLC Analysis: Spot your crude material on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and run it again in the same solvent system. If your compound is unstable, you will see new spots appearing along the second elution path that were not present in the first dimension.[4]

Solutions:

  • Use a less acidic stationary phase: As mentioned in Q1, basic alumina or amine-functionalized silica are excellent alternatives.[2][4]

  • Minimize contact time: Use flash chromatography with higher pressure to speed up the separation.[5] A shorter, wider column can also reduce the time your compound spends on the stationary phase.

  • Recrystallization: If your compound is a solid, recrystallization is a powerful purification technique that avoids chromatography altogether.[6][7]

Q3: I am struggling to find a good solvent system for recrystallizing my pyrrolopyridine analog. What is a systematic approach?

A3: The key to successful recrystallization is finding a solvent (or solvent pair) in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[7][8][9]

Systematic Approach:

  • Solubility Testing: Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal single solvents will show poor solubility at room temperature but dissolve the compound completely when heated.[8]

  • Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system is a great alternative.[10]

    • Find a "soluble" solvent that dissolves your compound well at room temperature.

    • Find an "anti-solvent" in which your compound is poorly soluble.

    • The two solvents must be miscible.

  • Procedure: Dissolve your compound in a minimal amount of the hot "soluble" solvent. Then, slowly add the "anti-solvent" until the solution becomes cloudy (the saturation point). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and then allow the solution to cool slowly.[10]

Common Solvents for Polar Heterocycles
Polar Protic
Ethanol
Methanol
Isopropanol
Water
Polar Aprotic
Acetonitrile
Ethyl Acetate
Acetone
Non-Polar (often as anti-solvents)
Hexanes/Heptane
Toluene
Diethyl Ether

Q4: My compound is a racemic mixture. What techniques are suitable for chiral separation of these analogs?

A4: The separation of enantiomers requires a chiral environment. For pyrrolopyridine analogs, this is typically achieved using chiral chromatography.

Methods:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

    • Common CSPs: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) and macrocyclic glycopeptide selectors are often effective for separating chiral heterocyclic compounds.[11]

  • Supercritical Fluid Chromatography (SFC): SFC with a chiral stationary phase is a faster, more environmentally friendly alternative to HPLC for chiral separations.

  • Diastereomeric Recrystallization: This classic method involves reacting your racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties (like solubility) and can often be separated by fractional recrystallization. The pure enantiomer can then be recovered by neutralizing the salt.

Troubleshooting Guides

Issue 1: Low Recovery from Column Chromatography
Potential Cause Troubleshooting Suggestion Scientific Rationale
Compound Irreversibly Adsorbed Your compound is too polar for the chosen eluent or is reacting with the silica.[4]The strong interaction between the basic amine and acidic silica prevents elution.
SolutionAdd a basic modifier (e.g., TEA, NH4OH) to the eluent or switch to a less acidic stationary phase like alumina.[2][3][4]The modifier competes for binding sites, and alumina is less acidic than silica.
Compound Degradation The compound is unstable on silica gel.[4]The acidic environment of silica can catalyze decomposition of sensitive molecules.
SolutionPerform a 2D TLC to check for stability. Use a deactivated silica, alumina, or an amine-functionalized column.[2][4]These methods provide a less harsh environment for the compound.
Improper Sample Loading The initial band of the compound was too broad.[5]A broad initial band leads to poor separation and diffuse fractions.
SolutionDissolve the sample in a minimum amount of solvent for loading. If solubility is low, use the "dry loading" technique.[3][5]This ensures the compound starts as a tight, concentrated band, maximizing separation efficiency.
Issue 2: Recrystallization Fails (Oiling Out or No Crystals Form)
Potential Cause Troubleshooting Suggestion Scientific Rationale
"Oiling Out" The solution is supersaturated, and the compound's melting point is lower than the solution temperature.The compound comes out of solution as a liquid instead of forming a crystal lattice.
SolutionRe-heat the solution to dissolve the oil, add more solvent to reduce the concentration, and allow it to cool more slowly.[8]Slower cooling and lower saturation favor the ordered process of crystal nucleation over amorphous precipitation.
No Crystal Formation The solution is not sufficiently saturated, or nucleation is inhibited.[8]Crystal growth requires both supersaturation and an initial nucleation event.
Solution1. Scratch the inside of the flask with a glass rod. 2. Add a "seed" crystal of the pure compound. 3. Cool the solution in an ice bath or freezer after slow cooling to room temp. 4. Reduce solvent volume by gentle evaporation.[12]Scratching provides a rough surface for nucleation. A seed crystal acts as a template. Lower temperatures decrease solubility further.

Experimental Protocols & Workflows

Protocol 1: Flash Chromatography with Basic Modifier
  • Solvent System Selection: Use TLC to find a solvent system (e.g., ethyl acetate/hexanes) that gives your desired compound an Rf value of ~0.2-0.3. Add 1% triethylamine to this system.

  • Column Packing: Pack a flash silica gel column with your chosen solvent system (including the TEA).

  • Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Pipette the solution directly onto the top of the silica.

  • Elution: Run the column with the TEA-modified eluent, collecting fractions. A gradient elution, starting with a lower polarity and gradually increasing, can improve separation for complex mixtures.[3]

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow: Troubleshooting Purification

Caption: Logical workflow for selecting a purification strategy.

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Available from: [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. Available from: [Link]

  • University of Calgary, Department of Chemistry. Recrystallization1. Available from: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]

  • Biotage. Is there an easy way to purify organic amines? Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Organic Syntheses. p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Available from: [Link]

  • MDPI. Enantiomeric Separation of New Chiral Azole Compounds. Available from: [Link]

  • MDPI. Chiral Separations of Pyrethroic Acids Using Cyclodextrin Selectors. Available from: [Link]

Sources

overcoming regioselectivity issues in functionalizing 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of functionalizing the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to leverage this versatile heterocyclic system. Here, we address common challenges, particularly those related to regioselectivity, and provide field-proven insights and detailed protocols to streamline your experimental workflows.

I. Troubleshooting Guides

This section is dedicated to resolving specific issues you may encounter during the functionalization of the this compound core. We delve into the "why" behind the problem and offer practical, step-by-step solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS) Reactions

Question: I am attempting a Friedel-Crafts acylation on this compound and obtaining a mixture of regioisomers with low yield of the desired product. How can I improve the regioselectivity?

Answer: This is a common challenge stemming from the nuanced electronic properties of the pyrrolopyridine ring system. The pyridine ring is electron-deficient, which typically directs electrophilic attack to the more electron-rich pyrrole ring. However, the nitrogen atom in the pyridine ring can be protonated or complexed with the Lewis acid catalyst, further deactivating the pyridine ring and influencing the substitution pattern on the pyrrole ring.

Causality: The formation of a mixture of isomers in Friedel-Crafts acylation is often due to competing reaction pathways. The acylium ion can attack multiple positions on the pyrrole ring, with the relative rates of attack being sensitive to the reaction conditions. The stability of the resulting carbocation intermediates (sigma complexes) plays a crucial role in determining the product distribution. For many five-membered heterocycles like pyrrole, substitution at the 2-position is kinetically favored due to a more stable cationic intermediate that can be described by more resonance structures.[1][2]

Troubleshooting Workflow:

start Low Regioselectivity in Friedel-Crafts Acylation condition1 Are you using a strong Lewis Acid (e.g., AlCl3)? start->condition1 solution1a Switch to a milder Lewis Acid (e.g., ZnCl2, FeCl3). condition1->solution1a Yes solution1b Consider using a deep eutectic solvent like [CholineCl][ZnCl2]3 which can act as both catalyst and solvent. condition1->solution1b condition2 Is the reaction temperature high? condition1->condition2 No end Improved Regioselectivity solution1a->end solution1b->end solution2 Lower the reaction temperature to favor the kinetically controlled product. condition2->solution2 Yes condition3 Is steric hindrance a factor? condition2->condition3 No solution2->end solution3 Utilize a bulkier acylating agent to favor substitution at the less sterically hindered position. condition3->solution3 Yes condition3->end No solution3->end

Caption: Troubleshooting workflow for low regioselectivity in Friedel-Crafts acylation.

Detailed Protocol: Regioselective Acylation using a Mild Lewis Acid

  • Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add a milder Lewis acid such as zinc chloride (ZnCl₂) (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture for 15 minutes.

  • Acylating Agent: Slowly add the desired acylating agent (e.g., acetyl chloride or acetic anhydride) (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Work-up: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Issue 2: Unwanted N-Functionalization vs. C-Functionalization

Question: During halogenation with N-halosuccinimides (NXS), I am observing significant amounts of N-halogenated byproduct alongside the desired C-halogenated product. How can I favor C-halogenation?

Answer: The lone pair on the pyrrole nitrogen is nucleophilic and can compete with the aromatic pi-system for the electrophilic halogen. This is particularly problematic with more reactive halogenating agents.

Causality: The selectivity between N- and C-halogenation is a delicate balance of electronics and sterics. The N-methyl group on your substrate already provides some steric hindrance around the pyrrole nitrogen, but this may not be sufficient to prevent N-halogenation completely. The reaction conditions, especially the solvent and temperature, can significantly influence the outcome.

Strategies to Promote C-Halogenation:

  • Protecting Group Strategy: While your core structure has a methyl group on the pyridine-ring nitrogen, the pyrrole nitrogen is still susceptible. In some cases, a transient protecting group on the pyrrole nitrogen can direct functionalization to the carbon atoms. However, for this specific scaffold, modulating reaction conditions is often a more direct approach.

  • Solvent Effects: Using a less polar, non-coordinating solvent can disfavor the formation of ionic intermediates that might lead to N-halogenation.

  • Temperature Control: Lowering the reaction temperature generally increases selectivity by favoring the reaction pathway with the lower activation energy, which is often C-halogenation.

  • Alternative Halogenation Methods: Consider methods that proceed through different mechanisms. For instance, a ring-opening/halogenation/ring-closing sequence involving Zincke imine intermediates has been shown to be highly regioselective for the 3-position of pyridines.[3][4][5]

Experimental Protocol: Selective C-Halogenation with N-Chlorosuccinimide (NCS)

  • Setup: In a round-bottom flask protected from light, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to -20 °C using a cryocooler or an appropriate cooling bath.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq) in one portion.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by LC-MS. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify by flash chromatography.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective method for achieving regioselective lithiation of the this compound core?

A1: Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of pyridine derivatives.[6][7][8][9] However, for your specific saturated heterocyclic system, direct lithiation will likely target the most acidic protons. The positions adjacent to the nitrogen atoms are the most probable sites for deprotonation. To control regioselectivity, the choice of the organolithium base and the presence of a directing metalating group (DMG) are crucial. Since your molecule lacks a strong DMG, the inherent acidity of the C-H bonds will dictate the site of metalation. Computational studies can be valuable in predicting the most acidic protons. Experimentally, using a hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent addition to any C=N bonds if unsaturation is present and can offer higher selectivity.[8]

Q2: How can I reliably separate the different regioisomers of a functionalized this compound?

A2: The separation of regioisomers can be challenging due to their similar physical properties. A multi-pronged approach is often necessary.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): This is often the most effective technique. Methodical screening of different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions is key. Chiral columns can sometimes resolve positional isomers.[10]

    • Flash Column Chromatography: While less resolving than HPLC, careful optimization of the solvent system (e.g., using a shallow gradient) can sometimes provide adequate separation.

    • Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC with a suitable capillary column can provide excellent separation.[11]

  • Crystallization: If one of the isomers is a crystalline solid, fractional crystallization can be an effective purification method.

  • Derivatization: In some cases, converting the mixture of isomers into derivatives can exaggerate their physical differences, making separation by chromatography or crystallization easier. The original functionality can then be regenerated.

Separation Parameter Comparison

TechniqueStationary Phase ExamplesMobile Phase/Carrier Gas ExamplesKey Advantage
HPLC C18, Phenyl-Hexyl, Cyano, Chiral PhasesAcetonitrile/Water, Methanol/BufferHigh resolution and applicability to non-volatile compounds.[12][13][14]
Flash Chromatography Silica Gel, AluminaHexanes/Ethyl Acetate, DCM/MethanolScalability for larger quantities.
GC DB-5, HP-1, Chiral PhasesHelium, HydrogenExcellent separation for volatile compounds.[15]

Q3: Are there any spectroscopic handles that can help me distinguish between the different regioisomers?

A3: Yes, NMR spectroscopy is an invaluable tool for this purpose.

  • ¹H NMR: The chemical shifts and coupling constants of the protons on the pyrrolopyridine core will be distinct for each isomer. Protons closer to an electron-withdrawing substituent will be shifted downfield.

  • ¹³C NMR: The chemical shifts of the carbon atoms will also be indicative of the substitution pattern.

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are extremely powerful for unambiguously assigning the structure of a particular isomer. For instance, an HMBC experiment can show long-range couplings between a substituent's protons and the carbons of the heterocyclic core, confirming the point of attachment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity of protons, which can be crucial for confirming the regiochemistry, especially in a rigid ring system.

Logical Flow for Isomer Identification:

start Mixture of Regioisomers Obtained step1 Separate Isomers (HPLC, Flash, etc.) start->step1 step2 Acquire 1H and 13C NMR for each pure isomer step1->step2 step3 Analyze Chemical Shifts and Coupling Patterns step2->step3 decision Ambiguity in Assignment? step3->decision step4 Perform 2D NMR (COSY, HSQC, HMBC) decision->step4 Yes end Unambiguous Structure Elucidation decision->end No step5 Utilize HMBC to confirm long-range correlations to the substituent step4->step5 step6 Consider NOESY for through-space correlations if needed step5->step6 step6->end

Caption: Workflow for the spectroscopic identification of regioisomers.

III. References

  • M. Schlosser, F. Mongin, "Directed ortho Metalation of Pyridine Derivatives: A Review," Chem. Soc. Rev., 2007, 36, 1161-1172. [Link]

  • J. A. Joule, K. Mills, Heterocyclic Chemistry, 5th ed., Wiley-Blackwell, 2010. [Link]

  • G. A. El-Hiti, "Directed Lithiation and Substitution of Pyridine Derivatives," HETEROCYCLES, Vol. 91, No. 3, 2015, pp. 479-511. [Link]

  • A. Turck, N. Plé, F. Mongin, G. Quéguiner, "Directed ortho Metalation-Boronation and Suzuki-Miyaura Cross Coupling of Pyridine Derivatives: A One-Pot Protocol to Substituted Azabiaryls," J. Org. Chem., 2007, 72 (9), pp 3279–3290. [Link]

  • P. Knochel, A. Krasovskiy, "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange," Z. Naturforsch. B, 2006, 61b, 859 – 866. [Link]

  • Y. Nural, et al., "Green synthesis of highly functionalized octahydropyrrolo[3,4-c]pyrrole derivatives using subcritical water, and their anti(myco)bacterial and antifungal activity," ARKIVOC, 2018, part v, pp 51-64. [Link]

  • M. Gemili, et al., "Synthesis of Highly Functionalized 2-(thiazol-2-Yl)-octahydropyrrolo[3,4-C]pyrrole Derivatives Using Subcritical Water," ResearchGate, 2018. [Link]

  • J. Schürenkamp, et al., "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets," Int J Legal Med, 2011, 125(1), 95-9. [Link]

  • M. O. F. Khan, et al., "Gas-chromatographic separation of stereoisomers of dipeptides," J Chromatogr A, 2006, 1109(2), 241-50. [Link]

  • Z. Zhang, et al., "High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues," Biochem Biophys Res Commun, 1995, 212(1), 41-7. [Link]

  • A. M. T. D. B. Ferreira, et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," Science, 2022, 378(6621), 776-781. [Link]

  • T. J. Donohoe, et al., "Selective Halogenation of Pyridines Using Designed Phosphine Reagents," J. Am. Chem. Soc., 2021, 143(4), 2118–2124. [Link]

  • P. H. Tran, et al., "An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3)," RSC Adv., 2016, 6, 37031-37038. [Link]

  • S. Minakata, et al., "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide," CoLab, N.D.

  • A. M. T. D. B. Ferreira, et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," ChemRxiv, 2022. [Link]

  • H. O. N. H. Ph. Ph. N. H i-Pr i-Pr, et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," ResearchGate, N.D. [Link]

  • S. M. T. D. B. Ferreira, et al., "3-Selective Halogenation of Pyridines via Zincke Imine Intermediates," ResearchGate, 2022. [Link]

  • M. A. El-Sayed, et al., "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase," Journal of Enzyme Inhibition and Medicinal Chemistry, 2018, 33:1, 1146-1157. [Link]

  • K. L. Stevens, et al., "Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives," PLoS One, 2018, 13(7), e0200175. [Link]

  • "Regioselectivity in Friedel–Crafts acylation of thiophene," Chemistry Stack Exchange, 2017. [Link]

  • "1H-Pyrrolo[2,3-b]pyridine," NIST WebBook, N.D. [Link]

  • "1H-Pyrrolo[2,3-b]pyridine," NIST WebBook, N.D. [Link]

  • M. Processes, et al., "Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”," MDPI, N.D. [Link]

  • J. Schürenkamp, et al., "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets," International Journal of Legal Medicine, 2011, 125(1), 95-99. [Link]

  • M. O. F. Khan, et al., "Gas-chromatographic separation of stereoisomers of dipeptides," Journal of Chromatography A, 2006, 1109(2), 241-250. [Link]

  • Z. Zhang, et al., "High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues," Biochemical and Biophysical Research Communications, 1995, 212(1), 41-47. [Link]

  • S. Preihs, et al., "A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk," Food Chemistry, 2023, 399, 133990. [Link]

  • "Regioselectivity in Friedel–Crafts acylation of thiophene," Chemistry Stack Exchange, 2017. [Link]

  • "Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets," PubMed, 2011. [Link]

  • "Gas-chromatographic separation of stereoisomers of dipeptides," PubMed, 2006. [Link]

  • "Special Issue on “Applications of Chromatographic Separation Techniques in Food and Chemistry”," MDPI, 2024. [Link]

  • "High performance liquid chromatographic separation and pH-dependent electrochemical properties of pyrroloquinoline quinone and three closely related isomeric analogues," PubMed, 1995. [Link]

  • "A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk," PubMed Central, 2022. [Link]

  • "1H-Pyrrolo[2,3-b]pyridine," NIST Chemistry WebBook, N.D. [Link]

  • "1H-Pyrrolo[2,3-b]pyridine," NIST Chemistry WebBook, N.D. [Link]

Sources

stability studies of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine under various reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, to our dedicated technical support guide on the stability of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This resource is designed to provide you with in-depth technical insights, practical troubleshooting advice, and detailed experimental protocols to navigate the challenges you may encounter during your stability studies. As there is limited direct stability data for this specific molecule in publicly available literature, this guide synthesizes information from forced degradation principles and data on structurally related compounds, namely N-methylated saturated heterocycles like N-methylpyrrolidine and N-methylpiperidine. This approach allows us to anticipate potential stability liabilities and provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the stability of this compound under various reaction conditions.

Q1: What are the primary stability concerns for a molecule like this compound?

A1: Given its structure as a saturated bicyclic tertiary amine, the primary stability concerns for this compound are oxidation and its behavior under acidic and basic conditions. Tertiary amines are generally susceptible to oxidation, which can lead to the formation of N-oxides.[1] The presence of two fused saturated rings might also present unique degradation pathways under harsh hydrolytic conditions.

Q2: How is this compound expected to behave under acidic and basic hydrolysis?

A2: While the saturated carbocyclic rings are generally stable, the tertiary amine nitrogen can be protonated under acidic conditions, which may influence its reactivity. In strongly acidic or basic conditions, particularly at elevated temperatures, there is a potential for ring opening, although this is less common for simple saturated amines compared to compounds with more labile functional groups. For instance, related N-alkyl lactams are known to undergo hydrolysis, especially under basic conditions, leading to ring cleavage.[2][3]

Q3: What are the likely degradation products under oxidative stress?

A3: The most probable degradation pathway under oxidative conditions (e.g., exposure to hydrogen peroxide) is the oxidation of the tertiary nitrogen atom to form the corresponding N-oxide.[1] This is a common metabolic and degradation route for tertiary amines. More aggressive oxidation could potentially lead to cleavage of the C-N bonds or oxidation of the carbon skeleton.

Q4: Is this compound susceptible to photolytic degradation?

A4: Saturated amines do not possess chromophores that absorb UV-Vis light in the range typically used for photostability testing (e.g., > 290 nm). Therefore, direct photolytic degradation is expected to be minimal. However, in the presence of a photosensitizer, indirect degradation could occur. Studies on N-methyl-2-pyrrolidone have shown that while direct photolysis is less than 2%, the presence of radical initiators can significantly enhance degradation.[4]

Q5: What is the expected thermal stability of this compound?

A5: Saturated heterocyclic amines are generally thermally stable under moderate conditions.[5] Significant decomposition would likely require high temperatures. For instance, N-methylpyrrolidone is reported to be thermally stable up to around 350°C in the absence of air and water.[6] However, thermal stability can be influenced by the presence of impurities or atmospheric oxygen.

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your stability studies.

Issue Possible Cause Troubleshooting Steps
Unexpected peak observed in HPLC analysis after storage. This could be a degradation product.1. Characterize the new peak: Use LC-MS to determine the molecular weight of the impurity. This can help in identifying the degradation product (e.g., an N-oxide would have an increase in mass of 16 Da). 2. Review storage conditions: Ensure the sample was stored under the intended conditions (temperature, humidity, light exposure). 3. Perform forced degradation studies: Systematically expose the compound to acidic, basic, oxidative, photolytic, and thermal stress to see if the same peak is generated, which would help in identifying the degradation pathway.[7]
Loss of assay of the main compound with no corresponding increase in any single impurity peak. This may indicate the formation of multiple small degradation products, non-UV active products, or volatile impurities.1. Check for mass balance: Ensure that the sum of the assay of the main peak and all impurity peaks accounts for close to 100% of the initial amount. 2. Use a universal detector: If available, use a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with a UV detector to look for non-UV active impurities. 3. Headspace GC-MS: If volatile impurities are suspected, analyze the sample using headspace gas chromatography-mass spectrometry.
Inconsistent stability results between batches. This could be due to variations in the impurity profile of different batches, where certain impurities might be catalyzing degradation.1. Thoroughly characterize each batch: Profile the impurity levels in each batch before initiating the stability study. 2. Identify and track key impurities: If a particular impurity is suspected of promoting degradation, monitor its levels throughout the study. 3. Purify a small sample: If possible, purify a small amount of the compound to a very high degree and compare its stability to the production batches.
Significant degradation observed under oxidative stress conditions. The tertiary amine is likely being oxidized to the N-oxide.1. Confirm the identity of the degradant: As mentioned, use LC-MS to check for a mass increase of 16 Da. 2. Optimize oxidative conditions: If the goal is to produce a small amount of degradation for analytical method development, reduce the concentration of the oxidizing agent (e.g., H₂O₂) or shorten the exposure time.[8] 3. Consider antioxidants: If formulating a product, the inclusion of an antioxidant may be necessary to improve stability.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[7][9] The goal is to achieve 5-20% degradation of the drug substance.[8]

Acidic and Basic Hydrolysis
  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

  • Analysis: Analyze the samples by a suitable stability-indicating HPLC method.

Oxidative Degradation
  • Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).

  • Stress Conditions: Add hydrogen peroxide to a final concentration of 3%. Keep the solution at room temperature.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: If necessary, the reaction can be stopped by adding a quenching agent like sodium bisulfite.

  • Analysis: Analyze the samples by HPLC.

Thermal Degradation
  • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 70°C/75% RH).

  • Solution State: Prepare a solution of the compound in a suitable solvent and heat it to a high temperature (e.g., 70°C).

  • Time Points: For solid-state, pull samples at time points such as 1, 2, and 4 weeks. For solution, use shorter time points as in hydrolysis studies.

  • Analysis: For solid-state, dissolve the samples in a suitable solvent before HPLC analysis. Analyze solution samples directly.

Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound and place it in a photostability chamber. Also, prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure: Expose the sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Analysis: Analyze both the exposed and control samples by HPLC.

Data Presentation

The following table provides an illustrative example of a stability summary for this compound based on the expected behavior of similar compounds. Actual results must be determined experimentally.

Stress Condition Condition Details Time % Degradation (Illustrative) Major Degradation Products (Predicted)
Acidic Hydrolysis 0.1 M HCl24 h< 5%Minimal degradation expected, potential for minor ring-opened products.
Basic Hydrolysis 0.1 M NaOH24 h< 5%Minimal degradation expected, potential for minor ring-opened products.
Oxidative 3% H₂O₂8 h15%N-oxide of this compound.
Thermal (Solid) 70°C / 75% RH4 weeks< 2%Minimal degradation.
Photolytic ICH Q1B-< 1%Minimal degradation.

Visualizations

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Drug Substance Prep_Solid Prepare Solid Sample Start->Prep_Solid Prep_Solution Prepare Solution (1 mg/mL) Start->Prep_Solution Thermal Thermal (70°C/75% RH) Prep_Solid->Thermal Acid Acidic (0.1M HCl, 60°C) Prep_Solution->Acid Base Basic (0.1M NaOH, 60°C) Prep_Solution->Base Oxidative Oxidative (3% H2O2, RT) Prep_Solution->Oxidative Photo Photolytic (ICH Q1B) Prep_Solution->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidative->Neutralize HPLC HPLC-UV/MS Analysis Thermal->HPLC Photo->HPLC Neutralize->HPLC Characterize Characterize Degradants HPLC->Characterize Endpoint Stability Profile Characterize->Endpoint Degradation_Pathways cluster_main Parent Compound cluster_degradants Potential Degradants Parent 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine N_Oxide N-Oxide Parent->N_Oxide Oxidation (H2O2) Ring_Opened Ring-Opened Products (e.g., amino acids) Parent->Ring_Opened Harsh Hydrolysis (Acid/Base, Heat)

Caption: Predicted degradation pathways for this compound.

References

  • Shvo, Y., & Kaufman, E. D. (1972). Configurational and conformational analysis of cyclic amine oxides. Tetrahedron, 28(3), 573-580. [Link]

  • Alsante, K. M., et al. (2011). The use of N-methylpyrrolidone as a cosolvent and oxidant in pharmaceutical stress testing. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1235-1243. [Link]

  • Lennon, G., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054. [Link]

  • Google Patents. (1979).
  • Kumar, V., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling. Journal of Hazardous Materials, 434, 128807. [Link]

  • Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). [Link]

  • Ou, Y. J., et al. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. IOP Conference Series: Earth and Environmental Science, 100, 012036. [Link]

  • Sinsheimer, J. E., & Van den Eeckhout, E. (1966). Determination of the extent of acid hydrolysis of N-methylpyrrolidone. Talanta, 13(7), 1043-1045. [Link]

  • INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). [Link]

  • Pharmaguideline. (2014). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Asha, S., et al. (2021). Thermal decomposition of N-butyl-N-methyl pyrrolidinium tetrafluoroborate and N-butyl-N-methyl pyrrolidinium hexafluorophosphate: Py-GC–MS and DFT study. Journal of Molecular Liquids, 333, 115978. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Klick, S., et al. (2005). Toward a general strategy for degradation studies. Pharmaceutical Technology, 29(4), 58-72.
  • European Medicines Agency. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2021). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

Sources

Technical Support Center: Optimization of Coupling Conditions for 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthetic utilization of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This bicyclic aliphatic amine presents unique opportunities and challenges in drug discovery due to its rigid three-dimensional structure.[1] This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address common issues encountered during C-N and C-C bond-forming cross-coupling reactions. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to rationalize and optimize your experimental conditions.

Section 1: N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for forming C(aryl)-N bonds.[2] However, the inherent nucleophilicity and potential for catalyst inhibition by the two nitrogen atoms in the 1-methyloctahydropyrrolopyridine core require careful consideration of reaction parameters.

FAQ 1.1: My N-arylation reaction shows low to no conversion. What are the primary factors to investigate?

This is a common issue often rooted in suboptimal catalyst system selection or reaction conditions. The problem can be systematically dissected by evaluating the catalyst, base, and solvent/temperature nexus.

Answer:

Low conversion is typically traced back to an inefficient catalytic cycle. The key is to facilitate the three primary steps: oxidative addition, amine binding/deprotonation, and reductive elimination.[3] The bicyclic nature of your substrate can present steric hindrance, and the Lewis basic nitrogens can coordinate with the palladium catalyst, leading to inhibition.[4]

Troubleshooting Workflow: Low Conversion

start Low / No Conversion Observed catalyst Step 1: Re-evaluate Catalyst System (Ligand & Precursor) start->catalyst Begin Optimization base Step 2: Screen Alternative Bases catalyst->base If conversion remains <20% success Successful Coupling catalyst->success Significant improvement conditions Step 3: Modify Solvent & Temperature base->conditions If conversion improves but is incomplete base->success Significant improvement conditions->success Optimization Achieved

Caption: A decision tree for troubleshooting low reaction yield.

1. The Catalyst System (Palladium Precursor & Ligand): The choice of ligand is paramount. For sterically hindered secondary amines like yours, bulky, electron-rich phosphine ligands are required. These ligands promote the reductive elimination step and stabilize the active catalytic species.

  • Expertise & Experience: First-generation catalysts like those based on P(o-tolyl)₃ are often ineffective for such substrates.[2] Modern biarylphosphine ligands are the industry standard. Ligands like BrettPhos and XPhos are specifically designed to overcome the challenges posed by hindered substrates and catalyst-inhibiting functionalities.[5]

  • Troubleshooting Table: Recommended Catalyst Systems

    Palladium Precursor Recommended Ligand Typical Pd Loading (mol%) Rationale & Comments
    Pd₂(dba)₃ XPhos, RuPhos 1-2 Excellent for hindered secondary amines. The ligand's bulk accelerates reductive elimination.
    Pd(OAc)₂ BrettPhos, SPhos 1-3 Often shows high selectivity for N-arylation over competing O-arylation if a phenol is present on the aryl halide.[5]

    | XPhos Pd G2/G3 | (Pre-catalyst) | 1-2 | Highly active and stable pre-catalysts that simplify reaction setup and improve reproducibility. |

2. The Base: The base's role is to deprotonate the secondary amine, forming the palladium-amido complex necessary for the catalytic cycle.[3] The base's strength, solubility, and steric profile are all critical.

  • Trustworthiness: A self-validating approach is to screen a panel of bases. If one class of base (e.g., alkoxides) fails, an alternative (e.g., carbonates or phosphates) may succeed under different mechanistic constraints.

  • Troubleshooting Table: Base & Solvent Compatibility

    Base pKa (Conjugate Acid) Common Solvents Comments
    NaOt-Bu ~19 Toluene, Dioxane Strong, non-nucleophilic. The most common choice, but can be too harsh for sensitive functional groups.
    K₃PO₄ ~12.3 Dioxane, DMF, Toluene A weaker, heterogeneous base. Often effective and can be beneficial for substrates with base-labile groups.

    | Cs₂CO₃ | ~10.3 | Dioxane, Toluene | A mild base that can be effective, particularly when other bases fail. Its solubility is often a key factor. |

3. Solvent and Temperature: These parameters control reactant solubility and provide the energy to overcome activation barriers.

  • Expertise & Experience: High-boiling point, aprotic solvents are standard. Toluene and 1,4-dioxane are excellent starting points. Reactions are typically heated between 80-110 °C.[6] If thermal heating is slow, microwave irradiation can be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.

FAQ 1.2: My reaction is messy, with significant side products. How can I improve selectivity?

Side product formation, such as hydrodehalogenation of the aryl halide or catalyst decomposition, points to an imbalanced or overly aggressive reaction environment.

Answer:

Selectivity issues demand a more nuanced approach. The goal is to find the "sweet spot" where the desired C-N coupling outcompetes degradation pathways.

  • Hydrodehalogenation: This occurs when the aryl halide is reduced instead of coupled. It can be exacerbated by moisture or overly high temperatures.

    • Solution: Ensure strictly anhydrous conditions using freshly distilled solvents and oven-dried glassware. Operate under a robust inert atmosphere (Argon or Nitrogen).[7] Consider lowering the reaction temperature or using a less electron-donating ligand.

  • Catalyst Decomposition: Darkening of the reaction mixture to black (palladium black) indicates catalyst death.

    • Solution: This is often a sign that the ligand is not robust enough or the ligand-to-palladium ratio is incorrect. Ensure a slight excess of ligand (L:Pd ratio of 1.1:1 to 2:1). Using a more stable pre-catalyst, like a G2 or G3 variant, can mitigate this issue.[8]

Section 2: C-C Bond Formation via Suzuki-Miyaura Coupling

For building more complex analogs, you may first functionalize the pyrrolopyridine core with a halide (e.g., at the 2- or 4-position of the pyridine ring) and then perform a Suzuki-Miyaura cross-coupling with a boronic acid or ester. This reaction also has its own set of challenges.[9]

FAQ 2.1: My Suzuki coupling is sluggish, and I see significant starting material remaining and/or protodeboronation of my boronic acid.

This classic Suzuki problem involves a competition between two key steps: transmetalation (productive) and protodeboronation (a dead-end).

Answer:

The nitrogen-containing heterocyclic nature of your substrate makes it prone to these issues.[10] The pyridine nitrogen can coordinate to the palladium, slowing the catalytic cycle, while the boronic acid itself can be unstable.

  • Authoritative Grounding: The transmetalation step, where the organic group is transferred from boron to palladium, is often the rate-limiting step and is highly dependent on the base and solvent.[11] Concurrently, protodeboronation, the cleavage of the C-B bond by a proton source, can deplete the active coupling partner.[9]

Catalytic Cycle and Common Pitfalls

G cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Common Failure Points OA Oxidative Addition (Ar-X + Pd(0)) TM Transmetalation (Ar-Pd-X + R-B(OH)₂) OA->TM Base RE Reductive Elimination (Ar-Pd-R) TM->RE Forms new C-C bond precursor CAT Pd(0) Catalyst RE->CAT Product (Ar-R) Released CAT->OA Cycle Regenerated PD Protodeboronation (R-B(OH)₂ -> R-H) CI Catalyst Inhibition (Pyridine binding to Pd)

Caption: The Suzuki cycle and key failure modes with N-heterocycles.

Optimization Strategies:

  • Base Selection: An aqueous base is often crucial for activating the boronic acid and facilitating transmetalation.

    • Recommendation: Start with 2-3 equivalents of K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water (e.g., 4:1 v/v).[8] The water is not just a solvent but an active participant in the transmetalation step.

  • Boronic Acid Stoichiometry & Stability:

    • Recommendation: Use a slight excess of the boronic acid (1.2–1.5 equivalents) to compensate for any degradation. If protodeboronation is severe, consider using the corresponding boronic acid pinacol (BPin) ester, which is often more stable.

  • Catalyst System:

    • Recommendation: Palladium catalysts with bulky, electron-rich phosphine ligands are again preferred. Pd₂(dba)₃ with SPhos or XPhos is a robust starting point.[10] For particularly challenging couplings, palladium pre-catalysts designed for heteroaryl couplings are highly effective.[10]

  • Troubleshooting Table: Starting Points for Suzuki Coupling

    Parameter Condition A (Standard) Condition B (For Challenging Substrates)
    Aryl Halide 1.0 eq. 1.0 eq.
    Boronic Acid/Ester 1.2 eq. 1.5 eq. (often BPin ester)
    Catalyst Pd₂(dba)₃ (2 mol%) / SPhos (4.5 mol%) XPhos Pd G3 (2-4 mol%)
    Base K₂CO₃ (2.5 eq.) K₃PO₄ (3.0 eq.)
    Solvent Dioxane / H₂O (4:1) Toluene / H₂O (10:1) or CPME / H₂O

    | Temperature | 80-100 °C | 100-110 °C |

Section 3: General Experimental Protocols

These protocols serve as a validated starting point. Optimization for your specific aryl halide or boronic acid partner is expected.

Protocol 3.1: General Procedure for Buchwald-Hartwig N-Arylation
  • Materials: this compound (1.0 eq.), Aryl halide (1.1 eq.), Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4.5 mol%), Base (e.g., NaOt-Bu, 1.4 eq.), Anhydrous toluene.

  • Procedure:

    • To an oven-dried reaction vessel, add the aryl halide, palladium precursor, ligand, and base.

    • Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.[5]

    • Under a positive pressure of inert gas, add the anhydrous toluene, followed by the this compound via syringe.

    • Place the reaction mixture in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.[5]

Protocol 3.2: General Procedure for Suzuki-Miyaura C-C Coupling
  • Materials: Halogenated pyrrolopyridine derivative (1.0 eq.), Arylboronic acid (1.3 eq.), Palladium catalyst (e.g., XPhos Pd G3, 3 mol%), Base (e.g., K₃PO₄, 2.5 eq.), 1,4-Dioxane, and Degassed water.

  • Procedure:

    • To a reaction vessel, add the halogenated pyrrolopyridine, arylboronic acid, palladium catalyst, and base.[11]

    • Seal the vessel and purge with an inert atmosphere (argon or nitrogen).

    • Add the 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).

    • Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting halide is consumed.

    • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography.[11]

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - National Institutes of Health (NIH). Available at: [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes - ACS Publications. Available at: [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. Available at: [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - National Institutes of Health (NIH). Available at: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Deprotection Strategies for 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This bicyclic scaffold is a key structural motif in medicinal chemistry, and its successful synthesis often hinges on a robust protecting group strategy.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical deprotection step of N-protected intermediates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions researchers face when planning their synthetic route.

Q1: What are the most common protecting groups for the pyrrolidine nitrogen (N1) in this scaffold?

For secondary amines like the N1-pyrrolidine in your scaffold, the two most common and industrially relevant protecting groups are the tert-butyloxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group.[4][5][6]

  • Boc Group: Introduced using di-tert-butyl dicarbonate (Boc₂O), it is prized for its stability under a wide range of conditions but is readily cleaved under acidic conditions.[4][7]

  • Cbz Group: Typically installed using benzyl chloroformate (Cbz-Cl), it is stable to acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[6][8]

Q2: How do I choose between a Boc and Cbz protecting group?

The choice is dictated by the overall synthetic strategy and the presence of other functional groups in your molecule. This is a concept known as orthogonal protection , where one protecting group can be removed in the presence of the other.[5]

  • Use Boc when your downstream steps involve basic conditions, hydrogenolysis, or other reactions where a Cbz group might be cleaved, but your molecule is stable to acid.

  • Use Cbz when your subsequent steps require strong acidic conditions that would remove a Boc group, or if your molecule contains functional groups (like alkenes or alkynes) that are sensitive to catalytic hydrogenation.

G cluster_0 Orthogonal Deprotection Strategy Start N1-Protected Intermediate (e.g., Boc or Cbz) Boc_path Boc-Protected Intermediate Start->Boc_path Protect with Boc₂O Cbz_path Cbz-Protected Intermediate Start->Cbz_path Protect with Cbz-Cl Acid Acidic Conditions (e.g., TFA, HCl) Boc_path->Acid Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Boc_path->Hydrogenolysis Cbz_path->Acid Cbz_path->Hydrogenolysis Deprotected_Boc Deprotected Amine Acid->Deprotected_Boc Cleavage No_Reaction_Cbz Cbz Group Intact Acid->No_Reaction_Cbz Deprotected_Cbz Deprotected Amine Hydrogenolysis->Deprotected_Cbz Cleavage No_Reaction_Boc Boc Group Intact Hydrogenolysis->No_Reaction_Boc G cluster_1 Troubleshooting: Incomplete Boc Deprotection Start TLC/LC-MS shows Incomplete Reaction Check_Time Is reaction time sufficient (>2h RT)? Start->Check_Time Check_Acid Is acid concentration adequate (e.g., 50% TFA)? Check_Time->Check_Acid Yes Action_Time Increase reaction time or warm to RT Check_Time->Action_Time No Check_Solvent Are solvent and reagents anhydrous? Check_Acid->Check_Solvent Yes Action_Acid Increase TFA concentration to 50-100% Check_Acid->Action_Acid No Switch_Acid Consider switching to 4M HCl in Dioxane Check_Solvent->Switch_Acid Yes Action_Solvent Use fresh anhydrous solvent Check_Solvent->Action_Solvent No Success Reaction Complete Switch_Acid->Success Action_Time->Success Action_Acid->Success Action_Solvent->Success

Caption: Workflow for troubleshooting incomplete Boc deprotection.

Q: I'm observing unexpected side products during Boc deprotection. What are they and how do I prevent them?

The primary cause of side products is the electrophilic tert-butyl cation generated during the reaction. [9]This cation can alkylate any nucleophilic sites on your molecule.

  • Problem: t-Butylation of the pyrrolidine or piperidine nitrogen, or other nucleophilic functional groups.

  • Solution: Use a Scavenger. A scavenger is a compound added to the reaction mixture to trap the tert-butyl cation before it can react with your product. [9] * Triisopropylsilane (TIS): Typically added at 2.5-5% (v/v). It is a very effective scavenger.

    • Thioanisole: Another common and effective choice.

Cbz Deprotection Issues

Q: My Cbz deprotection by hydrogenolysis is slow or stalls completely. What's wrong?

This is usually related to the catalyst or the presence of inhibitors.

Potential Cause Explanation & Solution
Catalyst Deactivation/Poisoning Palladium catalysts are sensitive to "poisons" like sulfur compounds, residual bases (like triethylamine), and even the basic nitrogen of the pyridine ring in your substrate can sometimes inhibit activity. [8]Solution: Ensure your substrate is purified and free of contaminants from previous steps. Use a fresh, high-quality catalyst (e.g., 10% Pd/C). You may need a higher catalyst loading (up to 20 mol%) for substrates with basic nitrogens.
Inefficient Hydrogen Source Atmospheric pressure of H₂ may be insufficient. Solution: Increase the hydrogen pressure (a Parr shaker is ideal for this, up to 50 psi). [4]Alternatively, switch to a transfer hydrogenolysis source, such as ammonium formate or 1,4-cyclohexadiene, which can be more efficient and avoids the need for pressurized hydrogen gas. [10][11]
Improper Solvent The solvent can affect catalyst activity and hydrogen solubility. Solution: Methanol and ethanol are generally excellent solvents for hydrogenolysis. Ethyl acetate is also commonly used. [8]

Q: Are there alternatives to hydrogenolysis for Cbz deprotection?

Yes, while hydrogenolysis is the most common method, certain conditions can cleave a Cbz group if your molecule is sensitive to reduction.

  • Acid-Mediated Deprotection: Strong acids like HBr in acetic acid can cleave Cbz groups, but this is harsh and lacks orthogonality with Boc. More modern methods use reagents like AlCl₃ or HCl in isopropanol, which can be effective and scalable alternatives when hydrogenation is not feasible. [8]* Nucleophilic Cleavage: Certain thiol-based methods can remove Cbz groups under non-reductive conditions, which is useful for highly functionalized molecules.

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

  • Dissolution: Dissolve the Boc-protected this compound intermediate in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a stir bar.

  • Scavenger Addition (Optional): If your molecule is sensitive to side reactions, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) dropwise to the stirring solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM (3x) to remove excess TFA. Dissolve the residue in a minimal amount of DCM and basify carefully with a saturated aqueous solution of NaHCO₃ or by passing it through a plug of basic alumina.

  • Extraction & Purification: Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or crystallization.

Protocol 2: Cbz Deprotection via Catalytic Hydrogenolysis

  • Setup: To a solution of the Cbz-protected intermediate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate, ~0.1 M) in a flask, add 10% Palladium on Carbon (Pd/C) catalyst (10-20 mol %).

  • Hydrogenation: Securely seal the flask. Evacuate the flask and backfill with nitrogen gas (repeat 3 times). Then, evacuate the flask and backfill with hydrogen gas (from a balloon or a hydrogenator).

  • Reaction: Stir the suspension vigorously under a positive pressure of hydrogen (1 atm or up to 50 psi if using a Parr apparatus) at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-16 hours.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (e.g., methanol). Caution: The Pd/C catalyst can be pyrophoric upon drying; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the deprotected amine, which can be used directly or purified further if necessary.

References

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]

  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Organic Syntheses. [Link]

  • Boc deprotection conditions tested. ResearchGate. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. ResearchGate. [Link]

  • Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides. PubMed. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. PMC. [Link]

  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. [Link]

  • Method for preparing 2,3-dihydro-1H-pyrrolo pyridine hydrochloride.
  • Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. ACS Publications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. [Link]

  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Derivatives. Request PDF. [Link]

  • Amino Acids: Insights and Roles in Heterocyclic Chemistry, Volume 1. Apple Academic Press. [Link]

  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed. [Link]

  • Deprotection of benzyl-derived groups via photochemically mesolytic cleavage of C–N and C–O bonds. Request PDF. [Link]

  • To Deprotect and Serve. Scientific Update. [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. ACS Publications. [Link]

  • Design, synthesis, biophysical and biological evaluation of original condensed pyrrolopyrimidine and pyrrolopyridine ligands as anti-SARS-CoV-2 agents targeting G4. PubMed. [Link]

  • Protecting group. Wikipedia. [Link]

  • Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. Beilstein Journals. [Link]

  • Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. [Link]

  • Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Request PDF. [Link]

  • benzyl ether cleavage. YouTube. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring Reactions with 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the analysis of this saturated bicyclic amine. Due to the limited publicly available analytical data for this specific molecule, this guide synthesizes information from structurally related compounds and general principles of amine analysis to provide robust starting points for your method development and to address common challenges you may encounter.

Introduction to the Analytical Challenges

This compound is a saturated heterocyclic amine, a structural motif increasingly explored in medicinal chemistry.[1] Its basic nature and potential for multiple stereoisomers present unique analytical challenges. Effective reaction monitoring is crucial for optimizing synthesis, ensuring product purity, and understanding reaction kinetics. This guide will focus on the practical application and troubleshooting of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the progress of reactions involving non-volatile and thermally sensitive compounds like this compound.[1] Reversed-phase chromatography is the most common mode, but the basicity of the analyte requires careful method development to achieve good peak shape and resolution.

Troubleshooting Guide: HPLC Analysis

Issue: Poor peak shape, specifically peak tailing.

  • Question: My peaks for this compound are tailing significantly. What is the cause and how can I fix it?

  • Answer: Peak tailing for basic compounds like your analyte is most commonly caused by secondary interactions between the protonated amine and acidic residual silanol groups on the surface of silica-based stationary phases.[2] This leads to multiple retention mechanisms and results in a skewed peak shape.

    Solutions:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase to around 2-3 will ensure that the silanol groups are fully protonated and less likely to interact with the positively charged analyte.[2] Be sure to use a column rated for low pH stability. Conversely, operating at a high pH (e.g., pH 10-11 with a hybrid or specialized high-pH stable column) will deprotonate the analyte, reducing ionic interactions.

    • Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) at a concentration of 10-25 mM, into the mobile phase can help to saturate the active silanol sites, thereby minimizing their interaction with the analyte.[3] For mass spectrometry compatibility, volatile buffers like ammonium formate or ammonium acetate are preferred.[3]

    • Column Selection:

      • End-capped Columns: Utilize columns that are "end-capped," where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[2]

      • High-Purity Silica: Modern columns are often packed with high-purity silica containing lower levels of metal contaminants, which can also contribute to peak tailing.[4]

      • Alternative Stationary Phases: Consider columns with stationary phases that are less prone to silanol interactions, such as those with a polar-embedded group or polymer-based columns.[4]

Issue: Inconsistent retention times.

  • Question: The retention time of my compound is shifting between injections. What could be the cause?

  • Answer: Retention time instability can be caused by several factors, including changes in the mobile phase composition, temperature fluctuations, or issues with the HPLC system itself.

    Solutions:

    • Mobile Phase Preparation: Ensure your mobile phase is well-mixed and degassed. If using a buffer, confirm its pH is stable and that it is fully dissolved.

    • Temperature Control: Use a column oven to maintain a constant temperature, as even small fluctuations in ambient temperature can affect retention times.

    • System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting your analysis. This is especially important when using gradient elution.

    • Pump Performance: Check for leaks in the pump and ensure the check valves are functioning correctly. A fluctuating backpressure is often an indicator of pump issues.[5]

Frequently Asked Questions (FAQs): HPLC
  • Q1: What is a good starting point for developing an HPLC method for this compound?

  • A1: A good starting point would be a C18 reversed-phase column with a mobile phase consisting of a gradient of acetonitrile and water containing 0.1% formic acid or 10 mM ammonium formate. The formic acid will help to control the ionization of both the analyte and residual silanols, leading to better peak shape.

  • Q2: How can I separate potential stereoisomers of this compound?

  • A2: The separation of stereoisomers will likely require chiral chromatography. Polysaccharide-based chiral stationary phases are a common choice for this type of separation.[6] Method development will involve screening different chiral columns and mobile phase compositions (normal phase or polar organic mode).

Experimental Workflow: HPLC Method Development

Caption: A logical workflow for developing an HPLC method for this compound.

Gas Chromatography (GC)

GC can be a suitable technique for monitoring reactions involving this compound, provided the compound and its precursors/byproducts are sufficiently volatile and thermally stable. The basicity of the amine can lead to challenges with peak shape and reproducibility.

Troubleshooting Guide: GC Analysis

Issue: Tailing peaks and poor sensitivity.

  • Question: My GC peaks for the analyte are tailing, and the sensitivity is low. What's happening?

  • Answer: Similar to HPLC, tailing in GC for basic compounds is often due to interactions with active sites in the system, such as acidic sites on the inlet liner or the column stationary phase. This can lead to sample adsorption and degradation, resulting in poor peak shape and reduced signal intensity.

    Solutions:

    • Inlet Liner Deactivation: Use a deactivated inlet liner. Over time, even deactivated liners can become active; therefore, regular replacement is recommended.[7]

    • Column Selection: A base-deactivated column, specifically designed for the analysis of amines, is highly recommended. These columns have a stationary phase that minimizes interactions with basic analytes.

    • Column Conditioning: Ensure the column is properly conditioned according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

    • Derivatization: If tailing persists, consider derivatizing the amine to a less polar and more volatile derivative. However, this adds an extra step to the sample preparation and may not be ideal for rapid reaction monitoring.

Issue: Ghost peaks appearing in the chromatogram.

  • Question: I am observing unexpected peaks (ghost peaks) in my blank runs and samples. Where are they coming from?

  • Answer: Ghost peaks are typically caused by contamination in the GC system. This can originate from the septum, inlet liner, or carryover from previous injections.

    Solutions:

    • Septum Bleed: Use a high-quality, low-bleed septum and replace it regularly.

    • Inlet Contamination: Clean or replace the inlet liner. Contaminants from the sample matrix can accumulate in the liner and slowly bleed out in subsequent runs.[7]

    • Carryover: Implement a thorough cleaning method for the syringe between injections. For highly adsorptive compounds, a solvent rinse followed by a sample of the mobile phase can be effective.

Frequently Asked Questions (FAQs): GC
  • Q1: What type of GC column is best for analyzing this compound?

  • A1: A mid-polarity to polar capillary column with a base-deactivated stationary phase is a good choice. Columns specifically designed for amine analysis, often containing a small amount of a basic compound in the stationary phase, will provide the best performance.

  • Q2: Is derivatization necessary for the GC analysis of this compound?

  • A2: While not always necessary, derivatization can significantly improve the chromatography of amines by reducing their polarity and increasing their volatility. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride). The need for derivatization should be evaluated based on the performance of the underivatized analysis.

Experimental Workflow: GC Troubleshooting

Caption: A systematic approach to troubleshooting common GC issues for amine analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation and quantitative analysis of this compound. It can provide detailed information about the molecular structure, stereochemistry, and the progress of a reaction without the need for chromatographic separation.

Troubleshooting Guide: NMR Analysis

Issue: Broad or unresolved peaks in the NMR spectrum.

  • Question: The peaks in my ¹H NMR spectrum are broad and poorly resolved. What could be the cause?

  • Answer: Broad peaks in NMR can be due to several factors, including the presence of paramagnetic impurities, sample viscosity, or dynamic processes such as conformational exchange.

    Solutions:

    • Sample Purity: Ensure the sample is free from paramagnetic metals, which can cause significant line broadening. If suspected, passing the sample through a small plug of silica or celite can help.

    • Solvent and Concentration: Use a deuterated solvent of high purity. A very high sample concentration can lead to increased viscosity and peak broadening. Diluting the sample may improve resolution.

    • Temperature Effects: For molecules with conformational flexibility, like saturated bicyclic systems, exchange between different conformations can occur on the NMR timescale, leading to broad peaks. Acquiring spectra at different temperatures can help to either sharpen the peaks (at higher temperatures due to faster exchange) or resolve the individual conformers (at lower temperatures by slowing the exchange).[8]

Issue: Difficulty in assigning protons due to spectral overlap.

  • Question: The aliphatic region of my ¹H NMR spectrum is very crowded, and I'm having trouble assigning the signals.

  • Answer: The saturated ring system of this compound will have many protons with similar chemical shifts, leading to significant overlap in the 1D ¹H NMR spectrum.

    Solutions:

    • 2D NMR Techniques: Utilize two-dimensional NMR experiments to resolve the overlapping signals.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).

    • Higher Magnetic Field: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the chemical shift dispersion and improve resolution.

Frequently Asked Questions (FAQs): NMR
  • Q1: What are the expected chemical shifts for the protons of this compound?

  • Q2: Can NMR be used to determine the stereochemistry of the molecule?

  • A2: Yes, NMR is a powerful tool for determining relative stereochemistry. NOE (Nuclear Overhauser Effect) experiments, such as NOESY or ROESY, can identify protons that are close in space, which can help to elucidate the stereochemical arrangement of the bicyclic ring system. Coupling constants (J-values) can also provide information about the dihedral angles between protons and thus the conformation of the rings.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the product and for identifying byproducts and impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides a powerful tool for reaction monitoring.

Troubleshooting Guide: MS Analysis

Issue: Poor ionization or low signal intensity.

  • Question: I am not getting a strong signal for my compound in the mass spectrometer. How can I improve it?

  • Answer: The basic nitrogen atoms in this compound make it well-suited for positive ion electrospray ionization (ESI+). Poor signal intensity could be due to a number of factors.

    Solutions:

    • Mobile Phase Composition (for LC-MS): Ensure the mobile phase is compatible with ESI. The presence of a small amount of acid (e.g., 0.1% formic acid) will help to protonate the analyte in solution, leading to a stronger signal in positive ion mode.

    • Ion Source Parameters: Optimize the ion source parameters, such as the capillary voltage, cone voltage (or fragmentor voltage), and gas flows (nebulizing and drying gas).

    • Ion Suppression: The sample matrix can sometimes suppress the ionization of the analyte. Diluting the sample or using a more effective sample clean-up procedure, such as solid-phase extraction (SPE), can mitigate this effect.[9]

Issue: Unexpected fragmentation patterns.

  • Question: The fragmentation pattern in my MS/MS spectrum is complex and difficult to interpret. What are the expected fragmentation pathways?

  • Answer: Saturated bicyclic amines can undergo complex fragmentation pathways involving ring-opening and rearrangements.

    Expected Fragmentation:

    • Alpha-Cleavage: A common fragmentation pathway for amines is cleavage of the carbon-carbon bond adjacent to the nitrogen atom. This can lead to the loss of alkyl groups or the opening of one of the rings.

    • Loss of Small Neutral Molecules: The loss of small, stable neutral molecules like ammonia (NH₃) or ethene (C₂H₄) is also possible.

    • Ring Fission: The bicyclic ring system can undergo various ring fission reactions, leading to a complex pattern of fragment ions.

Frequently Asked Questions (FAQs): MS
  • Q1: What is the expected molecular ion for this compound?

  • A1: The molecular formula is C₈H₁₆N₂. The monoisotopic mass is approximately 140.1313 g/mol . In positive ion ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at an m/z of approximately 141.1391.

  • Q2: How can I use MS to monitor the progress of my reaction?

  • A2: By using LC-MS or GC-MS, you can monitor the disappearance of the starting material(s) and the appearance of the product over time. By integrating the peak areas of the respective molecular ions, you can obtain a semi-quantitative measure of the reaction conversion.

Data Summary Table
PropertyValueSource
Molecular Formula C₈H₁₆N₂
Molecular Weight 140.23 g/mol
CAS Number 1432681-53-2
Expected [M+H]⁺ (m/z) ~141.14Calculated
Predicted ¹H NMR (N-CH₃) ~2.2-2.5 ppm (singlet)Analogy
Predicted ¹H NMR (ring protons) ~1.0-3.5 ppmAnalogy

Conclusion

The successful monitoring of reactions involving this compound relies on a solid understanding of the analytical challenges posed by this saturated bicyclic amine. By carefully selecting and optimizing analytical methods, and by employing a systematic approach to troubleshooting, researchers can obtain reliable and accurate data to guide their synthetic efforts. This guide provides a foundation for developing robust analytical protocols and for addressing the common issues that may arise during the analysis of this and structurally related compounds.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for: Organocatalyzed asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, November 12). Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • Utyanov, D., Kulikovskii, A., & Knyazeva, A. (2021). Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. ResearchGate. Retrieved from [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Syntheses of optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones. The Journal of Organic Chemistry, 67(14), 4951–4956. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • YouTube. (2024, April 9). Worked exam answer - AQA A level isomers question. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, November 7). Analysis of octane isomer properties via topological descriptors of line graphs. Retrieved from [Link]

  • eScholarship.org. (n.d.). Nitrogen-Heterocycles in the Interstellar Medium: Experimental and Computational Approaches to an Astrochemical Mystery. Retrieved from [Link]

  • Agilent. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). Chromatographic determination of amines in food samples. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ETH Zurich Research Collection. (2014, April 4). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Stepbio. (n.d.). GC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC? Retrieved from [Link]

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). Structure-Guided Chemical Optimization of Bicyclic Peptide (Bicycle) Inhibitors of Angiotensin-Converting Enzyme 2. Retrieved from [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from [Link]

  • BioPharm International. (n.d.). Using NMR Spectroscopy to Obtain the Higher Order Structure of Biopharmaceutical Products. Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). New Saturated Bicyclic Pyrrolidines: The Multigram Synthesis and Orthogonal Functionalization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Retrieved from [Link]

Sources

managing byproduct formation in 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions encountered during the synthesis of this valuable heterocyclic scaffold.

I. Introduction to the Synthetic Challenge

The synthesis of this compound, a saturated bicyclic diamine, presents several challenges related to stereocontrol and byproduct formation. A common and effective synthetic strategy involves the initial construction of the racemic octahydropyrrolo[2,3-c]pyridine core, followed by N-methylation. This guide will focus on a synthetic approach centered around an intramolecular [3+2] cycloaddition of an azomethine ylide to construct the core, followed by an Eschweiler-Clarke reaction for the final methylation step. Understanding the nuances of each step is critical to achieving high yield and purity.

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

A. Synthesis of the Octahydropyrrolo[2,3-c]pyridine Core

A robust method for synthesizing the racemic octahydropyrrolo[2,3-c]pyridine core involves an intramolecular [3+2] cycloaddition, reduction, and debenzylation.[1]

Question 1: My intramolecular [3+2] cycloaddition is low-yielding. What are the critical parameters to optimize?

Answer: The intramolecular [3+2] cycloaddition of the azomethine ylide is a thermally driven process, and both temperature and solvent are critical for success.

  • Causality of Experimental Choice: High temperatures are necessary to promote the formation of the azomethine ylide from the starting aziridine amide. The choice of a high-boiling, inert solvent is crucial to reach the required reaction temperature without solvent degradation or unwanted side reactions.

  • Troubleshooting & Optimization:

    • Solvent: A high-boiling heat-transfer fluid, such as DW-therm, has been shown to be effective for this cycloaddition, with reactions typically run at temperatures around 240 °C.[1] If you are using a different solvent, ensure it is stable at these high temperatures and does not react with your substrate or intermediates.

    • Temperature Control: Precise temperature control is essential. Too low a temperature will result in a sluggish or incomplete reaction, while excessively high temperatures can lead to decomposition of the starting material and product.

    • Reaction Time: The reaction time should be optimized. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion without significant byproduct formation.

Question 2: I am having difficulty with the reduction of the bicyclic amide intermediate. What are the common pitfalls?

Answer: The reduction of the bicyclic amide to the corresponding amine is typically achieved using a powerful reducing agent like lithium aluminum hydride (LAH).

  • Causality of Experimental Choice: Amides are relatively stable functional groups, and a strong reducing agent like LAH is required for their complete reduction to amines.

  • Troubleshooting & Optimization:

    • Reagent Quality: Ensure your LAH is fresh and has not been deactivated by exposure to moisture.

    • Solvent: Use a dry, ethereal solvent such as THF or diethyl ether. The presence of water will quench the LAH and lead to incomplete reduction.

    • Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature.

    • Work-up: A careful work-up procedure (e.g., Fieser work-up) is necessary to quench the excess LAH and precipitate the aluminum salts for easy filtration. An improper work-up can lead to low isolated yields.

Question 3: The final debenzylation step is not proceeding to completion. How can I improve this?

Answer: The removal of the N-benzyl protecting group is commonly accomplished by catalytic hydrogenation.

  • Causality of Experimental Choice: Catalytic hydrogenation is a clean and efficient method for debenzylation. The catalyst provides a surface for the reaction between hydrogen gas and the substrate.

  • Troubleshooting & Optimization:

    • Catalyst Selection: Palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C) are effective for this transformation.[2] Ensure the catalyst is not poisoned.

    • Hydrogen Pressure: Adequate hydrogen pressure is necessary to drive the reaction to completion. This can range from atmospheric pressure to higher pressures depending on the substrate and catalyst.

    • Solvent: Protic solvents like ethanol or methanol are typically used for this reaction.

    • Catalyst Poisoning: The presence of sulfur-containing compounds or other impurities can poison the catalyst. Ensure your substrate is sufficiently pure before this step.

B. N-Methylation via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the methylation of primary and secondary amines using formaldehyde and formic acid.[3][4]

Question 4: My Eschweiler-Clarke reaction is producing significant byproducts. How can I minimize their formation?

Answer: While the Eschweiler-Clarke reaction is generally high-yielding, improper stoichiometry and reaction conditions can lead to the formation of N-formyl and other byproducts.

  • Causality of Experimental Choice: The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid. Excess formaldehyde and formic acid are used to drive the reaction to completion and ensure exhaustive methylation.[5]

  • Troubleshooting & Optimization:

    • N-Formyl Byproduct: The formation of an N-formyl derivative can occur if the reduction of the iminium ion is slow or incomplete.

      • Mitigation: Ensure an adequate excess of formic acid is present to act as the reducing agent. The reaction is typically heated to facilitate both iminium ion formation and reduction.[4]

    • Over-alkylation (Quaternary Ammonium Salts): A key advantage of the Eschweiler-Clarke reaction is that it typically does not lead to the formation of quaternary ammonium salts, as a tertiary amine cannot form an iminium ion with formaldehyde.[4] If you observe what appears to be a quaternary salt, it may be a result of a different side reaction or an impurity in your starting materials.

    • Stoichiometry: Use a sufficient excess of both formaldehyde and formic acid. A common protocol involves using at least two equivalents of each for a secondary amine.

    • Temperature: The reaction is usually performed at or near the boiling point of the aqueous solution to ensure the reaction goes to completion and to facilitate the removal of carbon dioxide, which drives the reaction forward.[4]

dot

Eschweiler_Clarke_Byproduct_Formation Secondary_Amine Octahydropyrrolo[2,3-c]pyridine (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Secondary_Amine->Iminium_Ion + CH₂O, - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium_Ion Formic_Acid Formic Acid (HCOOH) Desired_Product This compound (Tertiary Amine) Formic_Acid->Desired_Product Iminium_Ion->Desired_Product + HCOOH (Hydride Transfer) - CO₂ N_Formyl_Byproduct N-Formyl Byproduct Iminium_Ion->N_Formyl_Byproduct Side Reaction (Incomplete Reduction)

Caption: Byproduct formation in the Eschweiler-Clarke reaction.

C. Purification and Diastereomer Separation

Question 5: I am struggling to separate the diastereomers of the final product. What purification strategies are effective?

Answer: The octahydropyrrolo[2,3-c]pyridine core contains chiral centers, and its synthesis as a racemate, followed by methylation, will result in a mixture of diastereomers. Their separation can be challenging due to their similar physical properties.

  • Causality of Experimental Choice: Diastereomers have different physical properties, which allows for their separation by chromatographic or crystallization techniques.

  • Troubleshooting & Optimization:

    • Column Chromatography: This is a common method for separating diastereomers.

      • Stationary Phase: Standard silica gel is often the first choice. However, if separation is poor, consider using alumina (neutral or basic) as some nitrogen-containing compounds can interact poorly with acidic silica.[6]

      • Solvent System: A careful optimization of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. The addition of a small amount of a basic modifier like triethylamine to the eluent can improve peak shape and resolution for basic compounds.[6]

    • Preparative HPLC: For difficult separations or for obtaining highly pure isomers, preparative HPLC is a powerful technique. A variety of stationary phases (normal and reversed-phase) can be screened to find the optimal separation conditions.

    • Diastereomeric Salt Crystallization: Before the final methylation step, the racemic octahydropyrrolo[2,3-c]pyridine can be resolved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid).[1] These diastereomeric salts can then be separated by fractional crystallization. The resolved enantiomer can then be methylated to yield an enantiomerically pure final product.

Purification Method Advantages Disadvantages Key Optimization Parameters
Column Chromatography Scalable, widely available.Can be time-consuming, may not resolve closely related diastereomers.Stationary phase, solvent system, gradient profile.
Preparative HPLC High resolution, excellent for difficult separations.Lower capacity, more expensive.Column chemistry, mobile phase composition, flow rate.
Diastereomeric Salt Crystallization Can be highly effective for obtaining enantiomerically pure material.Requires a suitable chiral resolving agent, can be an iterative process.Choice of chiral acid, solvent for crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the octahydropyrrolo[2,3-c]pyridine core?

A1: Besides the intramolecular [3+2] cycloaddition of an azomethine ylide, other routes include the catalytic hydrogenation of the aromatic 1H-pyrrolo[2,3-c]pyridine precursor. However, controlling the degree of reduction and preventing side reactions can be challenging with the latter method. The cycloaddition approach often provides better control over the stereochemistry of the ring fusion.

Q2: Can I use other methylating agents instead of the Eschweiler-Clarke reaction?

A2: Yes, other methylating agents such as methyl iodide or dimethyl sulfate can be used. However, these reagents are more prone to over-alkylation, leading to the formation of quaternary ammonium salts. The Eschweiler-Clarke reaction is advantageous because it stops at the tertiary amine stage.[5]

Q3: How can I confirm the stereochemistry of my final product?

A3: The relative and absolute stereochemistry of the diastereomers can be determined using a combination of advanced analytical techniques, including 2D NMR spectroscopy (e.g., NOESY) and single-crystal X-ray diffraction.

Q4: What are the key safety precautions to take during this synthesis?

A4:

  • Lithium aluminum hydride (LAH): Reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • High-temperature reactions: The cycloaddition step requires high temperatures. Use appropriate heating mantles and ensure proper ventilation.

  • Catalytic hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Use a properly functioning hydrogenation apparatus and ensure there are no ignition sources.

  • Formaldehyde and Formic Acid: These reagents are corrosive and have toxic vapors. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

dot

Synthetic_Workflow Start Aziridine Amide Precursor Cycloaddition Intramolecular [3+2] Cycloaddition (High Temperature) Start->Cycloaddition Bicyclic_Amide Racemic Bicyclic Amide Cycloaddition->Bicyclic_Amide Reduction LAH Reduction Bicyclic_Amide->Reduction Benzyl_Protected_Amine N-Benzyl Protected Racemic Amine Reduction->Benzyl_Protected_Amine Debenzylation Catalytic Hydrogenation (Pd/C or Pd(OH)₂/C) Benzyl_Protected_Amine->Debenzylation Racemic_Core Racemic Octahydropyrrolo[2,3-c]pyridine Debenzylation->Racemic_Core Methylation Eschweiler-Clarke Methylation (CH₂O, HCOOH) Racemic_Core->Methylation Diastereomeric_Mixture Diastereomeric Mixture of This compound Methylation->Diastereomeric_Mixture Purification Purification (Chromatography or Crystallization) Diastereomeric_Mixture->Purification Final_Product Pure Diastereomers of Final Product Purification->Final_Product

Caption: Synthetic workflow for this compound.

IV. Experimental Protocols

Protocol 1: Eschweiler-Clarke N-Methylation of Octahydropyrrolo[2,3-c]pyridine
  • To a solution of octahydropyrrolo[2,3-c]pyridine (1.0 eq) in water, add formaldehyde (37% in water, 2.5 eq).

  • Slowly add formic acid (98%, 2.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and basify with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is > 10.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or another appropriate method to separate the diastereomers.

V. References

  • Shieh, W.-C., et al. (2007). A Facile Preparation of an Octahydropyrrolo[2,3-c]pyridine Enantiomer. Organic Process Research & Development, 11(4), 711-715. Available at: [Link]

  • Ghosh, A. K., & Mitsuya, H. (2011). Preparation of chiral octahydropyrrolo[2,3-c]pyridine derivatives as intermediates for HIV protease inhibitors. World Intellectual Property Organization. WO 2011/116287 A1. Available at:

  • Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.

  • Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.

  • Icke, R. N., Wisegarver, B. B., & Alles, G. A. (1945). β-Phenylethyldimethylamine. Organic Syntheses, 25, 89.

  • Moore, M. L. (1949). The Leuckart Reaction. Organic Reactions, 5, 301-330.

  • Wikipedia contributors. (2023). Eschweiler–Clarke reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Li, W., et al. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 28(17), 6398. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Saturated vs. Aromatic Pyrrolopyridines: 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine and the Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Scaffolds

The pyrrolopyridine framework, a bicyclic heterocycle fusing a pyrrole and a pyridine ring, represents a cornerstone in modern medicinal chemistry. These structures are recognized as "privileged" for their ability to interact with a wide range of biological targets, largely due to their role as bioisosteres of endogenous purines and indoles.[1][2] This has led to their incorporation into numerous therapeutic agents, particularly as kinase inhibitors.[1][3] However, the term "pyrrolopyridine" encompasses a vast chemical space, and a failure to appreciate the profound impact of aromaticity on chemical reactivity can lead to significant challenges in synthetic design.

This guide provides an in-depth comparison of two distinct classes within this family:

  • The Saturated Scaffold: Represented by 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine , a fully reduced, aliphatic bicyclic amine. Its chemistry is dictated by the nucleophilic character of its sp³-hybridized nitrogen atoms.

  • The Aromatic Scaffold: Represented by the isomeric azaindoles (e.g., 7-azaindole or 1H-pyrrolo[2,3-b]pyridine). These are planar, aromatic systems exhibiting a rich and complex reactivity profile, characterized by the electronic interplay between an electron-rich pyrrole ring and an electron-deficient pyridine ring.

The objective of this guide is to move beyond simple structural classification and delve into the functional consequences of saturation versus aromaticity. We will explore the characteristic reactions of each scaffold, provide validated experimental protocols, and offer insights into the causal factors behind their divergent chemical behaviors. This comparative analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the rational design and efficient synthesis of novel pyrrolopyridine-based molecules.

Chapter 1: The Saturated Scaffold: Reactivity Profile of this compound

The structure of this compound defines its chemical personality. As a fully saturated heterocycle, it lacks the delocalized π-electron system that governs the reactivity of azaindoles. Instead, its behavior is that of a classic bicyclic tertiary amine. The primary drivers of its reactivity are the two nitrogen atoms and their available lone pairs of electrons.

Core Chemical Characteristics:

  • Basicity and Nucleophilicity: The nitrogen atoms confer significant basicity and nucleophilicity to the molecule. It readily reacts with acids to form stable salts, such as the commercially available dihydrochloride. The lone pairs are available for donation to electrophiles, making N-alkylation and N-acylation primary pathways for functionalization.

  • Aliphatic Nature: The carbon framework is entirely sp³-hybridized. Consequently, this molecule will not participate in reactions characteristic of aromatic systems, such as electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution (SNAr), or palladium-catalyzed cross-coupling reactions on the ring system itself.

  • Conformational Flexibility: Unlike the rigid, planar azaindoles, the octahydro-scaffold possesses conformational flexibility, which can be a critical consideration in ligand-receptor binding.

Key Reaction Type: Nucleophilic Alkylation

The most straightforward functionalization of this scaffold involves leveraging the nucleophilicity of its nitrogen atoms. The N1-methyl group makes the N5 nitrogen the most likely site for further alkylation, although reactivity depends on the specific steric and electronic environment.

Experimental Protocol 1: N-Alkylation of this compound

This protocol describes a representative procedure for the N-alkylation of the scaffold with a model electrophile, benzyl bromide.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): A mild inorganic base is chosen to neutralize the HBr byproduct generated during the reaction, driving the equilibrium towards the product. A stronger base is unnecessary and could promote side reactions.

  • Solvent (Acetonitrile): A polar aprotic solvent is ideal as it can dissolve the starting materials and the inorganic base without participating in the reaction itself.

  • Temperature: Moderate heating is applied to increase the reaction rate without causing decomposition of the starting materials or product.

Step-by-Step Methodology:

  • To a solution of this compound (140 mg, 1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (276 mg, 2.0 mmol).

  • The mixture is stirred at room temperature for 10 minutes.

  • Benzyl bromide (171 mg, 1.0 mmol, 119 µL) is added dropwise to the suspension.

  • The reaction mixture is heated to 60°C and stirred for 12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between water (15 mL) and dichloromethane (20 mL). The aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the N-benzylated product.

Chapter 2: The Aromatic Scaffold: The Multifaceted Reactivity of Azaindoles

Azaindoles are aromatic heterocycles where the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring creates a system with distinct reactive zones. The position of the nitrogen atom in the six-membered ring dictates the precise electronic distribution and, therefore, the regioselectivity of various reactions.[1] 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is the most common isomer in drug discovery and will be used as our primary example.[2]

Section 2.1: Electrophilic Aromatic Substitution (EAS)

The pyrrole moiety of the azaindole scaffold is highly activated towards electrophilic attack.

Mechanism & Regioselectivity: Electrophilic substitution occurs preferentially at the C3 position of the pyrrole ring.[4] This regioselectivity is explained by the stability of the resulting cationic intermediate (the sigma complex). Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene-like ring of the pyridine moiety.[5] In contrast, attack at C2 would break this aromatic sextet, resulting in a less stable intermediate.[5]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal R-Pd(II)-R' L2 OxAdd->Transmetal Transmetalation (R'-B(OR)2) Transmetal->Pd0 Reductive Elimination RedElim Product R-R' Transmetal->RedElim Base Base Base->Transmetal Boronic Ar'-B(OR)2 Boronic->Transmetal Halide Ar-X Halide->OxAdd Scaffold_Choice Start Need a Pyrrolopyridine Core? Q_Aromatic Is Aromatic Ring Functionalization Required? (e.g., Arylation, Formylation) Start->Q_Aromatic Use_Azaindole Choose an Azaindole Scaffold Q_Aromatic->Use_Azaindole Yes Use_Saturated Choose a Saturated Scaffold (e.g., Octahydropyrrolopyridine) Q_Aromatic->Use_Saturated No Path_Aromatic Utilize: - Suzuki, Buchwald, Sonogashira - Vilsmeier-Haack, Friedel-Crafts - SNAr on Halogenated Ring Use_Azaindole->Path_Aromatic Path_Saturated Utilize: - N-Alkylation - N-Acylation - Reductive Amination Use_Saturated->Path_Saturated

Sources

The 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships for Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the field of neuropharmacology and drug development, the quest for novel ligands with high affinity and selectivity for specific nicotinic acetylcholine receptor (nAChR) subtypes is of paramount importance. These receptors are implicated in a wide range of central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. A key strategy in the design of such ligands is the principle of conformational restriction, where flexible molecules are constrained into a more rigid structure to enhance binding to the target receptor. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives, a class of conformationally restricted nicotine analogues, and their performance relative to other nicotinic ligands.

The Rationale for Conformational Restriction: The Case of Nicotine

Nicotine, the primary psychoactive component of tobacco, is a potent agonist at several nAChR subtypes. Its structure consists of a pyridine ring linked to a methylated pyrrolidine ring. The single bond connecting these two rings allows for considerable conformational flexibility. While this flexibility enables nicotine to adopt a bioactive conformation for receptor binding, it also allows it to interact with multiple nAChR subtypes, contributing to its complex pharmacological profile and side effects.

By constraining the structure of nicotine into a rigid bicyclic or polycyclic framework, medicinal chemists aim to lock the molecule into a conformation that is optimal for binding to a specific nAChR subtype, thereby increasing both potency and selectivity. The this compound scaffold represents a prime example of this strategy, where the pyridine and N-methylpyrrolidine rings of nicotine are fused.

The this compound Scaffold: A Potent Nicotinic Ligand

The this compound core is a saturated bicyclic system that mimics the essential pharmacophoric elements of nicotine: a basic nitrogen atom and a hydrogen bond acceptor (the pyridine nitrogen in nicotine). The rigid structure of this scaffold pre-organizes these key features into a defined spatial arrangement, which can lead to high-affinity binding at nAChRs.

While extensive public-domain SAR studies on a broad series of this compound derivatives are limited, valuable insights can be gleaned from the broader class of conformationally restricted nicotine analogues. These studies consistently demonstrate that constraining the nicotinic scaffold can lead to ligands with high affinity, often in the low nanomolar range.[1]

Comparative Analysis of Nicotinic Ligands

To understand the performance of the this compound scaffold, it is instructive to compare its structural features and expected binding properties with those of nicotine and other conformationally restricted analogues.

Compound ClassKey Structural FeatureImpact on nAChR Binding
Nicotine Flexible single bond between ringsBinds to multiple nAChR subtypes; moderate to high affinity.
This compound Fused pyrrolidine and piperidine ringsConformationally restricted; predicted high affinity and potential for subtype selectivity.
Spiro-annulated Nicotine Analogues Spirocyclic fusion of ringsHigh affinity (low nanomolar Ki values); significant enantioselectivity.[1]
Bridged Nicotine Analogues (e.g., SIB-1663) Bridged bicyclic systemsHigh affinity and selectivity for certain nAChR subtypes (e.g., α2β4, α4β4).[2]

This table is a qualitative comparison based on published data for related compound classes.

The key takeaway is that conformational restriction is a validated strategy for achieving high-affinity nicotinic ligands. The this compound scaffold, by virtue of its rigid structure, is anticipated to exhibit favorable binding characteristics. The precise subtype selectivity would depend on the specific stereochemistry and any further substitutions on the scaffold.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Based on SAR studies of other conformationally restricted nicotine analogues, we can infer the following principles that are likely to apply to derivatives of this compound:

  • Stereochemistry is Critical: The absolute configuration of chiral centers within the scaffold will have a profound impact on binding affinity and functional activity. Enantiomers of conformationally restricted analogues often exhibit significant differences in their interaction with nAChRs.[1]

  • The Basic Nitrogen: The nitrogen atom corresponding to the pyrrolidine nitrogen of nicotine is essential for the cation-π interaction with a conserved tryptophan residue in the nAChR binding site. The pKa of this nitrogen is a key parameter influencing its protonation state at physiological pH.

  • The Hydrogen Bond Acceptor: The nitrogen atom within the six-membered ring (analogous to the pyridine nitrogen of nicotine) acts as a hydrogen bond acceptor. Its position and accessibility are crucial for high-affinity binding.

  • Substitutions on the Scaffold: The addition of substituents to the bicyclic core can modulate potency, selectivity, and pharmacokinetic properties. For instance, substitutions on the pyridine-like ring of other nicotinic ligands have been shown to dramatically affect receptor binding affinity.[3]

Experimental Protocols

To guide researchers in the evaluation of novel this compound derivatives, the following experimental protocols are provided.

Synthesis of the this compound Scaffold

A general synthetic approach to conformationally restricted nicotine analogues often involves multi-step sequences starting from readily available chiral precursors. The synthesis of the this compound scaffold can be achieved through various synthetic routes, including those that establish the fused bicyclic system via intramolecular cyclization reactions.

Illustrative Synthetic Workflow:

Caption: A generalized workflow for the synthesis of the target scaffold.

In Vitro Evaluation of nAChR Binding Affinity

A fundamental assay to characterize novel ligands is to determine their binding affinity for different nAChR subtypes. This is typically achieved through radioligand binding assays.

Step-by-Step Protocol for Radioligand Binding Assay:

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing the desired nAChR subtype (e.g., α4β2, α7).

  • Incubation: In a 96-well plate, incubate the cell membranes with a known concentration of a suitable radioligand (e.g., [³H]epibatidine or [³H]cytisine) and varying concentrations of the test compound (e.g., a this compound derivative).

  • Equilibration: Allow the binding to reach equilibrium (e.g., incubate for 2-4 hours at 4°C).

  • Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove non-specifically bound radioligand and quantify the bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundnAChR SubtypeKi (nM)
(-)-Nicotineα4β21.5
Compound Xα4β20.8
Compound Yα4β212.3
(-)-Nicotineα7250
Compound Xα755
Compound Yα7>1000

This is an example data table. Actual values would be determined experimentally.

Functional Characterization of nAChR Activity

To determine whether a ligand is an agonist, antagonist, or allosteric modulator, functional assays are essential. Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes expressing the nAChR of interest is a gold-standard method.

Workflow for Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

Caption: Workflow for functional characterization using TEVC.

Logical Relationships in SAR

The relationship between the structure of a this compound derivative and its biological activity can be visualized as a decision tree, where each structural modification leads to a change in the pharmacological profile.

SAR_Logic Scaffold 1-Methyloctahydro-1H- pyrrolo[2,3-c]pyridine Scaffold Stereochem Stereochemistry Scaffold->Stereochem Substituents Substituents Scaffold->Substituents Affinity Binding Affinity (Ki) Stereochem->Affinity Selectivity Subtype Selectivity Stereochem->Selectivity Substituents->Affinity Substituents->Selectivity Activity Functional Activity (Agonist/Antagonist) Affinity->Activity

Caption: Logical flow of SAR for novel derivatives.

Conclusion

The this compound scaffold represents a promising platform for the design of novel nAChR ligands. By leveraging the principle of conformational restriction, derivatives based on this core structure have the potential to exhibit high affinity and improved subtype selectivity compared to flexible nicotinic agonists. The insights from SAR studies of related conformationally restricted nicotine analogues provide a strong foundation for the rational design of new therapeutic agents targeting nAChRs. The experimental protocols outlined in this guide offer a robust framework for the synthesis and pharmacological evaluation of these exciting new compounds. Further research in this area is warranted to fully elucidate the therapeutic potential of this important class of molecules.

References

  • Barlow, R. B., & McLeod, L. J. (1969). Relations between structure and nicotine-like activity: X-ray crystal structure analysis of (-)-cytisine and (-)-lobeline hydrochloride and a comparison with (-)-nicotine and other nicotine-like compounds. British Journal of Pharmacology, 35(1), 161–174. [Link]

  • Ullrich, T., et al. (2002). Conformationally constrained nicotines: polycyclic, bridged, and spiro-annulated analogues as novel ligands for the nicotinic acetylcholine receptor. Journal of Medicinal Chemistry, 45(18), 4047-4054. [Link]

  • Vernier, J. M., et al. (1998). Conformationally restricted analogues of nicotine and anabasine. Bioorganic & Medicinal Chemistry Letters, 8(16), 2173-2178. [Link]

  • Wang, D. X., et al. (1998). Structure-activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Bioorganic & Medicinal Chemistry, 6(10), 1891-1900.
  • Caprioli, D., et al. (2013). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Molecules, 18(12), 14699-14725. [Link]

  • Nordberg, A., & Sundwall, A. (1983). Effect of piperidine and related alicyclic amines on nicotinic and muscarinic agonist binding sites in the mammalian brain. Acta Pharmacologica et Toxicologica, 52(5), 341-347. [Link]

  • Romanelli, N., et al. (2007). Design, synthesis and binding affinity of new nicotinic ligands. Bioorganic & Medicinal Chemistry, 15(1), 31-43. [Link]

  • Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

  • Kem, W. R. (2000). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Drug Development Research, 49(3), 125-135. [Link]

  • Cashin, A. L., et al. (2012). Binding Interactions with the Complementary Subunit of Nicotinic Receptors. Journal of Biological Chemistry, 287(38), 31843–31852. [Link]

  • Loring, R. H., et al. (1988). Interactions of piperidine derivatives with the nicotinic cholinergic receptor complex from Torpedo electric organ. Neurochemical Research, 13(2), 171-176. [Link]

  • Wang, H., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Acta Pharmacologica Sinica, 37(12), 1626–1636. [Link]

  • Malo, M. S., et al. (2007). Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery. Journal of Medicinal Chemistry, 50(22), 5325-5348. [Link]

  • Davoren, J. E., et al. (2013). Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1. ACS Medicinal Chemistry Letters, 4(11), 1041-1046. [Link]

  • Grady, S. R., et al. (2010). A new class of α6β2*-nAChR-selective compounds with a novel mechanism of action. Neuropharmacology, 58(7), 1115-1122. [Link]

  • Mullen, G., et al. (2000). (−)-Spiro[1-azabicyclo[2.2.2]octane-3,5'-oxazolidin-2'-one], a Conformationally Restricted Analogue of Acetylcholine, Is a Highly Selective Full Agonist at the α7 Nicotinic Acetylcholine Receptor. Journal of Medicinal Chemistry, 43(22), 4045-4050. [Link]

  • Bandiera, T., et al. (2019). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 62(17), 7849-7868. [Link]

  • Toyohara, J., et al. (2008). 2-[11C]Methyl-5-[6-phenylpyridazine-3-yl]octahydropyrrolo[3,4-c]pyrrole. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]

  • F. Hoffmann-La Roche AG. (2008). Pyrrolo [2,3-c] pyridine derivatives. U.S.
  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]

  • Szkatuła, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel, Switzerland), 14(4), 354. [Link]

  • Pfizer Inc. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances, 11(5), 2829-2841. [Link]

  • Takeda Pharmaceutical Company Limited. (2017). Pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors. U.S. Patent No. 9,643,972. [Link]

  • El-Sayed, N. N. E., et al. (2021). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Advances, 11(5), 2829-2841. [Link]

Sources

A Comparative Guide to the Biological Activity of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Derivatives Versus Other Scaffolds Targeting Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the biological activity of 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine derivatives, a scaffold central to the nicotinic acetylcholine receptor (nAChR) partial agonist varenicline, against other prominent chemical scaffolds targeting nAChRs. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nicotinic cholinergic systems and the development of novel therapeutics.

Introduction: The Significance of Nicotinic Acetylcholine Receptors as Therapeutic Targets

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1][2] Their diverse subunit composition gives rise to a variety of receptor subtypes with distinct pharmacological and physiological profiles, making them attractive targets for a wide range of therapeutic areas, including neurodegenerative diseases, pain, and addiction.[3] The α4β2 nAChR subtype, in particular, is a key mediator of nicotine dependence and has been a primary focus for the development of smoking cessation therapies.[4][5]

The this compound scaffold is the core structure of varenicline, a highly successful smoking cessation aid.[1][6] Varenicline's efficacy is attributed to its unique pharmacological profile as a partial agonist at α4β2 nAChRs.[7][8] This guide will dissect the biological activity of this scaffold in comparison to other key nAChR-targeting chemotypes, including the natural alkaloids cytisine and epibatidine, to provide a comprehensive understanding of their structure-activity relationships and therapeutic potential.

Comparative Analysis of Biological Activity at Nicotinic Acetylcholine Receptors

The interaction of small molecules with nAChRs is characterized by their binding affinity (Ki), potency in eliciting a functional response (EC50 for agonists, IC50 for antagonists), and the magnitude of that response (efficacy). The following tables summarize the quantitative data for key compounds representative of different chemical scaffolds.

Table 1: Comparative Binding Affinities (Ki, nM) at Major nAChR Subtypes
Compound (Scaffold)α4β2α7α3β4α1β1γδ (muscle)Reference(s)
Varenicline (this compound)0.1 - 0.4 125 - 322868200[9][10]
Cytisine (Quinolizidine alkaloid)0.17 - 2.04200 - 5890480492[9][10]
Epibatidine (Azabicycloheptane)0.026>2000--[11]
Nicotine (Pyridine-pyrrolidine)1 - 6.11600 - 21105202090[9][10]

Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Potency (EC50, µM) and Efficacy (%) at α4β2 nAChRs
CompoundEC50 (High-Affinity Activation)Efficacy (vs. Acetylcholine)Reference(s)
Varenicline 1.422%[9]
Cytisine 2.06.5%[9]
Nicotine 0.06100%[9]

EC50 represents the concentration required to elicit 50% of the maximal response. Efficacy is the maximal response of the compound relative to the endogenous ligand, acetylcholine.

The data clearly illustrates the high affinity and partial agonist activity of the this compound scaffold (varenicline) at the α4β2 nAChR. Its affinity is comparable to or greater than that of cytisine and significantly higher than nicotine.[9] Crucially, its partial agonism means it elicits a submaximal response compared to the full agonist nicotine, a key feature for its therapeutic effect in smoking cessation.[4] In contrast, epibatidine exhibits exceptionally high affinity but its therapeutic utility is hampered by a narrow therapeutic window and high toxicity.[12]

The this compound Scaffold: A Privileged Structure for α4β2 Partial Agonism

The development of varenicline was a landmark in rational drug design targeting nAChRs. While often compared to cytisine due to some structural similarities, varenicline's scaffold was derived from a series of bicyclic benzazepines.[13] Structure-activity relationship (SAR) studies have revealed that the rigid, tricyclic framework of the this compound core is crucial for its high-affinity binding and partial agonist activity at the α4β2 receptor.[14] The pyrazine ring and the secondary amine are key interaction points within the receptor's binding pocket.[15]

Alternative Scaffolds Targeting nAChRs

Cytisine: The Natural Precursor

Cytisine, a quinolizidine alkaloid, has a long history of use in smoking cessation in Eastern Europe.[16] Its rigid structure shares some pharmacophoric features with nicotine and varenicline, leading to its activity as a partial agonist at α4β2 nAChRs.[11] However, its lower efficacy and different pharmacokinetic profile compared to varenicline have influenced its broader clinical adoption.[9]

Epibatidine: A Potent but Toxic Probe

Isolated from the skin of an Ecuadorian poison frog, epibatidine is an azabicyclo[2.2.1]heptane derivative with exceptionally high affinity for neuronal nAChRs.[12] Its potent analgesic properties highlighted the therapeutic potential of targeting these receptors.[17] However, its lack of subtype selectivity and severe toxicity have limited its clinical development, though it remains a valuable research tool.[12]

Experimental Protocols

A thorough understanding of the biological activity of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for key in vitro assays used to characterize ligands targeting nAChRs.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines the determination of a compound's binding affinity (Ki) for a specific nAChR subtype through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell membranes expressing the nAChR subtype of interest (e.g., from HEK293 cells)

  • Radioligand (e.g., [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Unlabeled competitor ligand (for non-specific binding determination)

  • Test compounds at various concentrations

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Preparation of Reagents: Dilute cell membranes, radioligand, and test compounds to their final concentrations in binding buffer.

  • Assay Setup: In a 96-well filter plate, add in triplicate:

    • Total Binding: Cell membranes + Radioligand

    • Non-specific Binding: Cell membranes + Radioligand + a high concentration of unlabeled competitor

    • Competitive Binding: Cell membranes + Radioligand + varying concentrations of the test compound

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Harvesting: Rapidly filter the contents of the wells through the filter plate and wash with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: The use of a radiolabeled ligand with high affinity and specificity for the target receptor is crucial for a sensitive and accurate assay. The inclusion of a non-specific binding control is essential to differentiate true receptor binding from non-specific interactions with the membrane or filter.

Functional Assessment of nAChR Activity using Calcium Imaging

This protocol describes the use of a fluorescent calcium indicator to measure the influx of calcium ions upon nAChR activation, providing a measure of the compound's functional potency and efficacy.

Materials:

  • Cells expressing the nAChR subtype of interest (e.g., SH-SY5Y cells endogenously expressing α4β2 nAChRs)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium)

  • Test compounds at various concentrations

  • Positive control agonist (e.g., acetylcholine or nicotine)

  • Fluorescence plate reader or microscope with a calcium imaging system

Procedure:

  • Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Incubate the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Add varying concentrations of the test compound to the wells.

  • Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader or microscope. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve. Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum response from the curve.

Causality Behind Experimental Choices: The choice of a cell line with stable and functional expression of the target nAChR is paramount. The use of a ratiometric or single-wavelength calcium indicator allows for the quantification of changes in intracellular calcium, which is a direct consequence of the ion channel opening upon receptor activation.

Signaling Pathways and Workflow Diagrams

The activation of nAChRs initiates a cascade of downstream signaling events. The following diagrams illustrate the key pathways and experimental workflows.

nAChR_Signaling_Pathway cluster_receptor Nicotinic Acetylcholine Receptor (α4β2) cluster_downstream Downstream Signaling Agonist Agonist (e.g., Varenicline, Nicotine) nAChR α4β2 nAChR Agonist->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational Change Na_Ca_Influx Na+ and Ca2+ Influx Ion_Channel->Na_Ca_Influx Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization PI3K_Akt PI3K/Akt Pathway Na_Ca_Influx->PI3K_Akt Ca2+ dependent Dopamine_Release Dopamine Release (in reward pathways) Depolarization->Dopamine_Release Neuroprotection Neuroprotection & Neuronal Survival PI3K_Akt->Neuroprotection Experimental_Workflow cluster_binding Binding Affinity Determination cluster_functional Functional Activity Assessment start_binding Prepare reagents and 96-well filter plate incubate_binding Incubate with radioligand and test compound start_binding->incubate_binding filter_wash Filter and wash to remove unbound ligand incubate_binding->filter_wash quantify_binding Quantify radioactivity filter_wash->quantify_binding analyze_binding Calculate Ki value quantify_binding->analyze_binding start_functional Plate cells and load with calcium dye add_compound Add test compound start_functional->add_compound measure_fluorescence Measure fluorescence change add_compound->measure_fluorescence analyze_functional Calculate EC50/IC50 and efficacy measure_fluorescence->analyze_functional

Sources

A Comparative Guide to the Synthetic Validation of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. The saturated bicyclic amine, 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, represents a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure. This guide provides an in-depth, comparative analysis of two principal synthetic strategies for obtaining this target molecule, offering detailed experimental protocols, quantitative data, and a rationale for procedural choices to aid in strategic synthetic planning.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached via two divergent pathways, each with its own set of advantages and challenges.

  • De Novo Synthesis from Acyclic Precursors: This strategy involves the construction of the bicyclic core from a commercially available starting material, pyridine-3,4-dicarboxylic acid. This route offers precise control over the stereochemistry of the final product.

  • Hydrogenation of an Aromatic Precursor: This approach begins with the synthesis of the aromatic counterpart, 1-Methyl-1H-pyrrolo[2,3-c]pyridine, followed by a complete reduction of both the pyridine and pyrrole rings. This method may offer a shorter route if the aromatic precursor is readily accessible.

This guide will now delve into a detailed examination of each of these synthetic routes, providing comprehensive protocols and a comparative analysis to inform your selection process.

Route 1: De Novo Synthesis from Pyridine-3,4-dicarboxylic Acid

This synthetic pathway is analogous to established methods for related isomers and provides a robust, albeit lengthy, approach to the target molecule. The overall strategy involves the sequential formation of the pyrrolidine ring, followed by the reduction of the pyridine ring and subsequent functional group manipulations.

Workflow for De Novo Synthesis

A Pyridine-3,4-dicarboxylic Acid B Formation of N-Benzyl Imide A->B Benzylamine, Heat C Catalytic Hydrogenation of Pyridine Ring B->C H2, Pd/C D Reduction of Imide Carbonyls C->D LiAlH4 E Debenzylation D->E H2, Pd/C F Eschweiler-Clarke N-Methylation E->F HCHO, HCOOH G This compound F->G

Caption: Workflow for the de novo synthesis of this compound.

Experimental Protocol: De Novo Synthesis

Step 1a: Synthesis of 2-Benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Reaction: Pyridine-3,4-dicarboxylic acid is condensed with benzylamine to form the corresponding N-benzyl imide.

  • Procedure:

    • A mixture of pyridine-3,4-dicarboxylic acid (1.0 eq) and benzylamine (1.1 eq) in a high-boiling point solvent such as xylenes is heated to reflux with a Dean-Stark apparatus to remove water.

    • The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Step 1b: Reduction of the Pyridine Ring

  • Reaction: The pyridine ring of the N-benzyl imide is catalytically hydrogenated to a piperidine ring.

  • Procedure:

    • The N-benzyl imide from the previous step is dissolved in a suitable solvent like toluene or ethanol.

    • Palladium on carbon (10 mol%) is added, and the mixture is subjected to hydrogenation under a hydrogen atmosphere (typically 50-100 psi) until the uptake of hydrogen ceases.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the piperidine-fused derivative.

Step 1c: Reduction of the Imide Carbonyls

  • Reaction: The two carbonyl groups of the succinimide ring are reduced to methylene groups using a strong reducing agent.

  • Procedure:

    • The product from Step 1b is dissolved in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

    • The solution is cooled to 0 °C, and lithium aluminum hydride (LiAlH₄) (2.5 eq) is added portion-wise.

    • The reaction mixture is then heated to reflux and stirred until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the crude N-benzyl octahydropyrrolopyridine.

Step 1d: Debenzylation

  • Reaction: The N-benzyl protecting group is removed by catalytic hydrogenation to yield the free secondary amine.

  • Procedure:

    • The crude product from the previous step is dissolved in methanol or ethanol.

    • Palladium on carbon (10 mol%) is added, and the mixture is hydrogenated under a hydrogen atmosphere.

    • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield octahydro-1H-pyrrolo[2,3-c]pyridine.

Step 1e: N-Methylation via Eschweiler-Clarke Reaction

  • Reaction: The secondary amine is methylated using formaldehyde and formic acid.[1][2][3][4][5]

  • Procedure:

    • To the octahydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq), formic acid (2.5 eq) and a 37% aqueous solution of formaldehyde (2.2 eq) are added.[2]

    • The mixture is heated at 80-100 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).[1][2]

    • The reaction mixture is cooled, made basic with a saturated aqueous solution of sodium bicarbonate, and extracted with dichloromethane.

    • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford this compound.

Route 2: Hydrogenation of an Aromatic Precursor

This strategy involves the initial synthesis of the aromatic 1-Methyl-1H-pyrrolo[2,3-c]pyridine, followed by a complete reduction of the bicyclic system. This route can be more efficient if the aromatic precursor is readily available or can be synthesized in high yield.

Workflow for Hydrogenation Route

A 3-Amino-4-picoline B Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-azaindole) A->B Various Methods C N-Methylation B->C MeI, Base D 1-Methyl-1H-pyrrolo[2,3-c]pyridine C->D E Complete Catalytic Hydrogenation D->E H2, Catalyst (e.g., Rh/C, PtO2) F This compound E->F

Caption: Workflow for the synthesis of this compound via hydrogenation.

Experimental Protocol: Hydrogenation Route

Step 2a: Synthesis of 1H-pyrrolo[2,3-c]pyridine (6-azaindole)

  • Reaction: While several methods exist for the synthesis of the pyrrolo[2,3-c]pyridine core, a common approach involves the cyclization of a substituted pyridine derivative. For instance, the reaction of 3-amino-4-picoline with a suitable two-carbon synthon can yield the desired ring system. Due to the complexity and variety of these methods, a specific protocol is not detailed here, but numerous examples can be found in the literature.[6][7][8]

Step 2b: N-Methylation of 1H-pyrrolo[2,3-c]pyridine

  • Reaction: The pyrrole nitrogen is methylated using a suitable methylating agent.

  • Procedure:

    • To a solution of 1H-pyrrolo[2,3-c]pyridine (1.0 eq) in an aprotic solvent such as DMF or THF, a base like sodium hydride (1.1 eq) is added at 0 °C.

    • The mixture is stirred for a short period to allow for deprotonation.

    • Methyl iodide (1.2 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.

    • The reaction is quenched with water and extracted with an organic solvent. The product is purified by column chromatography.

Step 2c: Complete Catalytic Hydrogenation

  • Reaction: Both the pyridine and pyrrole rings of 1-Methyl-1H-pyrrolo[2,3-c]pyridine are reduced to their saturated counterparts. This often requires more forcing conditions than the reduction of just the pyridine ring.

  • Procedure:

    • The 1-Methyl-1H-pyrrolo[2,3-c]pyridine is dissolved in a solvent such as acetic acid or ethanol.

    • A hydrogenation catalyst, such as Platinum(IV) oxide (Adam's catalyst) or Rhodium on carbon, is added.

    • The mixture is subjected to high-pressure hydrogenation (e.g., 500-1000 psi) at an elevated temperature (e.g., 50-80 °C) for an extended period (24-48 hours).

    • The reaction progress is monitored by GC-MS to ensure complete saturation.

    • The catalyst is removed by filtration, the solvent is evaporated, and the residue is basified and extracted to yield the final product, which can be further purified if necessary.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: De Novo Synthesis Route 2: Hydrogenation of Aromatic Precursor
Overall Yield Potentially lower due to the number of steps.Can be higher if the aromatic precursor is readily synthesized in high yield.
Scalability Each step needs individual optimization for scale-up.The high-pressure hydrogenation step may require specialized equipment for large-scale synthesis.
Stereocontrol Offers opportunities for introducing stereocenters with high control, particularly during the reduction steps.Generally yields the cis-fused ring system, but stereocontrol can be catalyst-dependent.
Reagent Cost & Availability Pyridine-3,4-dicarboxylic acid is a relatively inexpensive starting material.The synthesis of the aromatic precursor may involve more complex and costly reagents.
Safety Considerations Use of LiAlH₄ requires careful handling.High-pressure hydrogenation carries inherent safety risks and requires appropriate infrastructure.
Flexibility for Analogs The synthesis can be adapted to produce various analogs by modifying the initial building blocks or intermediates.Less flexible for introducing substituents on the saturated rings, but well-suited for varying substituents on the initial aromatic core.

Conclusion and Recommendations

The choice between the de novo synthesis and the hydrogenation of an aromatic precursor for the preparation of this compound depends heavily on the specific objectives of the research program.

  • The de novo synthesis is recommended when precise stereochemical control is paramount and when a robust, albeit longer, synthetic sequence is acceptable. This route is well-suited for foundational research where the synthesis of specific stereoisomers is required.

  • The hydrogenation route is advantageous when speed and efficiency are the primary considerations, and if the necessary high-pressure hydrogenation equipment is available. This approach is often preferred in medicinal chemistry campaigns where rapid access to the core scaffold is needed for further derivatization.

Both routes are viable and have been successfully applied to the synthesis of related heterocyclic systems. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to make an informed decision based on their specific synthetic goals, available resources, and desired scale of production.

References

  • Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905, 38 (1), 880–882.
  • Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933, 55 (11), 4571–4587.
  • Wikipedia. Eschweiler–Clarke reaction. [Link]

  • NROChemistry. Eschweiler-Clarke Reaction. [Link]

  • J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules2022 , 27(19), 6529. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021 , 11, 22336-22346. [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Med. Chem. Lett.2019 , 10(9), 1324–1330. [Link]

Sources

A Comparative Analysis of Pyrrolopyridine Isomers in Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyrrolopyridine scaffold holds a privileged position. As a bioisostere of indole, this heterocyclic system is a cornerstone in the design of numerous therapeutic agents, demonstrating a remarkable breadth of biological activities. The six structural isomers of pyrrolopyridine, each with a unique placement of the nitrogen atom in the pyridine ring, offer a fascinating platform for fine-tuning the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth comparative analysis of these isomers, offering field-proven insights and experimental data to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.

The Pyrrolopyridine Scaffold: A Versatile Pharmacophore

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring.[1][2] This fusion results in a scaffold that combines the electron-rich nature of the pyrrole ring with the electron-deficient character of the pyridine ring, creating a unique electronic distribution that is pivotal to its diverse biological activities.[3] The six possible isomers are:

  • Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Pyrrolo[3,2-b]pyridine (4-azaindole)

  • Pyrrolo[2,3-c]pyridine (5-azaindole)

  • Pyrrolo[3,2-c]pyridine (6-azaindole)

  • Pyrrolo[3,4-b]pyridine

  • Pyrrolo[3,4-c]pyridine

The position of the nitrogen atom in the pyridine ring profoundly influences the molecule's dipole moment, hydrogen bonding capacity, pKa, and overall electronic properties.[4] These subtle yet significant differences have profound implications for drug-receptor interactions, metabolic stability, and pharmacokinetic profiles.

Comparative Analysis of Biological Activities

While direct head-to-head comparative studies of all six isomers against a single biological target are scarce in the literature, a comprehensive review of existing data allows for a robust analysis of their differential therapeutic potential.

Kinase Inhibition: A Prominent Application

Pyrrolopyridine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer and inflammatory diseases.[1]

  • Pyrrolo[2,3-b]pyridine: This isomer is a common scaffold in a number of approved and investigational kinase inhibitors. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have shown potent inhibitory activity against Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[5][6] The nitrogen at position 7 can act as a key hydrogen bond acceptor in the hinge region of many kinases.

  • Pyrrolo[3,2-c]pyridine: This isomer has also been successfully exploited in the design of kinase inhibitors. A series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as potent colchicine-binding site inhibitors with significant anticancer activities.[7] Notably, compound 10t from this series exhibited IC50 values ranging from 0.12 to 0.21 μM against various cancer cell lines.[7]

  • Pyrrolo[3,4-c]pyridine: Derivatives of this isomer have been investigated as inhibitors of PI3Kγ, a key enzyme in inflammatory signaling.[8]

Anticancer Activity

The kinase inhibitory potential of pyrrolopyridines often translates into potent anticancer activity.

  • Pyrrolo[3,2-c]pyridine: As mentioned, derivatives of this isomer have demonstrated excellent in vitro antitumor activities against HeLa, SGC-7901, and MCF-7 cancer cell lines.[7]

  • Pyrrolo[3,4-b]pyridine: Functionalized pyrrolo[3,4-b]pyridine derivatives have also been explored for their anticancer potential.[9]

  • Pyrrolo[2,3-d]pyrimidine (an analogous azaindole): While not a direct pyrrolopyridine isomer, this closely related scaffold is found in numerous kinase inhibitors and serves as a useful comparison. For example, the approved drug Pexidartinib , a CSF1R inhibitor, features a pyrrolopyrimidine core.[10]

Other Therapeutic Areas

The versatility of the pyrrolopyridine scaffold extends beyond oncology and inflammation.

  • Pyrrolo[3,4-c]pyridine: Derivatives have been extensively studied for their analgesic and sedative properties.[11] They have also shown potential in treating diseases of the nervous and immune systems, as well as exhibiting antidiabetic, antimycobacterial, and antiviral activities.[8]

Structure-Activity Relationship (SAR) Insights

The position of the pyridine nitrogen is a critical determinant of the structure-activity relationship for pyrrolopyridine-based drugs.

  • Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets, particularly the hinge region of kinases. The accessibility and basicity of this nitrogen are modulated by its position within the ring system.

  • Dipole Moment and Electronic Distribution: The different isomers possess distinct dipole moments and electronic distributions, which influence their ability to engage in favorable electrostatic interactions with the target protein and also affect their physicochemical properties like solubility and membrane permeability.[4] Computational studies have shown that the electronic spectra of azaindoles are sensitive to the nitrogen position, which can be used to predict their reactivity and interaction profiles.[6]

  • Substitution Patterns: The reactivity of the pyrrole and pyridine rings to electrophilic and nucleophilic substitution varies among the isomers. This dictates the feasible points for chemical modification and the exploration of different substituent effects to optimize potency, selectivity, and pharmacokinetic properties.

Data Summary: A Comparative Overview

The following table summarizes key biological activity data for derivatives of different pyrrolopyridine isomers. It is important to note that these values are for specific derivatives and were obtained under varying experimental conditions, so direct comparisons should be made with caution.

Isomer ScaffoldDerivative ExampleTarget/AssayIC50/ActivityReference
Pyrrolo[2,3-b]pyridine Compound 41 GSK-3β0.22 nM[6]
Compound 4h FGFR17 nM[5]
Pyrrolo[3,2-c]pyridine Compound 10t HeLa cells0.12 µM[7]
Compound 10t SGC-7901 cells0.15 µM[7]
Compound 10t MCF-7 cells0.21 µM[7]
Pyrrolo[3,4-c]pyridine Derivative 21a PI3Kγ270 nM[8]
Analgesic derivativesWrithing testActive[11]

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are representative, generalized synthetic protocols for accessing the core pyrrolopyridine isomers and a common biological assay.

General Synthesis of Pyrrolopyridine Isomers

The synthesis of the pyrrolopyridine core can be achieved through various strategies, often starting from appropriately substituted pyridine or pyrrole precursors.

This protocol is a generalized representation of common synthetic routes.

Step 1: Nitration of 2-chloropyridine

  • To a stirred solution of 2-chloropyridine in concentrated sulfuric acid, slowly add fuming nitric acid at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 100 °C for several hours.

  • Pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate 2-chloro-3-nitropyridine.

  • Filter, wash with water, and dry the product.

Step 2: Introduction of the Pyrrole Ring (Bartoli Indole Synthesis)

  • To a solution of 2-chloro-3-nitropyridine in an ethereal solvent (e.g., THF), add vinylmagnesium bromide at low temperature (-78 °C).

  • Allow the reaction to proceed for several hours at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 7-chloro-1H-pyrrolo[2,3-b]pyridine.

Step 3: Dechlorination

  • To a solution of 7-chloro-1H-pyrrolo[2,3-b]pyridine in an alcohol (e.g., ethanol), add a palladium catalyst (e.g., 10% Pd/C) and a base (e.g., sodium acetate).

  • Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through celite and concentrate the filtrate.

  • Purify the residue by column chromatography to afford 1H-pyrrolo[2,3-b]pyridine.

This protocol is based on a multi-step synthesis starting from a substituted pyridine.[7]

Step 1: Oxidation of 2-bromo-5-methylpyridine

  • React 2-bromo-5-methylpyridine with m-chloroperbenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to obtain 2-bromo-5-methylpyridine-1-oxide.

Step 2: Nitration

  • Treat the resulting pyridine-1-oxide with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.

Step 3: Formation of Enamine Intermediate

  • React the nitropyridine oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form the key enamine intermediate.

Step 4: Reductive Cyclization

  • Treat the enamine intermediate with iron powder in acetic acid to effect a reductive cyclization, affording 6-bromo-1H-pyrrolo[3,2-c]pyridine.

Step 5: Debromination

  • The bromo-substituted pyrrolo[3,2-c]pyridine can then be debrominated using standard catalytic hydrogenation conditions (e.g., H2, Pd/C) to yield the parent 1H-pyrrolo[3,2-c]pyridine.

In Vitro Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (and a vehicle control) and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

Visualization of Key Concepts

To further illustrate the concepts discussed, the following diagrams are provided.

Isomeric Structures of Pyrrolopyridine

G cluster_0 Pyrrolo[2,3-b]pyridine cluster_1 Pyrrolo[3,2-b]pyridine cluster_2 Pyrrolo[2,3-c]pyridine cluster_3 Pyrrolo[3,2-c]pyridine cluster_4 Pyrrolo[3,4-b]pyridine cluster_5 Pyrrolo[3,4-c]pyridine 23b 23b 32b 32b 23c 23c 32c 32c 34b 34b 34c 34c

Caption: The six structural isomers of pyrrolopyridine.

Representative Kinase Inhibition Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., FGFR) Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Pyrrolopyridine Pyrrolopyridine Inhibitor Pyrrolopyridine->Kinase_Cascade Inhibition

Caption: Inhibition of a kinase signaling pathway by a pyrrolopyridine derivative.

General Experimental Workflow for Drug Discovery

G A Design & Synthesis of Pyrrolopyridine Library B In Vitro Screening (e.g., Kinase Assays, Cell Viability) A->B C Hit Identification & SAR Analysis B->C D Lead Optimization (Potency, Selectivity, ADME) C->D D->A Iterative Design E In Vivo Efficacy Studies D->E

Sources

in vitro and in vivo evaluation of novel 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison and detailed experimental guide for the evaluation of novel 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine compounds.

Introduction: The Pyrrolopyridine Scaffold and the Frontier of a Novel Saturated Core

The pyrrolopyridine bicyclic ring system is a privileged scaffold in medicinal chemistry, with its various isomers forming the core of numerous pharmacologically active agents.[1] These compounds have demonstrated a broad spectrum of activities, including anticancer, analgesic, antiviral, and immunomodulatory properties.[1][2][3][4] Much of the existing research focuses on aromatic pyrrolopyridine systems, such as 1H-pyrrolo[2,3-b]pyridine (a core of fibroblast growth factor receptor inhibitors) and 1H-pyrrolo[3,2-c]pyridine (a scaffold for colchicine-binding site inhibitors).[2][3]

This guide ventures into new territory, focusing on the This compound core. The "octahydro-" prefix signifies a fully saturated ring system, which introduces a three-dimensional stereochemical complexity absent in its aromatic counterparts. This structural variation is not trivial; it fundamentally alters the shape, flexibility, and physicochemical properties of the molecule, potentially unlocking novel biological activities and improved drug-like properties.

As this is a novel scaffold, direct comparative data is scarce. Therefore, this guide establishes a comprehensive framework for the in vitro and in vivo evaluation of this new class of compounds. We will provide detailed, self-validating experimental protocols and data interpretation strategies, drawing from the established methodologies used for other pyrrolopyridine isomers. This will enable researchers to systematically characterize their novel compounds and benchmark them against relevant alternatives.

Part 1: Comprehensive In Vitro Evaluation Workflow

The initial phase of characterization involves a battery of in vitro assays to determine the biological activity, mechanism of action, and preliminary safety profile of the novel compounds.

Diagram: In Vitro Evaluation Workflow

cluster_0 Primary Screening cluster_1 Mechanism of Action (MoA) Studies cluster_2 In Vitro ADME/Tox A Novel 1-Methyloctahydro- 1H-pyrrolo[2,3-c]pyridine Compounds B Target-Based Screening (e.g., Kinase Assays) A->B Initial Evaluation C Phenotypic Screening (e.g., Antiproliferative Assays) A->C Initial Evaluation F Target Engagement/ Downstream Signaling B->F Validate Target D Cell Cycle Analysis C->D Elucidate Phenotype E Apoptosis Assays C->E Elucidate Phenotype G Cytotoxicity in Normal Cells D->G Assess Therapeutic Window E->G Assess Therapeutic Window F->G Assess Therapeutic Window H Metabolic Stability (Microsomes) G->H Profile Drug-Likeness

Caption: A generalized workflow for the in vitro evaluation of novel compounds.

Primary Biological Screening: Antiproliferative and Target-Based Assays

The first step is to identify if the novel compounds possess biological activity. A dual-pronged approach, combining phenotypic and target-based screening, is most efficient.

A. Antiproliferative Activity Against Cancer Cell Lines

This assay provides a broad measure of a compound's potential as an anticancer agent.

  • Protocol: MTT Assay for Cell Viability

    • Cell Plating: Seed human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, SGC-7901 for gastric cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

    • Compound Treatment: Treat the cells with a serial dilution of the test compounds (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

B. Target-Based Enzyme Inhibition Assays

If the compounds were designed to inhibit a specific enzyme (e.g., a kinase), a direct inhibition assay is crucial.

  • Protocol: Generic Kinase Inhibition Assay (e.g., for FGFR, GSK-3β)

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide), and ATP.

    • Compound Addition: Add the test compounds at various concentrations.

    • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the phosphorylation of the substrate.

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) or immunoassays (e.g., ELISA).

    • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have identified potent GSK-3β inhibitors with IC₅₀ values in the nanomolar range.[5]

Table 1: Comparative In Vitro Activity Profile

Compound IDTarget Kinase IC₅₀ (nM)HeLa IC₅₀ (µM)MCF-7 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)Selectivity Index (Normal/HeLa)
Novel-Cpd-A 250.150.21> 10> 66
Novel-Cpd-B 1501.782.50> 10> 5.6
Alternative-1 19005.27.8> 20> 3.8
Ref-Cpd (e.g., 10t) N/A0.120.21N/AN/A

Data for "Alternative-1" is hypothetical. Data for "Ref-Cpd (10t)" is from a study on 1H-pyrrolo[3,2-c]pyridine derivatives.[2] The selectivity index provides an early indication of the therapeutic window.

Mechanism of Action (MoA) Elucidation

Once activity is confirmed, the next step is to understand how the compounds work at a cellular level.

  • Protocol: Cell Cycle Analysis by Flow Cytometry

    • Cell Treatment: Treat a cancer cell line (e.g., HeLa) with the test compound at concentrations equivalent to its 1x, 2x, and 3x IC₅₀ values for 24 hours.[6]

    • Cell Harvesting & Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight.

    • Staining: Wash the fixed cells and stain with a solution containing propidium iodide (PI) and RNase A.

    • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

    • Data Interpretation: Quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A significant increase in the G2/M population, as seen with some 1H-pyrrolo[3,2-c]pyridine derivatives, suggests interference with mitosis.[2][6]

  • Protocol: Target Engagement in Cells To confirm that the compound inhibits its intended target within the cell, a Western blot analysis can be performed. For example, for a GSK-3β inhibitor, one would look at the phosphorylation status of downstream targets.

    • Cell Lysis: Treat cells with the compound for a set period, then lyse the cells to extract proteins.

    • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of a GSK-3β substrate (e.g., p-tau-Ser396) and total protein levels.[5]

    • Analysis: A dose-dependent decrease in the phosphorylated substrate indicates successful target engagement and inhibition.[5]

Part 2: Essential In Vivo Evaluation

Promising candidates from in vitro testing must be evaluated in a living organism to assess their pharmacokinetics, efficacy, and safety.

Diagram: In Vivo Evaluation Funnel

A Lead Compound from In Vitro Studies B Pharmacokinetic (PK) Studies (e.g., in Mice) A->B Assess Bioavailability & Clearance C Efficacy Studies in Disease Models (e.g., Xenografts) B->C Inform Dosing Regimen D In Vivo Toxicity Assessment (e.g., MTD) C->D Evaluate Therapeutic Efficacy & Safety E Candidate for Further Preclinical Development D->E Final Assessment

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Octahydropyrrolo[2,3-c]pyridine Scaffold

The 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine core is a saturated heterocyclic scaffold that has garnered significant interest within the pharmaceutical and drug development sectors. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive building block for the design of novel therapeutic agents. The strategic placement of nitrogen atoms within this bicyclic system offers multiple points for functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides an in-depth analysis of the synthetic pathways leading to this valuable scaffold, with a focus on benchmarking their efficiency through a critical evaluation of experimental data.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. This guide will focus on two primary, logically distinct pathways:

  • Pathway 1: Stepwise Reduction of a Pre-formed Aromatic Precursor. This linear approach leverages the commercially available or readily synthesized 1-methyl-1H-pyrrolo[2,3-c]pyridine as a starting material. The synthesis proceeds through a sequential reduction of the pyridine and then the pyrrole ring.

  • Pathway 2: Convergent Intramolecular Cycloaddition. This more convergent strategy involves the construction of the bicyclic core through an intramolecular cycloaddition reaction of a suitably designed acyclic precursor. This approach offers the potential for greater stereocontrol.

Pathway 1: Stepwise Reduction of 1-methyl-1H-pyrrolo[2,3-c]pyridine

This pathway is predicated on the initial synthesis of the aromatic precursor, 1-methyl-1H-pyrrolo[2,3-c]pyridine, followed by a two-stage reduction process. The causality behind this strategy lies in the differential reactivity of the pyridine and pyrrole rings, allowing for a controlled, stepwise saturation.

Workflow for Pathway 1

A 1-methyl-1H-pyrrolo[2,3-c]pyridine B 6-Benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide A->B Benzyl Bromide, Acetonitrile, reflux C 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine B->C 1. Sodium Borohydride, Methanol 2. H2, Pd/C, Debenzylation D This compound C->D Catalytic Hydrogenation (e.g., Rh/C or Ru/C), H2 pressure, heat

Caption: Synthetic workflow for the stepwise reduction pathway.

Detailed Experimental Protocols for Pathway 1

Step 1a: Synthesis of 6-Benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide

  • Rationale: The quaternization of the pyridine nitrogen with a benzyl group serves a dual purpose: it activates the pyridine ring for reduction and introduces a protecting group that can be readily removed in a subsequent step.

  • Procedure: To a solution of 1-methyl-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in acetonitrile, add benzyl bromide (1.1 eq). The reaction mixture is heated to reflux for 4-6 hours. Upon cooling, the pyridinium salt precipitates and can be collected by filtration, washed with cold acetonitrile, and dried under vacuum.

Step 1b: Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine [1][2]

  • Rationale: The reduction of the activated pyridinium salt to the tetrahydropyridine is efficiently achieved using a mild reducing agent like sodium borohydride.[2] The subsequent debenzylation is a standard catalytic hydrogenation procedure.

  • Procedure: The 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide (1.0 eq) is dissolved in methanol and cooled to 0°C. Sodium borohydride (1.5 eq) is added portion-wise, and the reaction is stirred for 2-3 hours at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated. The crude N-benzyl intermediate is then dissolved in ethanol, and 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to hydrogenation (50 psi) for 12-16 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the desired tetrahydropyridine.

Step 1c: Synthesis of this compound

  • Rationale: The final step involves the hydrogenation of the less reactive pyrrole ring. This typically requires more forcing conditions, including a more active catalyst and higher hydrogen pressure and temperature, to overcome the aromaticity of the pyrrole ring. Rhodium and Ruthenium catalysts are often effective for the hydrogenation of pyrroles.

  • Procedure: 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in methanol or acetic acid. A rhodium on carbon (5% Rh/C) or ruthenium on carbon (5% Ru/C) catalyst is added. The mixture is hydrogenated in a high-pressure reactor at 100-500 psi of H₂ and a temperature of 50-100°C for 24-48 hours. The reaction progress is monitored by GC-MS. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Pathway 2: Convergent Intramolecular Azomethine Ylide Cycloaddition

This pathway represents a more convergent approach to the octahydropyrrolo[2,3-c]pyridine core. The key step is an intramolecular [3+2] cycloaddition of an azomethine ylide, which can be generated in situ from an appropriate aldehyde and amino ester. This strategy offers the potential for high diastereoselectivity in the formation of the bicyclic system.[3]

Workflow for Pathway 2

A N-benzyl-N-(prop-2-en-1-yl)glycine ethyl ester B Azomethine Ylide Intermediate A->B Aldehyde + Amine condensation C Ethyl 1-benzyl-octahydropyrrolo[2,3-c]pyridine-3a-carboxylate B->C Intramolecular [3+2] Cycloaddition D 1-Benzyl-octahydropyrrolo[2,3-c]pyridine C->D 1. Saponification (LiOH) 2. Decarboxylation (Heat) E This compound D->E Reductive Amination (Formaldehyde, H2, Pd/C)

Caption: Synthetic workflow for the convergent cycloaddition pathway.

Detailed Experimental Protocols for Pathway 2

Step 2a: Synthesis of the Acyclic Precursor

  • Rationale: The synthesis of the acyclic precursor containing both the dipole and dipolarophile moieties is the initial and crucial phase of this pathway. The choice of protecting groups and the olefin tether is critical for the success of the subsequent cycloaddition.

  • Procedure: N-benzylation of ethyl glycinate followed by allylation of the resulting secondary amine with allyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) yields the desired acyclic precursor.

Step 2b: Intramolecular [3+2] Cycloaddition [3]

  • Rationale: The in situ generation of the azomethine ylide from the amino ester and an aldehyde, followed by a spontaneous intramolecular cycloaddition, efficiently constructs the bicyclic core. The stereochemical outcome of this step is often influenced by the reaction conditions and the nature of the substituents.

  • Procedure: The acyclic precursor (1.0 eq) is dissolved in a high-boiling solvent such as toluene or xylene. Paraformaldehyde (1.2 eq) is added, and the mixture is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure, and the crude cycloadduct is purified by column chromatography.

Step 2c: Decarboxylation

  • Rationale: Removal of the ester group is necessary to obtain the parent octahydropyrrolo[2,3-c]pyridine scaffold. This is typically achieved through saponification followed by decarboxylation.

  • Procedure: The purified cycloadduct is hydrolyzed using lithium hydroxide in a mixture of THF and water. After acidification, the resulting carboxylic acid is extracted into an organic solvent. The solvent is removed, and the crude acid is heated in a high-boiling solvent like diphenyl ether to effect decarboxylation.

Step 2d: N-Methylation

  • Rationale: The final step involves the introduction of the methyl group onto the pyrrolidine nitrogen. A reductive amination using formaldehyde is a clean and efficient method for this transformation.

  • Procedure: The N-benzyl-octahydropyrrolo[2,3-c]pyridine (1.0 eq) is dissolved in methanol. Formaldehyde (37% aqueous solution, 1.5 eq) and a catalytic amount of acetic acid are added, followed by 10% Pd/C. The mixture is hydrogenated at 50 psi for 12-16 hours. This single step achieves both methylation and debenzylation. The catalyst is filtered, the solvent is removed, and the final product is purified by distillation or chromatography.

Benchmarking Synthetic Efficiency

A direct comparison of the two pathways reveals distinct advantages and disadvantages in terms of overall efficiency, step economy, and scalability.

MetricPathway 1: Stepwise ReductionPathway 2: Convergent Cycloaddition
Overall Yield Moderate to GoodPotentially Higher
Step Economy Linear, more stepsConvergent, fewer steps
Scalability Generally good, relies on well-established reactionsCan be challenging due to the intramolecular cycloaddition and purification
Stereocontrol Diastereomers may form during hydrogenationHigh potential for diastereoselectivity in the cycloaddition step
Starting Materials Readily available aromatic precursorRequires multi-step synthesis of the acyclic precursor
Reagent & Catalyst Cost Utilizes standard, relatively inexpensive reagents and catalystsMay require more specialized reagents for the cycloaddition step

Analysis:

Pathway 1 is a robust and reliable method that utilizes well-understood and scalable reactions. The primary challenge lies in the final hydrogenation of the pyrrole ring, which may require optimization of catalysts and conditions to achieve high yields and selectivity.

Pathway 2 offers a more elegant and potentially more efficient route in terms of step economy. The key intramolecular cycloaddition can establish the core bicyclic structure with high diastereoselectivity in a single step. However, the synthesis of the acyclic precursor can be more involved, and the scalability of the cycloaddition may require careful optimization.

Conclusion and Future Outlook

Both the stepwise reduction and the convergent cycloaddition pathways offer viable routes to the synthetically important this compound scaffold. The choice of the optimal pathway will depend on the specific requirements of the research or development program, including the desired scale, stereochemical purity, and available resources.

For large-scale production where robustness and cost-effectiveness are paramount, the stepwise reduction pathway (Pathway 1) may be preferred due to its reliance on well-established and scalable transformations. For medicinal chemistry applications where rapid access to diverse analogs with high stereochemical control is crucial, the convergent cycloaddition approach (Pathway 2) presents a powerful alternative.

Future research in this area should focus on the development of more efficient and selective catalysts for the complete hydrogenation of the pyrrolo[2,3-c]pyridine system, as well as the exploration of asymmetric variants of the intramolecular cycloaddition to access enantiomerically pure forms of the target molecule.

References

  • Nechayev, M. A.; Gorobets, N. Y.; Kovalenko, S. M.; Tolmachev, A. A. An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its N6-substituted analogues. Enamine.
  • An Efficient Synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and Its N 6 -Substituted Analogues. ResearchGate. [Link]

  • A facile preparation of an octahydropyrrolo [2,3-c]pyridine enantiomer. Semantic Scholar. [Link]

Sources

A Comparative Guide to Assessing the Drug-like Properties of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the drug-like properties of novel chemical entities, using the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold as a representative case. The pyrrolopyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of compounds with a wide spectrum of biological activities, including kinase inhibition and anticancer properties.[1][2][3] However, potent biological activity alone is insufficient for a successful therapeutic agent. A compound must also possess favorable pharmacokinetic properties—what is commonly referred to as its "drug-likeness"—to ensure it can reach its target in the body and exert a therapeutic effect without undue toxicity.[4][5]

This document is structured to guide researchers through a logical, multi-tiered assessment process, from early in silico predictions to foundational in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assays. We will compare three hypothetical derivatives of the core scaffold—let's call them Derivative A , Derivative B , and Derivative C —to illustrate how experimental data informs lead candidate selection.

Pillar 1: Foundational Assessment - In Silico and Physicochemical Profiling

Before committing to resource-intensive in vitro screening, a computational and basic physicochemical evaluation is essential. This initial step serves as a coarse filter, eliminating compounds with a low probability of success and prioritizing those with a more promising profile.

Computational Druglikeness: Lipinski's Rule of Five

Causality: Developed by Christopher A. Lipinski, the "Rule of Five" (Ro5) is a set of heuristics derived from the analysis of successful orally administered drugs.[6] It provides a powerful predictive tool for oral bioavailability by assessing key molecular properties related to absorption and permeability.[7][8] A compound that violates two or more of these rules is predicted to have potential issues with oral absorption.[9] This initial computational check is a cost-effective method to flag potential liabilities before synthesis or further testing.

The Criteria for Lipinski's Rule of Five are:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Calculated Octanol-Water Partition Coefficient (cLogP) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

G cluster_lipinski Lipinski's Rule of Five (Ro5) cluster_rules Evaluation Criteria Compound Test Compound (e.g., Pyrrolo[2,3-c]pyridine Derivative) MW MW ≤ 500 Da Compound->MW LogP cLogP ≤ 5 Compound->LogP HBD H-Bond Donors ≤ 5 Compound->HBD HBA H-Bond Acceptors ≤ 10 Compound->HBA Outcome Predicted Oral Bioavailability MW->Outcome LogP->Outcome HBD->Outcome HBA->Outcome Pass Likely Good (≤1 Violation) Outcome->Pass Fail Potential Issues (≥2 Violations) Outcome->Fail

Caption: Logical flow for assessing a compound against Lipinski's Rule of Five.

Experimental Physicochemical Properties: Solubility and Lipophilicity

Causality: While computational tools are useful, experimental data is the gold standard. Aqueous solubility is critical for drug absorption and formulation, while lipophilicity (measured as LogP or LogD at physiological pH) governs a molecule's ability to cross biological membranes.[4][10] A compound must have a delicate balance; poor solubility can lead to low bioavailability, while excessive lipophilicity can result in poor absorption, high metabolic clearance, and potential toxicity.[7]

Protocol: Kinetic Aqueous Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of each derivative in 100% Dimethyl Sulfoxide (DMSO).

  • Dilution: Add 2 µL of the 10 mM stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 100 µM solution with 1% DMSO.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for precipitation of the insoluble compound.

  • Separation: Centrifuge the plate to pellet the precipitate.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) against a standard curve.

Pillar 2: In Vitro Pharmacokinetics (ADME) Profiling

This stage involves a suite of standardized in vitro assays designed to predict how a compound will behave in a biological system.

Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The PAMPA is a high-throughput, non-cell-based assay that models passive diffusion across a lipid membrane, which is the primary absorption mechanism for most orally administered drugs.[11][12] It provides a clean measure of a compound's intrinsic permeability, free from the complexities of active transporters or efflux pumps that can be present in cell-based models like Caco-2.[13][14] This makes it an ideal primary screen to rank-order compounds based on their fundamental ability to cross a gut-like barrier.

G cluster_pampa PAMPA Workflow Start 1. Prepare Donor Plate (Compound in buffer, pH 6.5) Assemble 4. Assemble Sandwich (Donor + Filter + Acceptor) Start->Assemble Coat 2. Coat Filter Plate (Artificial membrane lipid in dodecane) Coat->Assemble Acceptor 3. Prepare Acceptor Plate (Buffer, pH 7.4) Acceptor->Assemble Incubate 5. Incubate (e.g., 5 hours at RT) Assemble->Incubate Disassemble 6. Disassemble & Sample Incubate->Disassemble Quantify 7. Quantify Concentrations (LC-MS/MS in both chambers) Disassemble->Quantify Calculate 8. Calculate Permeability (P_e in cm/s) Quantify->Calculate

Caption: Step-by-step workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol: PAMPA

  • Membrane Coating: Add 5 µL of a 1% lecithin in dodecane solution to each well of a 96-well filter plate (the donor plate) and allow it to impregnate the filter.

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of a 96-well acceptor plate.

  • Donor Plate: Add 150 µL of the test compound (e.g., 50 µM in PBS, pH 6.5) to the coated filter plate.

  • Assembly: Carefully place the donor plate onto the acceptor plate, creating the "sandwich."

  • Incubation: Incubate the assembly at room temperature for 5-18 hours.

  • Analysis: After incubation, determine the compound concentration in both the donor and acceptor wells via LC-MS/MS. Permeability is calculated based on the amount of compound that has crossed the membrane.

Metabolism: Liver Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism. An in vitro metabolic stability assay using liver microsomes—vesicles of the endoplasmic reticulum containing key drug-metabolizing enzymes like Cytochrome P450s (CYPs)—provides a robust estimate of a compound's metabolic clearance.[15][16] Compounds that are metabolized too quickly will have a short half-life and poor bioavailability, while very stable compounds might accumulate and cause toxicity.[17] This assay is crucial for predicting in vivo clearance and guiding structural modifications to improve metabolic stability.[18]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Preparation: Pre-warm a suspension of HLM (e.g., 0.5 mg/mL) and a solution of NADPH (a required cofactor) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to the HLM suspension. Split the mixture into two sets: one with NADPH added (test) and one without (negative control).

  • Time-Course Sampling: Incubate at 37°C. At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Calculation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16]

Pillar 3: Early Safety Assessment - In Vitro Cytotoxicity

Causality: Assessing potential toxicity early in the discovery process is paramount to avoid late-stage failures. In vitro cytotoxicity assays are used to measure the degree to which a compound can damage or kill cells.[19][20] The Lactate Dehydrogenase (LDH) release assay is a common method that quantifies cell death by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon cell membrane damage (necrosis).[21][22] It serves as a reliable indicator of overt cytotoxicity.

Protocol: LDH Cytotoxicity Assay

  • Cell Seeding: Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test derivatives (e.g., from 0.1 to 100 µM) for 24-48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for maximum LDH release (lysis buffer).

  • Sample Collection: After incubation, transfer a portion of the cell culture supernatant to a new plate.

  • LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to the supernatant and incubate in the dark at room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control. The concentration that causes 50% cell death is reported as the CC50 value.

Comparative Analysis of Hypothetical Derivatives

To synthesize the data from these protocols, we present a comparative table for our three hypothetical this compound derivatives.

PropertyMethodDerivative ADerivative BDerivative CDesired Profile
Computational
MW (Da)In Silico410485520< 500
cLogPIn Silico2.84.23.5< 5
HBDIn Silico213≤ 5
HBAIn Silico568≤ 10
Ro5 ViolationsIn Silico001 (MW)0 or 1
Physicochemical
Aqueous Solubility (µM)Kinetic Assay751590> 50
ADME
Permeability (Pₑ, 10⁻⁶ cm/s)PAMPA12.52.18.5High (>5)
Metabolic Stability (t½, min)HLM Assay> 604512Moderate to High (>30)
Safety
Cytotoxicity (CC₅₀, µM)LDH Assay> 10085> 100High (>50 µM)

Interpretation of Results:

  • Derivative A: This compound presents the most promising profile. It has excellent solubility, high permeability, and is metabolically stable with no observed cytotoxicity. It fully complies with the Rule of Five and would be a high-priority candidate for further investigation.

  • Derivative B: This derivative shows some potential liabilities. While its metabolic stability is acceptable, its low aqueous solubility and poor permeability are significant concerns for oral absorption. The higher cLogP is consistent with these observations.

  • Derivative C: This compound is rapidly metabolized (short half-life), which would likely translate to high clearance and poor exposure in vivo. Although its solubility and permeability are good, its metabolic liability makes it a less attractive candidate without further chemical modification to block the site of metabolism. Its minor Ro5 violation is a secondary concern compared to its metabolic instability.

Based on this multi-parameter assessment, Derivative A is the clear lead candidate to advance into more complex studies, such as Caco-2 permeability to investigate active transport, metabolite identification, and eventually, in vivo pharmacokinetic studies.

References

  • Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. [Link]

  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed. [Link]

  • Discovery of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - ResearchGate. [Link]

  • Lipinski's rule of five - Wikipedia. [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI. [Link]

  • Metabolic Stability Assay Services - BioIVT. [Link]

  • Prediction of cytotoxic activity of a series of 1H-pyrrolo[2,3-b]pyridine derivatives as possible inhibitors of c-Met using molecular fingerprints - PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. [Link]

  • ADME Properties in Drug Discovery - BioSolveIT. [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development - Sai Life Sciences. [Link]

  • Parallel artificial membrane permeability assay - Wikipedia. [Link]

  • Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed. [Link]

  • The Rule of 5 - Two decades later - Sygnature Discovery. [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • enriching molecular foundation models via pharmacokinetics-guided multi-task learning for drug-likeness prediction | Bioinformatics | Oxford Academic. [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - MDPI. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. [Link]

  • BDDCS, the Rule of 5 and Drugability - PMC - PubMed Central. [Link]

  • pampa-permeability-assay.pdf - Technology Networks. [Link]

  • Parallel Artificial Membrane Permeability Assay | PAMPA Skin Kit - BioAssay Systems. [Link]

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. [Link]

  • In Silico ADME Methods Used in the Evaluation of Natural Products - MDPI. [Link]

  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery - SciELO. [Link]

  • The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC - NIH. [Link]

  • Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - NIH. [Link]

Sources

A Head-to-Head Comparison of Catalysts for the Functionalization of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The saturated bicyclic amine 1-methyloctahydro-1H-pyrrolo[2,3-c]pyridine is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that is increasingly sought after in modern drug discovery. The ability to selectively functionalize its C-H bonds opens up avenues for rapid diversification and the generation of novel analogues with tailored pharmacological properties. While direct C-H functionalization of this specific molecule is not yet extensively documented in peer-reviewed literature, a comprehensive analysis of catalytic systems for its constituent pyrrolidine and piperidine rings provides a strong predictive framework for researchers. This guide presents a head-to-head comparison of leading catalytic strategies, offering insights into their mechanisms, performance, and practical application.

The Challenge of Regioselectivity in Saturated Heterocycles

Direct C-H functionalization of saturated nitrogen heterocycles like this compound presents a significant challenge in controlling regioselectivity. The molecule contains multiple, electronically similar C-H bonds, making it difficult to target a specific position for modification. The development of advanced catalytic systems, often employing directing groups, has been instrumental in overcoming this hurdle.

Palladium-Catalyzed C-H Functionalization: The Power of Directing Groups

Palladium catalysis is a cornerstone of C-H functionalization, offering a versatile toolkit for forging new carbon-carbon and carbon-heteroatom bonds. For saturated heterocycles, the use of a directing group is often essential to achieve high regioselectivity.

One of the most effective strategies involves the use of an aminoquinoline (AQ) directing group attached to the heterocyclic core. This bidentate ligand coordinates to the palladium center, bringing it into close proximity to a specific C-H bond and facilitating its activation. Studies on piperidine and pyrrolidine derivatives have demonstrated that this approach can be used to achieve highly regioselective and stereoselective arylation at positions that would otherwise be unreactive.[1][2][3]

A key advantage of palladium catalysis is its well-understood mechanism, which typically involves a concerted metalation-deprotonation pathway. However, the need to install and subsequently remove a directing group adds steps to the synthetic sequence. Recent advancements have focused on developing more easily removable directing groups to improve the overall efficiency of this methodology.[3]

Nickel-Catalyzed Functionalization: A Cost-Effective Alternative

Nickel catalysis has emerged as a powerful and more economical alternative to palladium for a range of cross-coupling reactions, including C-H functionalization.[4][5][6] While the field of nickel-catalyzed C-H functionalization of saturated heterocycles is still developing, initial studies on pyrrolidine derivatives have shown promise.[7][8]

Nickel catalysts can operate through different mechanistic pathways, including those involving radical intermediates. This can lead to unique reactivity and selectivity compared to palladium. For researchers looking to explore alternative reactivity patterns or reduce catalyst costs, nickel-based systems represent a compelling area of investigation.

Photoredox Catalysis: A Mild and Versatile Approach

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions.[9][10][11][12] This approach is particularly well-suited for the functionalization of saturated nitrogen heterocycles.

In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes a potent oxidant or reductant. This excited-state catalyst can then engage the substrate to generate a radical, which can undergo a variety of transformations, including addition to Michael acceptors or cross-coupling with other partners. A key advantage of photoredox catalysis is its ability to tolerate a wide range of functional groups, making it suitable for late-stage functionalization of complex molecules.[13]

Rhodium-Catalyzed C-H Functionalization: A Niche but Powerful Tool

Rhodium catalysts have also been employed for the C-H functionalization of piperidines, primarily through the use of donor/acceptor carbenes.[14] This method allows for the introduction of functionalized alkyl groups at the C2 position of the piperidine ring. The site selectivity is controlled by the choice of both the rhodium catalyst and the nitrogen protecting group. While more specialized than palladium or photoredox catalysis, rhodium-catalyzed C-H insertion can be a highly effective method for accessing specific structural motifs.

Data Summary: A Comparative Overview of Catalytic Systems

Catalyst SystemTypical SubstrateDirecting GroupSelectivityRepresentative Yields
Palladium Pyrrolidines, PiperidinesOften required (e.g., Aminoquinoline)High regioselectivity at C4[1][2][3]60-90%
Nickel PyrrolidinesLigand-controlledC2 vs. C3 selectivity possible[8]50-80%
Photoredox Saturated AzaheterocyclesNot always requiredα-functionalization[9][10]40-85%
Rhodium PiperidinesN-protecting group directsC2 or C4 selectivity[14]50-80%

Experimental Protocols

Representative Palladium-Catalyzed C-H Arylation of a Piperidine Derivative[1][2]
  • To an oven-dried vial, add the N-Boc-piperidine-3-carboxamide directing group precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), K₂CO₃ (2.0 equiv), and the desired aryl iodide (1.5 equiv).

  • Evacuate and backfill the vial with argon three times.

  • Add anhydrous toluene (0.1 M).

  • Seal the vial and heat the reaction mixture at 110 °C for 16-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography on silica gel to afford the desired C4-arylated product.

Representative Photoredox-Catalyzed α-C-H Alkylation of an N-aryl Piperidine[9][10]
  • In a nitrogen-filled glovebox, add the N-aryl piperidine (1.0 equiv), the desired Michael acceptor (1.5 equiv), and the photocatalyst (e.g., an iridium or organic dye catalyst, 1-2 mol%) to a vial.

  • Add anhydrous, degassed solvent (e.g., acetonitrile or DMF, 0.1 M).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in front of a blue LED light source and stir at room temperature for 12-24 hours.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the α-alkylated piperidine.

Mechanistic Insights and Visualizations

Palladium_Catalytic_Cycle cluster_0 Pd(II) Catalysis Substrate Substrate Palladacycle Palladacycle Substrate->Palladacycle C-H Activation Pd(IV) Intermediate Pd(IV) Intermediate Palladacycle->Pd(IV) Intermediate Oxidative Addition (Ar-I) Product Product Pd(IV) Intermediate->Product Reductive Elimination

Caption: Palladium-catalyzed C-H arylation cycle.

Photoredox_Catalytic_Cycle cluster_1 Photoredox Catalysis PC PC PC->PC hν (Visible Light) PC radical anion PC radical anion PC->PC radical anion SET (Substrate) PC radical anion->PC SET (Intermediate) Substrate Substrate Substrate radical cation Substrate radical cation Substrate->Substrate radical cation Product Product Substrate radical cation->Product Reaction PC* PC*

Caption: Generalized photoredox catalytic cycle.

Conclusion and Future Outlook

The functionalization of the this compound scaffold is a promising avenue for the discovery of new bioactive molecules. While direct methods are still to be reported, the wealth of knowledge on the C-H functionalization of piperidines and pyrrolidines provides a clear roadmap for researchers.

  • For predictable regioselectivity , palladium catalysis with a directing group is the most established and reliable method. The key consideration will be the site of attachment of the directing group to control which C-H bond is targeted.

  • For milder conditions and broader functional group tolerance , photoredox catalysis is an excellent choice, likely favoring functionalization at the positions alpha to the nitrogen atoms.

  • For cost-effective exploration and potentially novel reactivity , nickel catalysis warrants investigation.

Future work in this area will likely focus on the development of directing groups that can be installed on the bicyclic scaffold to achieve predictable and selective functionalization at any desired position. Furthermore, the application of enantioselective catalytic systems will be crucial for the synthesis of single-enantiomer drug candidates. The continued development of novel catalytic methods will undoubtedly accelerate the exploration of the chemical space around this important heterocyclic core.

References

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link][1][2]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp3)-H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. PubMed. [Link][2]

  • Regio- and Stereoselective Palladium-Catalyzed C(sp 3 )–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. ResearchGate. [Link]

  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group. ResearchGate. [Link][9]

  • Nickel and Palladium Catalysis in the Stereoselective Synthesis of Functionalized Pyrrolidines: Enantioselective Formal Synthesis of (+)-α-Allokainic Acid. Semantic Scholar. [Link][7]

  • Photocatalytic C−H Functionalization of Nitrogen Heterocycles Mediated by a Redox Active Protecting Group (2023). SciSpace. [Link][10]

  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis. [Link][3]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionaliz
  • Nickel-Catalyzed Cyclization/Carbonylation Reaction of N -Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. ResearchGate. [Link][4]

  • Nickel-Catalyzed Cyclization/Carbonylation Reaction of N-Allylbromoacetamides with Arylboronic Acids toward 2-Pyrrolidinones. PubMed. [Link][5]

  • Photoredox/rhodium catalysis in C–H activation for the synthesis of nitrogen containing heterocycles. Organic Chemistry Frontiers. [Link]

  • Approaches to α-functionalization of piperidines by C H... ResearchGate. [Link]

  • Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. [Link][11]

  • Photoredox Radical/Polar Crossover Enables Construction of Saturated Nitrogen Heterocycles. Organic Letters. [Link][12]

  • Transition Metal Nickel-catalyzed Alkylation Of 3-pyrroline And Palladium-catalyzed Cyclization Mechanism Of DAC And Salicylaldehyde. Globe Thesis. [Link][8]

  • Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate. [Link]

  • Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. MDPI. [Link]

  • Heterocycle Formation via Palladium-Catalyzed C–H Functionalization. PMC. [Link]

  • Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. PubMed. [Link][14]

  • Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines. PMC. [Link]

  • C-H Arylation in the Formation of a Complex Pyrrolopyridine, the Commercial Synthesis of the Potent JAK2 Inhibitor, BMS-911543. PubMed. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Heterocycle Formation via Palladium-Catalyzed C-H Functionalization. PubMed. [Link]

  • Recent advances in Ni-catalyzed functionalization of strong C−O and C−H bonds. Unavailable.
  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Opportunities and challenges for direct C-H functionalization of piperazines. PubMed. [Link][13]

  • Palladium (II)-Catalyzed C-H Activation with Bifunctional Ligands: From Curiosity to Industrialization. R Discovery. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. PubMed. [Link]

  • Remote Functionalization: Palladium-Catalyzed C5(sp3)-H Arylation of 1-Boc-3-aminopiperidine through the Use of a Bidentate Dire. SciSpace. [Link]

  • Review for metal and organocatalysis of heterocyclic C-H functionalization. World Journal of Advanced Research and Reviews. [Link][6]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. [Link]

  • Removable and modifiable directing groups in C-H activation. YouTube. [Link]

Sources

A Comparative Guide to the Structural Confirmation of Novel 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural confirmation of novel analogs based on the 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to structural elucidation. We will explore a multi-technique workflow, emphasizing the integration of data from mass spectrometry, advanced nuclear magnetic resonance spectroscopy, and X-ray crystallography to build an unassailable structural proof.

The this compound core is a saturated fused heterocyclic system of significant interest in medicinal chemistry. Analogs of related pyrrolopyridine scaffolds have been investigated for a range of biological activities, including as kinase inhibitors for oncology and immunomodulation.[1][2][3] The introduction of substituents and the creation of multiple stereocenters during synthesis necessitate a rigorous and systematic approach to structural confirmation to ensure that downstream biological and structure-activity relationship (SAR) studies are built on a foundation of absolute certainty.

Part 1: Initial Assessment - Confirming Mass and Connectivity

The first stage of analysis focuses on rapidly confirming the molecular weight, elemental composition, and the basic bonding framework (connectivity) of the newly synthesized analog. This is most efficiently achieved through a combination of High-Resolution Mass Spectrometry (HRMS) and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Mass Spectrometry: The First Checkpoint

Mass spectrometry (MS) serves as the initial verification step. It confirms that the desired reaction has occurred and provides the molecular weight of the product.

  • Expertise & Experience: For novel compounds, it is critical to use HRMS (e.g., TOF or Orbitrap) over unit-resolution MS. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the elemental formula. This is a crucial self-validating step; if the elemental formula does not match the expected product, all subsequent structural work is invalid. Tandem MS (MS/MS) experiments further strengthen the confirmation by providing structural insights through controlled fragmentation of the parent ion. The fragmentation patterns can often reveal characteristic losses of substituents or cleavages of the heterocyclic core, offering preliminary evidence of the compound's identity.[4][5] For pyrrolidine-containing structures, a common fragmentation pathway involves the loss of the pyrrolidine ring as a neutral species.[6]

ParameterExperimental DataInterpretation
Ionization ModeESI+Protonation likely occurs on one of the nitrogen atoms.
[M+H]⁺ (HRMS)m/z 253.1965Calculated for C₁₄H₂₅N₂O₂: 253.1961. The <5 ppm mass error confirms the elemental formula.
Key MS/MS Fragments (m/z)235.1860, 182.1545, 124.1121Tentative assignments: Loss of H₂O (-18 Da), Loss of the ester substituent (-71 Da), Cleavage of the core.
  • Sample Preparation: Dissolve ~0.1 mg of the purified analog in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Infusion: Directly infuse the sample solution into the ESI source of an Orbitrap or Q-TOF mass spectrometer at a flow rate of 5-10 µL/min.

  • Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-1000 to identify the protonated molecular ion [M+H]⁺.

  • Formula Determination: Use the instrument's software to calculate the elemental formula based on the accurate mass of the [M+H]⁺ peak.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion in the quadrupole or ion trap and subject it to collision-induced dissociation (CID) with nitrogen or argon. Acquire the resulting fragment ion spectrum to map the fragmentation pathways.

NMR Spectroscopy: Mapping the Molecular Skeleton

NMR is the most powerful technique for determining the precise 2D structure of an organic molecule in solution. For a fused, saturated system like the target scaffold, a combination of 1D and 2D experiments is mandatory.

  • Expertise & Experience: While ¹H and ¹³C NMR provide the fundamental chemical shifts and coupling constants, they are insufficient on their own for a complex, non-aromatic scaffold. The key to an efficient and accurate assignment is a logical workflow using 2D correlation spectra.[7]

    • COSY (Correlation Spectroscopy): Establishes proton-proton couplings, allowing for the tracing of spin systems through the aliphatic chains of the two rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Directly correlates each proton to its attached carbon, rapidly assigning the chemical shifts of all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals correlations between protons and carbons over 2-3 bonds. This is how the different spin systems (identified via COSY) are pieced together and how quaternary carbons and substituents are connected to the main framework.[8]

The workflow below illustrates the logical process of integrating these datasets.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Elucidation H1 ¹H NMR (Proton Environments) HSQC HSQC (Direct C-H Bonds) H1->HSQC Input COSY COSY (H-H Connectivity) H1->COSY Input HMBC HMBC (Long-Range C-H Bonds) H1->HMBC Input C13 ¹³C NMR (Carbon Environments) C13->HSQC Input C13->HMBC Input AssignCH Assign Protonated Carbons HSQC->AssignCH Correlates SpinSystems Identify Spin Systems COSY->SpinSystems Defines Assemble Assemble the 2D Structure HMBC->Assemble Connects Fragments & Quats SpinSystems->Assemble AssignCH->Assemble Final Final 2D Structure (Connectivity Confirmed) Assemble->Final

Figure 1: NMR Data Integration Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified analog in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Ensure the sample is free of particulate matter.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assess sample purity and identify the number and type of proton and carbon signals.

  • 2D COSY: Run a standard gradient-selected COSY experiment to establish ¹J(H,H) correlations.

  • 2D HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment optimized for a one-bond C-H coupling of ~145 Hz. This will correlate all protonated carbons with their attached protons.

  • 2D HMBC: Acquire a gradient-selected HMBC experiment optimized for long-range couplings of 8-10 Hz. This is crucial for connecting fragments across quaternary carbons and heteroatoms.

  • Data Analysis: Systematically analyze the spectra, starting by assigning obvious signals (e.g., the N-methyl group) and using the 2D correlations to walk along the carbon skeleton until all atoms are assigned.

Part 2: The Gold Standard - Unambiguous 3D Structure Determination

While MS and NMR confirm the 2D structure, they often leave ambiguity regarding the three-dimensional arrangement of atoms, particularly the relative and absolute stereochemistry at multiple chiral centers.

X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography is the unparalleled gold-standard technique for determining the complete 3D molecular structure of a compound.[9][10] It provides precise atomic coordinates, bond lengths, bond angles, and, crucially, the relative stereochemistry of all chiral centers. For chiral molecules crystallizing in a non-centrosymmetric space group, the absolute configuration can also be determined.[11][12]

  • Trustworthiness: A high-quality crystal structure is a self-validating system. The final refined structure is judged against the raw diffraction data, with statistical figures of merit (e.g., R-factor) indicating the quality of the fit.[13] Unlike spectroscopic methods which rely on interpretation, crystallography provides a direct visualization of the molecule.

FeatureX-ray CrystallographyNMR (NOESY/ROESY)
Requirement High-quality, single crystals.[11]Soluble sample (~5-10 mg).
Information Provided Complete 3D structure, bond lengths/angles, absolute config.Through-space proton distances (<5 Å), relative config.
Ambiguity Minimal to none in a well-refined structure.Can be ambiguous if key protons are not close enough in space.
Primary Challenge Growing suitable crystals can be a major bottleneck.Signal overlap in complex spectra can complicate analysis.
Verdict The definitive method when crystals are available.A powerful alternative for determining relative stereochemistry in solution.

G Synthesis Purified Compound Crystal Grow Single Crystal (Vapor Diffusion, Evaporation) Synthesis->Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data Collect Diffraction Data (X-ray Source -> Crystal -> Detector) Mount->Data Solve Solve Phase Problem (Direct Methods) Data->Solve Refine Refine Structural Model (Least-Squares Fitting) Solve->Refine Validate Validate Structure (Check R-factors, Fo-Fc maps) Refine->Validate Result Unambiguous 3D Structure Validate->Result

Figure 2: X-Ray Crystallography Workflow
  • Crystal Growth: Systematically screen for crystallization conditions. Methods include slow evaporation from a saturated solution, vapor diffusion of an anti-solvent into a solution of the compound, or cooling.

  • Crystal Selection & Mounting: Under a microscope, select a suitable single crystal (ideally >20 µm in all dimensions with sharp edges) and mount it on a goniometer head.[11]

  • Data Collection: Place the mounted crystal in a cold stream (typically 100 K) on the diffractometer. A modern instrument with a dual-source (Mo and Cu) CCD detector is ideal.[11] Collect a full sphere of diffraction data.

  • Structure Solution and Refinement: Process the raw data to obtain reflection intensities. Solve the structure using direct methods to get an initial electron density map. Build and refine the atomic model against the experimental data until convergence is reached and validation statistics are acceptable.

Part 3: Integrated Analysis - A Self-Validating System

G Start Novel Analog Synthesized MS HRMS & MS/MS Start->MS Check1 Correct Mass & Formula? MS->Check1 NMR 1D & 2D NMR (COSY, HSQC, HMBC) Check2 Connectivity Confirmed? NMR->Check2 Check1->NMR Yes Stop FAIL: Re-synthesize or Re-purify Check1->Stop No Check2->Stop No Structure2D 2D Structure Confirmed Check2->Structure2D Yes Check3 Stereochemistry Unambiguous? Xray Attempt X-ray Crystallography Check3->Xray No Success SUCCESS: Structure Fully Confirmed Check3->Success Yes Structure2D->Check3 Check4 Crystals Obtained? Xray->Check4 NOESY Run NOESY/ROESY Experiment NOESY->Success Relative Stereo Confirmed Check4->NOESY No Check4->Success Yes, Solved

Figure 3: Integrated Structural Confirmation Logic

By following this logical flow, researchers can efficiently allocate resources. The initial MS and NMR experiments will confirm the majority of structures. Only those with unresolved stereochemical questions require the more resource-intensive techniques of crystallography or advanced NOE experiments, creating a robust and self-validating system for structural confirmation.

References

  • ResearchGate. (2015). Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5). Available from: [Link]

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). Available from: [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

  • Davis, I. W., & Glick, M. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Methods in Molecular Biology, 715, 301-320. Available from: [Link]

  • ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]

  • Eliel, E. L., & Wilen, S. H. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • Al-Said, M. S., et al. (2011). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 1(3), 73-80. Available from: [Link]

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(4), 1547-1560. Available from: [Link]

  • American Chemical Society. (2022). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available from: [Link]

  • Latypov, S., et al. (2006). Structure Determination of Regioisomeric Fused Heterocycles by the Combined Use of 2D NMR Experiments and GIAO DFT 13C Chemical Shifts. European Journal of Organic Chemistry, 2006(18), 4169-4176. Available from: [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]

  • Caltech Authors. (1989). Nitrogen NMR studies on some fused ring N-heterocycles. Journal of Crystallographic and Spectroscopic Research, 19(1), 159-166. Available from: [Link]

  • West Virginia University. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available from: [Link]

  • ResearchGate. (2015). Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]

  • Asian Journal of Chemistry. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The proper handling and disposal of chemical reagents are cornerstones of a secure and compliant research environment. This guide provides a detailed operational plan for the safe disposal of 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine, a heterocyclic compound with potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are grounded in the established best practices for handling and disposal of structurally related pyridine and pyrrolopyridine derivatives. This conservative approach ensures a high margin of safety.

The pyrrolopyridine scaffold is a significant pharmacophore in medicinal chemistry, often investigated for its potential as a kinase inhibitor in therapeutic areas such as oncology.[1][2][3][4][5] Given the biological potential of such derivatives, it is prudent to handle this compound with the assumption of hazardous properties, necessitating a meticulous disposal protocol.

Hazard Assessment and Waste Classification

Due to the presence of the pyridine ring, this compound and its derivatives should be treated as hazardous substances. Pyridine and its analogues are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6][7] Therefore, all waste containing this compound, including the pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[8][9]

The following table summarizes key hazard and disposal information extrapolated from related pyridine compounds. This data should be used as a conservative guide.

ParameterGuidelineSource Analogs
Waste Classification Hazardous WastePyridine, Pyrrolopyridine Derivatives[6][8][9]
Primary Hazards Harmful if swallowed, skin/eye irritant, potential for respiratory irritation.[7][10][11][12]Pyridine, 2-Methyl-1H-pyrrolo[2,3-b]pyridine[7][11]
Incompatible Materials Strong oxidizing agents, strong acids (especially nitric acid).[13]Pyridine[13]
Recommended PPE Chemical-resistant gloves (e.g., Butyl rubber), safety goggles with side-shields, lab coat.[8][11][13]Pyridine, 2-Methyl-1H-pyrrolo[2,3-b]pyridine[8][11][13]
Spill Containment Inert absorbent material (e.g., vermiculite, sand).[6][14]5-Hydroxy-2-(thiophen-3-YL)pyridine, Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate[6][14]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[8][9] The following protocol provides a self-validating system to ensure safety and compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container. The container should be constructed of a compatible material, such as high-density polyethylene (HDPE).[6]

  • Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[6] Do not mix this waste stream with other incompatible chemicals.[8]

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[6]

Labeling

Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate quantity of the waste

  • The date of waste generation[6]

Storage

Store the sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[6] Storage should be away from incompatible materials such as strong oxidizers and acids.[13]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Personnel Safety: Ensure all personnel are wearing appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[6]

  • Containment: For small spills, contain the spill using an inert absorbent material such as vermiculite or sand.[6][14]

  • Collection: Carefully collect the absorbed material into a labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.[6] All cleaning materials must be collected as hazardous waste.[6]

  • Large Spills: For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[6] The primary recommended disposal method for pyridine-based compounds is controlled incineration.[15] This can include rotary kiln incineration or liquid injection incineration.[9][15]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generation (this compound) WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (Pure compound, contaminated labware) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (Solutions containing the compound) WasteType->LiquidWaste Liquid PPEWaste Contaminated PPE (Gloves, lab coats) WasteType->PPEWaste PPE CollectSolid Collect in Labeled HDPE Container SolidWaste->CollectSolid CollectLiquid Collect in Labeled Leak-Proof Container LiquidWaste->CollectLiquid CollectPPE Collect in Designated Hazardous Waste Bag PPEWaste->CollectPPE Store Store in Designated Waste Accumulation Area CollectSolid->Store CollectLiquid->Store CollectPPE->Store ArrangeDisposal Arrange for Disposal via EHS or Licensed Contractor Store->ArrangeDisposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Safe Disposal of Pyridine-2,6-d2: A Comprehensive Guide for Labor
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Safety Data Sheet for Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxyl
  • Standard Operating Procedure for Pyridine.
  • Safety Data Sheet for Pyridine. Jubilant Ingrevia Limited.
  • Safety D
  • Safety Data Sheet for 1-Methyl-1H-pyrrolo[2,3-c]pyridine. CymitQuimica.
  • Safety Data Sheet for Pyridine. Fisher Scientific.
  • Product Information for this compound. Advanced ChemBlocks Inc.
  • Safety Data Sheet for 2-Methyl-1H-pyrrolo[2,3-b]pyridine. MedchemExpress.
  • Safety Data Sheet for 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-. ChemicalBook.
  • Product Information for 1H-Pyrrolo[2,3-c]pyridine. Sigma-Aldrich.
  • Safety Data Sheet for 1-METHYLOCTAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE 2HCL. CymitQuimica.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Liter
  • Examples of some biologically important pyrrolopyridine derivatives.
  • An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Deriv
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine deriv
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • Safety Data Sheet for 3-METHYL-1H-PYRROLO[3,2-C]PYRIDINE. ChemicalBook.

Sources

Navigating the Unseen Shield: A Comprehensive Guide to Personal Protective Equipment for Handling 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily endeavors. Among these is 1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine (CAS No. 1432681-53-2), a heterocyclic amine with potential applications in various therapeutic areas. While the full toxicological profile of this compound is not extensively documented, its structural similarity to pyridine and other heterocyclic amines necessitates a cautious and well-informed approach to laboratory safety.

This guide provides a comprehensive framework for the selection and use of personal protective equipment (PPE) when handling this compound. The recommendations herein are synthesized from established safety protocols for pyridine derivatives and volatile amines, ensuring a robust defense against potential chemical exposure.

Understanding the Risks: A Prudent Approach

Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its chemical structure. As a substituted pyridine, it is prudent to assume it may share hazardous properties with pyridine, including:

  • Flammability: Pyridine is a flammable liquid.[1][2]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Irritation: It can cause skin and eye irritation.[1][2]

Therefore, a multi-layered PPE strategy is essential to mitigate these potential risks.

Core Protective Measures: Your First Line of Defense

The cornerstone of safe handling is a consistent and correctly implemented PPE regimen. The following sections detail the minimum and enhanced protection required for handling this compound.

The choice of gloves is paramount when handling chemicals that can be absorbed through the skin. For pyridine and its derivatives, standard disposable gloves like latex and nitrile offer poor chemical resistance.[3][4]

Recommended Glove Types:

Glove MaterialSplash ProtectionExtended ContactRationale
Butyl Rubber GoodExcellent Offers excellent resistance to a wide range of chemicals, including pyridine and other heterocyclic amines.[5]
Viton™ GoodExcellent Provides superior resistance to aromatic and halogenated solvents, making it a robust choice for handling pyridine derivatives.[5]
Nitrile Not RecommendedNot RecommendedPublished data indicates poor resistance to pyridine, with rapid breakthrough times.[3][4]
Latex Not RecommendedNot RecommendedOffers poor chemical resistance to pyridine and can cause allergic reactions.[4][5]

Operational Protocol for Glove Usage:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[6]

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent cross-contamination, remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in a designated hazardous waste container.[4]

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Given the potential for splashes and aerosols, robust eye and face protection is mandatory.

  • Standard Operations: At a minimum, chemical splash goggles that conform to EN166 or ANSI Z87.1 standards should be worn.[7]

  • Higher Risk Procedures: When there is a significant risk of splashing (e.g., during transfers of larger volumes or reactions under pressure), a full-face shield should be used in conjunction with chemical splash goggles.

A laboratory coat is a fundamental component of your PPE.

  • Material: A lab coat made of a chemically resistant material, such as polyester or a cotton/polyester blend, should be worn and fully fastened.

  • Additional Protection: For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

The need for respiratory protection is dictated by the specific procedure and the potential for generating aerosols or vapors. All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

Decision Framework for Respiratory Protection:

PPE_Decision_Tree start Handling this compound fume_hood Is the work performed in a certified chemical fume hood? start->fume_hood aerosol_risk Is there a risk of generating aerosols or vapors? fume_hood->aerosol_risk Yes no_respirator No respirator required. Continue with standard PPE. fume_hood->no_respirator No aerosol_risk->no_respirator No respirator_needed Air-purifying respirator with organic vapor cartridges required. aerosol_risk->respirator_needed Yes spill_emergency In case of a large spill or ventilation failure respirator_needed->spill_emergency scba Use a self-contained breathing apparatus (SCBA) and evacuate the area. spill_emergency->scba Yes

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 2
1-Methyloctahydro-1H-pyrrolo[2,3-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.